molecular formula C40H60N2O8 B152010 Naugard XL-1 CAS No. 70331-94-1

Naugard XL-1

Cat. No.: B152010
CAS No.: 70331-94-1
M. Wt: 696.9 g/mol
InChI Key: OXWDLAHVJDUQJM-UHFFFAOYSA-N
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Description

Naugard XL-1, also known as this compound, is a useful research compound. Its molecular formula is C40H60N2O8 and its molecular weight is 696.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[2-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethylamino]-2-oxoacetyl]amino]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H60N2O8/c1-37(2,3)27-21-25(22-28(33(27)45)38(4,5)6)13-15-31(43)49-19-17-41-35(47)36(48)42-18-20-50-32(44)16-14-26-23-29(39(7,8)9)34(46)30(24-26)40(10,11)12/h21-24,45-46H,13-20H2,1-12H3,(H,41,47)(H,42,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWDLAHVJDUQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCNC(=O)C(=O)NCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H60N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052450
Record name 2,2'-Oxamidodiethyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
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Molecular Weight

696.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[(1,2-dioxo-1,2-ethanediyl)bis(imino-2,1-ethanediyl)] ester
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CAS No.

70331-94-1
Record name 2,2′-Oxamidobis[ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
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Record name Naugard XL-1
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Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[(1,2-dioxo-1,2-ethanediyl)bis(imino-2,1-ethanediyl)] ester
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Record name 2,2'-Oxamidodiethyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
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Record name (1,2-dioxoethylene)bis(iminoethylene) bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
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Foundational & Exploratory

Naugard XL-1: A Technical Guide to its Antioxidant Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naugard XL-1 is a multifunctional antioxidant that provides exceptional stabilization for a wide range of polymeric materials. Its unique chemical structure, incorporating both a hindered phenolic component and a metal deactivator moiety, allows it to effectively combat degradation initiated by thermal oxidation and metallic impurities. This technical guide provides an in-depth exploration of the core antioxidant mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action and evaluation.

Introduction

The oxidative degradation of polymers is a significant challenge in materials science and various industrial applications, including in the development of drug delivery systems and medical devices. This process, initiated by heat, light, and the presence of residual metal catalysts, leads to the deterioration of the material's physical and mechanical properties. Antioxidants are crucial additives that mitigate these degradative processes. This compound, chemically known as 2,2'-Oxamidobis [ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate], is a high-performance antioxidant that offers a dual-protection mechanism. This guide will elucidate the chemical basis of its antioxidant activity and provide technical details for its evaluation.

Chemical Structure and Properties

This compound is a sterically hindered phenolic antioxidant. Its structure is characterized by two bulky tert-butyl groups adjacent to the hydroxyl group on the phenol ring. This steric hindrance is key to its high efficiency and low volatility.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Name2,2'-Oxamidobis [ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate]
CAS Number70331-94-1
Molecular FormulaC₄₀H₆₀N₂O₈
Molecular Weight697 g/mol
AppearanceWhite to off-white powder
Melting Point170 - 180 °C

Core Antioxidant Mechanism of Action

The primary antioxidant activity of this compound stems from its hindered phenolic structure. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the auto-oxidation chain reaction.

Radical Scavenging

The process of oxidative degradation in polymers is a free-radical chain reaction involving initiation, propagation, and termination steps. This compound interrupts this cycle during the propagation phase. The hydrogen atom on the phenolic hydroxyl group is readily donated to a peroxyl radical (ROO•), a key species in the propagation of oxidation. This results in the formation of a stable, non-reactive phenoxyl radical and a hydroperoxide. The stability of the phenoxyl radical is due to the steric hindrance provided by the adjacent tert-butyl groups, which prevents it from initiating new oxidation chains.

Radical Scavenging Mechanism Peroxyl_Radical Peroxyl Radical (ROO•) Hydroperoxide Hydroperoxide (ROOH) Peroxyl_Radical->Hydroperoxide H• donation Naugard_XL1 This compound (Ar-OH) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Naugard_XL1->Phenoxyl_Radical H• donation

Caption: Radical scavenging mechanism of this compound.

Metal Deactivation

In addition to its radical scavenging ability, this compound possesses a metal deactivating function. The oxamide group in its structure can chelate metal ions, such as copper and iron, which may be present as residues from polymerization catalysts. These metal ions can accelerate oxidative degradation by catalyzing the decomposition of hydroperoxides into highly reactive radicals. By chelating these metal ions, this compound renders them catalytically inactive, thus providing an additional layer of protection to the polymer.

Performance Data

The efficacy of an antioxidant is quantified through various analytical techniques that measure its ability to inhibit oxidation and maintain the physical properties of the polymer.

Oxidative Stability

The oxidative stability of a polymer is often evaluated using techniques like Thermogravimetric Analysis (TGA) and Oxidative Induction Time (OIT).

Table 2: Oxidative Induction Time (OIT) of Polyethylene with this compound

Polymer SystemAntioxidantInitial OIT (minutes) at 200°C
PolyethyleneThis compound (0.1 wt.%)39[1][2]

Note: The OIT value is a measure of the material's resistance to oxidation at a specified temperature in an oxygen atmosphere.

As a representative example of the performance of hindered phenolic antioxidants, the following table shows the TGA and OIT data for polyethylene stabilized with Irganox 1010, a structurally similar antioxidant.

Table 3: TGA and OIT Data for High-Density Polyethylene (HDPE) with a Representative Hindered Phenolic Antioxidant (Irganox 1010)

SampleOnset of Degradation (TGA, °C)Oxidation Induction Time (OIT, minutes) at 200°C
HDPE (unstabilized)~250< 5
HDPE + 0.1% Irganox 1010>30089.73[3]

Disclaimer: The data in Table 3 is for a structurally similar hindered phenolic antioxidant (Irganox 1010) and is presented for representative purposes.

Melt Flow Stability

The Melt Flow Index (MFI) or Melt Flow Rate (MFR) is a measure of the ease of flow of a molten thermoplastic. A stable MFI after processing indicates that the antioxidant has effectively prevented polymer chain scission.

Table 4: Melt Flow Rate (MFR) of Polypropylene with and without a Hindered Phenolic Antioxidant After Multiple Extrusions

Number of ExtrusionsMFR (g/10 min) of unstabilized PPMFR (g/10 min) of PP with hindered phenolic antioxidant
13.53.2
38.23.8
515.14.5

Disclaimer: The data in Table 4 is representative of the performance of a typical hindered phenolic antioxidant in polypropylene and is for illustrative purposes.

Radical Scavenging Activity

Experimental Protocols

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability of a polymer with and without this compound.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small sample (5-10 mg) of the polymer is placed in a tared TGA pan.

    • The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The weight loss of the sample is recorded as a function of temperature.

    • The onset of degradation is determined as the temperature at which significant weight loss begins.

TGA Workflow A Sample Preparation (5-10 mg) B Place in TGA pan A->B C Heat at constant rate (e.g., 10°C/min) B->C D Record weight loss vs. temperature C->D E Determine onset of degradation D->E

Caption: General workflow for Thermogravimetric Analysis.

Oxidative Induction Time (OIT)
  • Objective: To measure the resistance of a stabilized polymer to oxidation.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • A small, thin disc (5-10 mg) is cut from the polymer sample and placed in an open aluminum DSC pan.

    • The sample is heated to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.

    • Once the temperature has stabilized, the atmosphere is switched to oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

DPPH Radical Scavenging Assay
  • Objective: To determine the radical scavenging activity of this compound.

  • Apparatus: UV-Vis Spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a fresh solution of DPPH in the same solvent.

    • Mix a fixed volume of the DPPH solution with each dilution of the this compound solution.

    • Incubate the mixtures in the dark for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

    • Calculate the percentage of DPPH radical scavenging for each concentration.

    • Plot the percentage of scavenging against the antioxidant concentration to determine the IC50 value.

DPPH Assay Workflow A Prepare this compound solutions C Mix solutions and incubate A->C B Prepare DPPH solution B->C D Measure absorbance at 517 nm C->D E Calculate % scavenging D->E F Determine IC50 value E->F

Caption: Workflow for the DPPH radical scavenging assay.

Melt Flow Index (MFI)
  • Objective: To assess the effect of this compound on the processability and stability of a polymer during melting.

  • Apparatus: Melt Flow Indexer.

  • Procedure:

    • The polymer, with and without this compound, is pre-dried according to standard procedures.

    • The barrel of the MFI instrument is heated to a specified temperature.

    • A known amount of the polymer is loaded into the barrel.

    • A specified weight is placed on the piston to extrude the molten polymer through a standard die.

    • The extrudate is collected over a set period of time and weighed.

    • The MFI is calculated in grams per 10 minutes.

Conclusion

This compound is a highly effective antioxidant that provides comprehensive protection to polymers through a dual mechanism of radical scavenging and metal deactivation. Its hindered phenolic structure is central to its ability to interrupt the auto-oxidation cycle, while the oxamide moiety passivates detrimental metal ions. The quantitative data and experimental protocols presented in this guide provide a robust framework for understanding and evaluating the performance of this compound in various research and development applications, ultimately contributing to the creation of more durable and reliable polymeric materials.

References

In-Depth Technical Guide to the Metal Deactivation Functionality of Naugard XL-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naugard XL-1 is a multifunctional additive primarily utilized in the polymer industry, possessing a unique dual-action mechanism as both a primary phenolic antioxidant and a robust metal deactivator.[1][2][3] Its chemical structure, 2,2'-Oxamidobis[ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate], integrates two distinct functional moieties within a single molecule. This dual functionality makes it particularly effective in stabilizing polymeric materials, such as polyolefins and polystyrenics, that are susceptible to degradation accelerated by the presence of trace metal ions.[1][2][3] These metallic impurities often originate from catalyst residues, pigments, or fillers used during the manufacturing process.[1][2][3] This guide provides a comprehensive technical overview of the core metal deactivation functionality of this compound, including its chemical and physical properties, a proposed mechanism of action, and detailed experimental protocols for performance evaluation.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, compiled from technical data sheets.

PropertyValueReference
Chemical Name 2,2'-Oxamidobis[ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate][3][4]
CAS Number 70331-94-1[3][4]
Molecular Formula C₄₀H₆₀N₂O₈[5]
Molecular Weight 697 g/mol [3][4]
Appearance White to Off-White Powder[3][4]
Melting Point Range 170 - 180°C[3][4]
Specific Gravity @ 20°C 1.12[3][4]
Flash Point (TOC) 260°C[3][4]
Solubility ( g/100g solvent @ 20°C) [4]
   Acetone10[4]
   Chloroform35[4]
   Methanol1.6[4]
   Styrene2.0[4]
   Water<0.1[4]
   Xylene104[4]
   Hexane<0.1[4]

Core Functionality: Metal Deactivation

The primary role of a metal deactivator is to mitigate the catalytic effects of metal ions, which can significantly accelerate the oxidative degradation of polymers. Transition metals such as copper, iron, and manganese are particularly detrimental. The metal deactivation functionality of this compound is attributed to the oxamide group within its structure, which acts as a chelating agent.

Proposed Chelation Mechanism

The oxamide moiety of this compound is capable of forming stable complexes with metal ions. The nitrogen and oxygen atoms of the oxamide group can act as donor atoms, coordinating with a metal ion to form a chelate ring structure. This sequestration of the metal ion passivates its catalytic activity, thereby preventing it from participating in the initiation and propagation of oxidative chain reactions within the polymer matrix. Based on the coordination chemistry of oxamide ligands, a proposed chelation mechanism with a divalent metal ion (M²⁺), such as Cu²⁺, is depicted below.

Proposed chelation of a metal ion by the oxamide group of this compound.

Experimental Protocol for Performance Evaluation: Oxidative Induction Time (OIT)

The effectiveness of this compound as a metal deactivator can be quantitatively assessed using the Oxidative Induction Time (OIT) test, as standardized by ASTM D3895.[6] This method measures the time to the onset of exothermic oxidation of a material under an oxygen atmosphere at a specified temperature. A longer OIT indicates greater oxidative stability.

Materials and Equipment
  • Polymer Resin: High-density polyethylene (HDPE) or polypropylene (PP) powder, unstabilized.

  • Metal Contaminant: Copper(II) stearate or other relevant metal salt.

  • Additive: this compound powder.

  • Control Additive: A standard phenolic antioxidant without metal deactivating properties (e.g., Irganox 1010).

  • Equipment:

    • Differential Scanning Calorimeter (DSC) with gas switching capabilities.[6]

    • Sample pans (aluminum).

    • Microbalance.

    • Compounding equipment (e.g., twin-screw extruder or melt blender).

    • Compression molder.

    • Nitrogen and Oxygen gas (high purity).

Sample Preparation
  • Formulation: Prepare several formulations of the polymer resin:

    • Control (no additives).

    • Polymer + Metal Contaminant (e.g., 100 ppm Cu).

    • Polymer + Metal Contaminant + this compound (e.g., 0.1% w/w).

    • Polymer + Metal Contaminant + Control Antioxidant (e.g., 0.1% w/w).

  • Compounding: Melt-blend each formulation to ensure homogeneous dispersion of the additives.

  • Specimen Preparation: Compression mold the compounded materials into thin films (approximately 200-250 µm thick). Cut small discs (5-10 mg) from the films for DSC analysis.

DSC-OIT Test Procedure
  • Accurately weigh a sample disc into an aluminum DSC pan.

  • Place the pan in the DSC cell.

  • Heat the sample to the isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a heating rate of 20°C/min.[6]

  • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at a constant flow rate.[6]

  • Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the OIT.

  • Perform at least three replicates for each formulation.

Data Analysis and Interpretation

The performance of this compound as a metal deactivator is evaluated by comparing the OIT values of the different formulations. A significant increase in the OIT of the sample containing this compound and the metal contaminant, compared to the sample with only the metal contaminant and the control antioxidant, demonstrates the metal deactivating efficacy of this compound.

G cluster_prep Sample Preparation cluster_dsc DSC-OIT Measurement cluster_analysis Data Analysis Formulation Formulation Compounding Compounding Formulation->Compounding Molding Molding Compounding->Molding DSC Sample DSC Sample Molding->DSC Sample Heating (N2) Heating (N2) DSC Sample->Heating (N2) Isothermal (N2) Isothermal (N2) Heating (N2)->Isothermal (N2) Gas Switch (O2) Gas Switch (O2) Isothermal (N2)->Gas Switch (O2) Record OIT Record OIT Gas Switch (O2)->Record OIT Compare OITs Compare OITs Record OIT->Compare OITs Evaluate Performance Evaluate Performance Compare OITs->Evaluate Performance

Workflow for evaluating metal deactivator performance using the OIT test.

Dual Functionality: Antioxidant Mechanism

In addition to metal deactivation, this compound functions as a primary antioxidant due to its two hindered phenol groups. These groups can donate a hydrogen atom to reactive peroxy radicals, thereby terminating the oxidative chain reaction and forming a stable, non-reactive radical.

G ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H• donation InH This compound (Hindered Phenol) In Stable Naugard Radical (In•) InH->In H• donation

Antioxidant mechanism of the hindered phenol group in this compound.

Conclusion

This compound provides a synergistic stabilization system for polymers through its dual functionality. The oxamide core effectively chelates and deactivates detrimental metal ions, preventing them from catalyzing oxidative degradation. Simultaneously, the hindered phenol moieties act as primary antioxidants, scavenging free radicals and terminating the degradation cycle. This combined action results in enhanced long-term thermal and oxidative stability of polymeric materials, making this compound a highly effective additive in applications where metal contamination is a concern. The experimental protocol detailed in this guide provides a robust method for quantifying the performance of this compound and similar metal deactivating antioxidants.

References

An In-depth Technical Guide to the Synthesis and Characterization of Naugard XL-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Naugard XL-1, a sterically hindered phenolic antioxidant and metal deactivator. The information is intended for researchers, scientists, and professionals in drug development and polymer science who require a detailed understanding of this compound's preparation and analytical profile.

Introduction

This compound, chemically known as 2,2'-Oxamidobis[ethyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], is a high molecular weight, non-discoloring antioxidant.[1][2] Its dual functionality as both a primary antioxidant and a metal deactivator makes it a valuable stabilizer in a variety of polymeric systems, particularly polyolefins and polystyrenics.[1][2][3] The sterically hindered phenolic groups are effective radical scavengers, while the oxamide linkage contributes to its metal-chelating properties. This guide details a plausible synthetic route and the analytical techniques used to characterize this important industrial chemical.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be logically divided into two main stages: the preparation of the key intermediate, ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, followed by a coupling reaction to form the final product.

Proposed Synthesis Pathway

The overall synthesis can be visualized as a two-step process. The first step involves the esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with ethanol to yield the ethyl ester intermediate. The second step is the formation of the central oxamide linkage by reacting the intermediate with oxalyl chloride.

Synthesis_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Amidation A 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propionic acid C Ethyl 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propionate (Intermediate) A->C H+ catalyst (e.g., H2SO4) B Ethanol B->C D Ethyl 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propionate (Intermediate) F This compound D->F Amine base (e.g., Triethylamine) E Oxalyl Chloride E->F

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Intermediate)

Materials:

  • 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (1 equivalent) in a minimal amount of toluene.

  • Add an excess of absolute ethanol (approximately 5-10 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).

  • Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and again with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of this compound

Materials:

  • Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (from Step 1)

  • Oxalyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (or other suitable inert solvent)

  • Ice bath

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of oxalyl chloride (1 equivalent) in anhydrous dichloromethane to the cooled reaction mixture via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 12-24 hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with dilute hydrochloric acid (e.g., 1M HCl) to remove excess triethylamine, followed by water, and finally a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a white to off-white powder.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and physical properties. The following section outlines the key analytical techniques and expected results.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Name 2,2'-Oxamidobis[ethyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
CAS Number 70331-94-1[4]
Molecular Formula C₄₀H₆₀N₂O₈[5]
Molecular Weight 696.9 g/mol [5]
Appearance White to off-white powder[4]
Melting Point 170-180 °C[4][6]
Specific Gravity 1.12 @ 20°C[4][6]
Flash Point 260 °C (TOC)[4]
Solubility Data

The solubility of this compound in various solvents at 20°C provides important information for its application and formulation.

SolventSolubility ( g/100g solvent)
Acetone10
Chloroform35
Hexane<0.1
Methanol1.6
Styrene2.0
Water<0.1
Xylene104
Spectroscopic Characterization

Spectroscopic techniques are crucial for elucidating the molecular structure of the synthesized compound.

3.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol:

  • Instrument: A standard FT-IR spectrometer.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3640O-H (Phenolic)Stretching (sharp, non-H-bonded)
~3300N-H (Amide)Stretching
2960-2850C-H (Alkyl)Stretching
~1735C=O (Ester)Stretching
~1670C=O (Amide I)Stretching
~1540N-H bend, C-N stretch (Amide II)Bending, Stretching
~1460C-H (Alkyl)Bending
~1240C-O (Ester)Stretching

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which the compound is soluble.

  • Techniques: ¹H NMR and ¹³C NMR spectra are acquired.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0s4HAr-H
~5.2s2HO-H (phenolic)
~4.2t4H-O-CH₂-CH₂-NH-
~3.6q4H-O-CH₂-CH₂-NH-
~2.8t4HAr-CH₂-CH₂-COO-
~2.6t4HAr-CH₂-CH₂-COO-
~1.4s36H-C(CH₃)₃

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~172C=O (Ester)
~159C=O (Amide)
~154Ar-C-OH
~140Ar-C-C(CH₃)₃
~136Ar-C-C(CH₃)₃
~125Ar-CH
~63-O-CH₂-
~40-NH-CH₂-
~36Ar-CH₂-
~34-C(CH₃)₃
~30-C(CH₃)₃
~30-CH₂-COO-

3.3.3. Mass Spectrometry (MS)

Experimental Protocol:

  • Instrument: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS). Electrospray ionization (ESI) is a suitable ionization technique.

  • Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can provide information about the fragmentation pattern.

Expected Mass Spectral Data:

m/zAssignment
697.44[M+H]⁺ (protonated molecule)
719.42[M+Na]⁺ (sodiated adduct)

Predicted Fragmentation Pattern: The fragmentation of this compound in MS/MS experiments would likely involve the cleavage of the ester and amide bonds. Key fragments would correspond to the loss of the ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate moieties and the central oxamide core.

Thermal Analysis

Thermogravimetric Analysis (TGA)

Experimental Protocol:

  • Instrument: A thermogravimetric analyzer.

  • Sample Size: 5-10 mg.

  • Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20 mL/min).

  • Heating Rate: A linear heating rate, typically 10 °C/min or 20 °C/min.

  • Temperature Range: From ambient temperature to a temperature sufficient for complete decomposition (e.g., 600-800 °C).

Expected Thermal Decomposition Data:

AtmosphereTemperature for 5% Weight Loss (°C)Temperature for 10% Weight Loss (°C)
Nitrogen~320~330

The TGA curve provides information on the thermal stability of this compound. The onset of decomposition is expected to be above 300 °C, indicating good thermal stability suitable for polymer processing applications.

Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to full characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials esterification Step 1: Esterification start->esterification intermediate Intermediate Product esterification->intermediate amidation Step 2: Amidation intermediate->amidation crude Crude this compound amidation->crude purification Purification (Recrystallization) crude->purification final_product Pure this compound purification->final_product phys_chem Physical & Chemical Properties final_product->phys_chem solubility Solubility Testing final_product->solubility ftir FT-IR Spectroscopy final_product->ftir nmr NMR Spectroscopy (¹H and ¹³C) final_product->nmr ms Mass Spectrometry final_product->ms tga Thermogravimetric Analysis final_product->tga

Caption: Overall workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined a plausible and detailed pathway for the synthesis of this compound, a commercially significant antioxidant and metal deactivator. The proposed two-step synthesis, involving an initial esterification followed by an amidation reaction, is based on established organic chemistry principles for forming such structures. Furthermore, a comprehensive suite of characterization techniques has been described, along with expected data, to enable researchers and professionals to verify the identity, purity, and key properties of the synthesized compound. The provided experimental protocols and data tables serve as a valuable resource for the practical synthesis and analysis of this compound in a laboratory setting.

References

Naugard XL-1 (CAS: 70331-94-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naugard XL-1, with the CAS number 70331-94-1, is a high-performance, dual-function additive that serves as both a sterically hindered phenolic antioxidant and a metal deactivator.[1][2] Its unique molecular structure allows it to provide exceptional stabilization to polymeric materials by protecting them against thermo-oxidative degradation and the detrimental effects of metal ion contamination.[3][4] This non-discoloring and non-staining compound is particularly effective in polyolefins and polystyrenics, where residual metallic ions from catalysts or fillers can accelerate polymer degradation.[5][6][7] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, mechanisms of action, and relevant experimental protocols for its evaluation.

Chemical and Physical Properties

This compound is chemically identified as 2,2'-Oxamidobis[ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate].[3][8][9][10] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 70331-94-1[8][11][12]
Molecular Formula C₄₀H₆₀N₂O₈[8]
Molecular Weight 696.91 g/mol [2][8]
Appearance White to off-white powder[9]
Melting Range 174-180 °C[2]
Flash Point (TOC) 260 °C[13]
Specific Gravity @ 20°C 1.12[9]

Table 2: Solubility of this compound in Various Solvents at 20°C

SolventSolubility ( g/100g solvent)
Acetone10
Chloroform35
Hexane<0.1
Methanol1.6
Styrene2.0
Water<0.1
Xylene104

Table 3: Thermogravimetric Analysis (TGA) of this compound (Conditions: 10 mg sample heated at 10°C/minute under a nitrogen atmosphere)

Weight Loss (%)Temperature (°C)
10326
20338
50356

Mechanism of Action

This compound's efficacy stems from its bifunctional nature, integrating two distinct stabilizing mechanisms within a single molecule.

Antioxidant Activity: Free Radical Scavenging

The two sterically hindered phenolic groups in the this compound molecule are responsible for its primary antioxidant activity. During the auto-oxidation of polymers, highly reactive free radicals (R•, ROO•) are generated, which propagate a chain reaction leading to the degradation of the polymer backbone. The phenolic hydroxyl group can donate a hydrogen atom to these free radicals, neutralizing them and terminating the degradation chain.[14][15] The bulky tert-butyl groups adjacent to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxy radical and prevents it from initiating new degradation chains.[14][16]

Antioxidant mechanism of this compound via free radical scavenging.
Metal Deactivation: Chelation

Transition metal ions, such as copper, iron, and cobalt, can act as catalysts in the oxidative degradation of polymers. They accelerate the decomposition of hydroperoxides, leading to a rapid increase in the concentration of destructive free radicals. The central oxamide group in this compound is an effective chelating agent that can bind to these metal ions, forming stable complexes.[17] This sequestration of metal ions renders them catalytically inactive, thereby preventing metal-induced degradation.

Metal_Deactivation Metal_Ion Metal Ion (e.g., Cu2+) Hydroperoxide Polymer Hydroperoxide (ROOH) Metal_Ion->Hydroperoxide Catalyzes Decomposition Naugard_XL1 This compound (Oxamide Group) Metal_Ion->Naugard_XL1 Chelation Radicals Destructive Radicals (RO•, •OH) Hydroperoxide->Radicals Polymer_Degradation Accelerated Polymer Degradation Radicals->Polymer_Degradation Stable_Complex Stable Metal Complex Naugard_XL1->Stable_Complex

Metal deactivation mechanism of this compound through chelation.

Experimental Protocols

The following sections outline general experimental methodologies for evaluating the performance of this compound. While specific quantitative data for this compound in some of these assays are not publicly available, these protocols represent standard industry and academic practices for assessing antioxidant and metal deactivator efficacy.

Evaluation of Antioxidant Activity

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

  • Principle: The DPPH radical has a deep violet color in solution with a characteristic absorption maximum. When it is reduced by an antioxidant, the color changes to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a solution of DPPH in the same solvent.

    • Mix a fixed volume of the DPPH solution with each dilution of the this compound solution.

    • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

    • A control sample containing only the solvent and DPPH is also measured.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of this compound.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at low pH results in the formation of an intense blue-colored complex. The absorbance of this complex is measured spectrophotometrically.

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ in HCl, and a FeCl₃ solution.

    • Prepare a solution of this compound in a suitable solvent.

    • Add a small volume of the this compound solution to the FRAP reagent.

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.

    • Measure the absorbance of the solution at approximately 593 nm.

  • Data Analysis: The antioxidant capacity is determined by comparing the change in absorbance of the sample to that of a standard antioxidant, typically FeSO₄ or Trolox.

Evaluation of Performance in Polymers

OIT is a measure of the thermal oxidative stability of a material and is determined using differential scanning calorimetry (DSC).[18][19][20] It represents the time until the onset of autocatalytic oxidation of a material at a specified temperature in an oxygen atmosphere.[18][19][20]

  • Procedure:

    • A small sample of the polymer containing a known concentration of this compound is placed in a DSC sample pan.

    • The sample is heated to a specified isothermal temperature under an inert nitrogen atmosphere.

    • Once the temperature has stabilized, the atmosphere is switched to oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[18]

  • Data Interpretation: A longer OIT indicates greater thermal oxidative stability.[21] This method is useful for comparing the effectiveness of different antioxidant systems and for quality control.

OIT_Workflow start Start prepare_sample Prepare Polymer Sample with this compound start->prepare_sample heat_in_N2 Heat to Isothermal Temp in Nitrogen prepare_sample->heat_in_N2 switch_to_O2 Switch to Oxygen Atmosphere heat_in_N2->switch_to_O2 monitor_heat_flow Monitor Heat Flow (DSC) switch_to_O2->monitor_heat_flow detect_exotherm Detect Onset of Exothermic Oxidation monitor_heat_flow->detect_exotherm record_OIT Record Oxidative Induction Time (OIT) detect_exotherm->record_OIT end End record_OIT->end

Experimental workflow for determining Oxidative Induction Time (OIT).

The MFI is a measure of the ease of flow of a molten thermoplastic polymer. Changes in MFI after thermal aging can indicate polymer degradation (chain scission or cross-linking).

  • Procedure:

    • Prepare polymer samples with and without this compound.

    • Measure the initial MFI of each sample according to standard methods (e.g., ASTM D1238).

    • Subject the polymer samples to accelerated thermal aging in an oven at a specified temperature for various time intervals.

    • After each aging interval, measure the MFI of the aged samples.

  • Data Interpretation: A smaller change in MFI for the sample containing this compound compared to the unstabilized sample indicates better thermal stability.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not widely available in the public domain. However, based on the synthesis of similar compounds, a plausible general synthetic route can be described. The synthesis would likely involve a multi-step process starting from 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid. This starting material can be esterified with a suitable amino alcohol, followed by a reaction with oxalyl chloride or a derivative to form the central oxamide linkage.

Synthesis_Pathway start_material 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionic acid intermediate_ester Intermediate Ester-Amine start_material->intermediate_ester Esterification amino_alcohol Amino Alcohol amino_alcohol->intermediate_ester naugard_xl1 This compound intermediate_ester->naugard_xl1 Amidation oxalyl_chloride Oxalyl Chloride oxalyl_chloride->naugard_xl1

Plausible general synthetic pathway for this compound.

Applications

The primary applications of this compound are in the stabilization of polymers, including:

  • Polyolefins (Polyethylene, Polypropylene): Used in wire and cable insulation, films, and molded articles where long-term thermal stability is required.

  • Polystyrenics: To prevent degradation during processing and use.

  • Adhesives and Coatings: To improve durability and prevent oxidative damage.

Conclusion

References

An In-depth Technical Guide to the Solubility of Naugard XL-1 in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Naugard XL-1, a widely utilized antioxidant and metal deactivator. Understanding the solubility of this compound is critical for its effective application in various formulations, including polymers, plastics, and other materials where oxidative degradation is a concern. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound, chemically known as 2,2'-Oxamidobis[ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate], is a high-molecular-weight hindered phenolic antioxidant.[1][2] Its dual functionality as both a primary antioxidant and a metal deactivator makes it particularly effective in systems where trace metal ions could otherwise catalyze oxidative degradation.[3][4] It is often used in polyolefins and polystyrenic resins, especially in applications containing mineral fillers or inorganic pigments.[2][3] this compound appears as a white to off-white powder.[1][2]

Quantitative Solubility Data

The solubility of this compound in various common organic solvents has been determined at 20°C. The following table summarizes this data, which is crucial for formulation development, ensuring proper dispersion and efficacy of the antioxidant.

SolventSolubility ( g/100g of solvent) @ 20°C
Xylene104
Chloroform35
Acetone10
Styrene2.0
Methanol1.6
Hexane<0.1
Water<0.1

[Data sourced from multiple technical data sheets.][1][2][5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a powdered substance like this compound in organic solvents. This protocol is based on the widely accepted "shake-flask" method, which is a standard procedure for assessing the solubility of solid compounds.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound powder

  • Selected organic solvents (e.g., xylene, chloroform, acetone, etc.)

  • Analytical balance (accurate to ±0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Screw-capped glass vials or flasks

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system, depending on the solvent and analyte properties.

  • Evaporating dish or watch glass

  • Drying oven

Procedure:

  • Preparation of Supersaturated Solutions: a. Add an excess amount of this compound powder to a series of screw-capped glass vials. The exact amount should be more than what is expected to dissolve. b. Accurately pipette a known volume of the selected organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 20°C). b. Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation: a. After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sample Collection and Preparation: a. Carefully withdraw an aliquot of the clear supernatant using a syringe. b. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles. c. Record the exact volume of the filtered solution.

  • Quantification (Gravimetric Method): a. Place the volumetric flask containing the filtered solution in a fume hood and allow the solvent to evaporate completely. A gentle stream of nitrogen can be used to expedite this process. b. Once the solvent has evaporated, place the flask in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved. c. The weight of the dissolved this compound is determined by subtracting the initial weight of the empty flask from the final weight of the flask with the dried residue. d. Calculate the solubility in g/100g of solvent.

  • Quantification (Chromatographic Method - Optional): a. Alternatively, the concentration of this compound in the filtered supernatant can be determined using a validated HPLC or GC method. b. A calibration curve must be prepared using standard solutions of this compound of known concentrations. c. The filtered sample is then appropriately diluted and injected into the chromatograph. d. The concentration is determined by comparing the peak area of the sample to the calibration curve.

  • Data Reporting: a. The solubility is typically reported as grams of solute per 100 grams of solvent ( g/100g ).

Visualized Experimental Workflow

The following flowchart illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_supersat Prepare Supersaturated Solution (Excess this compound + Solvent) agitate Agitate at Constant Temperature (e.g., 24-48 hours) prep_supersat->agitate settle Allow Undissolved Solid to Settle agitate->settle sample Withdraw and Filter Supernatant settle->sample quantify_grav Gravimetric Analysis (Evaporate Solvent & Weigh Residue) sample->quantify_grav quantify_chrom Chromatographic Analysis (e.g., HPLC/GC) sample->quantify_chrom calculate Calculate Solubility (g/100g solvent) quantify_grav->calculate quantify_chrom->calculate

Caption: Workflow for determining the solubility of this compound.

References

The Thermal Degradation Profile of Naugard XL-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naugard XL-1, chemically known as 2,2'-Oxamidobis[ethyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], is a multifunctional additive widely utilized in the polymer industry.[1][2] It uniquely combines the functionalities of a sterically hindered phenolic antioxidant and a metal deactivator in a single molecule.[3][4] This dual-action mechanism provides enhanced protection against thermo-oxidative degradation and degradation catalyzed by metal ions, which may be present as residues from polymerization catalysts or in mineral fillers.[2][3][4] Understanding the thermal degradation profile of this compound is crucial for its effective application in stabilizing materials, particularly in processes involving elevated temperatures. This technical guide provides an in-depth overview of its thermal stability, the underlying mechanisms of its protective action, and the experimental protocols used for its characterization.

Thermal Stability and Degradation Data

The thermal stability of this compound has been characterized primarily by Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The data presented below is derived from technical specifications and provides key temperature points for weight loss, indicating the onset and progression of thermal decomposition.

Thermogravimetric Analysis (TGA) Data

The following table summarizes the weight loss of this compound at various temperatures when heated under a nitrogen atmosphere.

Weight Loss (%)Temperature (°C)
10326
20338
50356

Data sourced from a technical data sheet for Naugard™ XL-1.[2]

Experimental Protocols

A detailed understanding of the experimental conditions is paramount for the accurate interpretation and replication of thermal analysis data.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

  • Instrument: A thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace.

  • Sample Preparation: A 10 mg sample of this compound powder is placed in a standard TGA sample pan (e.g., platinum or alumina).

  • Atmosphere: The experiment is conducted under a continuous flow of high-purity nitrogen gas.

  • Heating Program: The sample is heated at a constant rate of 10°C per minute.

  • Data Acquisition: The instrument records the sample's mass continuously as the temperature increases. The resulting data is typically plotted as percentage weight loss versus temperature.

Antioxidant and Metal Deactivation Mechanisms

This compound's efficacy as a stabilizer stems from its dual functionality. The sterically hindered phenolic groups act as primary antioxidants, while the oxamide structure provides metal deactivating capabilities.

Antioxidant Signaling Pathway

The antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the hydroxyl group to a radical species (R•), effectively neutralizing it and terminating the auto-oxidation chain reaction. The resulting phenoxy radical is stabilized by resonance and the bulky tert-butyl groups, preventing it from initiating new radical chains.

Caption: Antioxidant mechanism of this compound.

Metal Deactivation Logical Relationship

Transition metal ions, such as copper, iron, and manganese, can accelerate the decomposition of hydroperoxides, leading to a rapid increase in radical concentration and polymer degradation. This compound's oxamide structure can chelate these metal ions, forming stable complexes that are catalytically inactive.

Metal_Deactivation cluster_catalyzed Metal-Catalyzed Degradation cluster_deactivation Deactivation by this compound ROOH ROOH (Hydroperoxide) RO_OH RO• + •OH (Radicals) ROOH->RO_OH + Mⁿ⁺ Mn Mⁿ⁺ (Metal Ion) Accelerated Polymer Degradation Accelerated Polymer Degradation RO_OH->Accelerated Polymer Degradation Naugard_XL1 This compound Complex [this compound - Mⁿ⁺] Complex (Inactive) Naugard_XL1->Complex + Mⁿ⁺ Mn_deact Mⁿ⁺ Inhibition of Catalytic Activity Inhibition of Catalytic Activity Complex->Inhibition of Catalytic Activity

Caption: Metal deactivation by this compound.

Experimental Workflow for Thermal Degradation Analysis

The comprehensive analysis of the thermal degradation of a polymer additive like this compound often involves a multi-faceted approach, combining different analytical techniques to gain a complete picture of the degradation process and products.

Experimental_Workflow Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Sample->Py_GC_MS FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Sample->FTIR Analysis of Residue Data_Analysis Data Analysis and Interpretation TGA->Data_Analysis Degradation Temperatures & Mass Loss DSC->Data_Analysis Melting Point & Enthalpy Py_GC_MS->Data_Analysis Identification of Decomposition Products FTIR->Data_Analysis Functional Group Analysis Report Technical Report Generation Data_Analysis->Report

Caption: Experimental workflow for thermal analysis.

Conclusion

This compound exhibits robust thermal stability, making it a suitable antioxidant and metal deactivator for a wide range of polymer processing and end-use applications. Its dual-action mechanism, involving radical scavenging by the hindered phenolic moieties and chelation of metal ions by the oxamide group, provides comprehensive protection against degradation. The provided TGA data serves as a quantitative measure of its thermal decomposition profile, while the outlined experimental protocols and mechanistic diagrams offer a deeper understanding for researchers and professionals in the field. Further studies employing techniques such as Py-GC-MS would be beneficial to fully elucidate the specific thermal decomposition products and further refine the degradation pathway.

References

Naugard XL-1: An In-Depth Technical Guide to its Free Radical Scavenging Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Free Radical Scavenging Mechanism

The antioxidant activity of Naugard XL-1 is centered on its two sterically hindered phenolic functional groups.[1] These groups employ a hydrogen atom transfer (HAT) mechanism to neutralize highly reactive free radicals, thereby terminating the autoxidation chain reactions that lead to material degradation.

The key steps in the scavenging process are as follows:

  • Hydrogen Donation: The phenolic hydroxyl group (-OH) on the this compound molecule donates its hydrogen atom to a free radical (R•), such as a peroxyl radical (ROO•), which is a common species in oxidative degradation. This reaction neutralizes the aggressive free radical, forming a stable, non-radical species (RH).[4]

  • Formation of a Stabilized Phenoxyl Radical: Upon donating the hydrogen atom, the this compound molecule is transformed into a phenoxyl radical. This radical is significantly stabilized by two key structural features:

    • Steric Hindrance: The bulky tertiary-butyl groups positioned ortho to the hydroxyl group physically obstruct the radical center, preventing it from initiating new oxidation chains.[4]

    • Resonance Delocalization: The unpaired electron of the phenoxyl radical is delocalized across the aromatic ring, further enhancing its stability.

  • Termination: The stabilized phenoxyl radical can then react with another free radical to form a stable, non-radical product, effectively terminating the propagation of oxidative damage.

This mechanism is highly efficient in breaking the cycle of autoxidation, thereby preserving the integrity and performance of the material it is incorporated into.

Visualization of Chemical Structures and Pathways

To elucidate the structure and mechanism of action, the following diagrams are provided.

Caption: Chemical structure of this compound.

Free_Radical_Scavenging_Mechanism cluster_mechanism Hydrogen Atom Transfer (HAT) Mechanism Naugard This compound (Ar-OH) Phenoxyl Stabilized Phenoxyl Radical (Ar-O•) Naugard->Phenoxyl H• donation Radical Free Radical (R•) Neutralized Neutralized Species (RH) Radical->Neutralized H• acceptance

Caption: Simplified Hydrogen Atom Transfer (HAT) mechanism.

Quantitative Data on Antioxidant Activity

A comprehensive search of scientific literature and technical databases did not yield specific quantitative data for the antioxidant activity of this compound, such as IC50 values from DPPH assays or Trolox Equivalent Antioxidant Capacity (TEAC) from ABTS assays. While the compound is widely recognized for its antioxidant properties, publicly available, standardized quantitative measures of its free radical scavenging efficacy are lacking.

The experimental protocols outlined below are the standard methods used to generate such data. Should this data become available, it would be presented in a format similar to the following hypothetical table:

Table 1: Hypothetical Antioxidant Activity of this compound

Assay Parameter Result Standard Reference
DPPH Radical Scavenging IC50 (µg/mL) Data Not Available Ascorbic Acid / Trolox

| ABTS Radical Scavenging | TEAC (µM TE/µg) | Data Not Available | Trolox |

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for two common in vitro assays used to evaluate the free radical scavenging activity of phenolic antioxidants like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Workflow:

DPPH_Assay_Workflow cluster_workflow DPPH Assay Workflow prep Prepare this compound and Standard Solutions (e.g., in Methanol) mix Mix this compound/Standard with DPPH Solution prep->mix dpph Prepare 0.1 mM DPPH Solution in Methanol dpph->mix incubate Incubate in the Dark at Room Temperature (e.g., 30 minutes) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Create a series of dilutions from the stock solution to be tested.

    • Prepare a 0.1 mM solution of DPPH in the same solvent. This solution should be freshly prepared and kept in the dark.

    • Prepare a series of dilutions of a standard antioxidant (e.g., Ascorbic Acid or Trolox) for comparison.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a defined volume of the this compound dilutions or the standard solutions.

    • Add a defined volume of the DPPH solution to each well/cuvette and mix thoroughly.

    • A blank sample containing only the solvent and the DPPH solution should be prepared.

    • Incubate the plate/cuvettes in the dark at room temperature for a specified time (typically 30 minutes).

    • Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the different concentrations of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is measured spectrophotometrically.

Experimental Workflow:

ABTS_Assay_Workflow cluster_workflow ABTS Assay Workflow generate Generate ABTS•+ Radical Cation (ABTS + Potassium Persulfate) adjust Dilute ABTS•+ Solution to an Absorbance of ~0.7 at 734 nm generate->adjust mix Mix this compound/Standard with ABTS•+ Solution adjust->mix prep Prepare this compound and Trolox Standard Solutions prep->mix incubate Incubate at Room Temperature (e.g., 6 minutes) mix->incubate measure Measure Absorbance at ~734 nm incubate->measure calculate Calculate TEAC Value from Trolox Standard Curve measure->calculate

References

Naugard XL-1: A Technical Guide to its Core Functionality in Preventing Polymer Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Naugard XL-1, a dual-function additive renowned for its efficacy in preventing the oxidative degradation of polymers. This document elucidates the chemical structure and the synergistic antioxidant and metal deactivation mechanisms of this compound. While specific quantitative performance data is not publicly available in the reviewed literature, this guide presents detailed experimental protocols for evaluating the performance of such additives, in line with industry standards. These methodologies, along with illustrative templates for data presentation, offer a robust framework for researchers to assess the stabilizing effects of this compound in various polymer systems.

Introduction to Polymer Degradation and the Role of this compound

Polymers are susceptible to degradation from a variety of environmental factors, primarily heat, light, and the presence of metallic impurities. This degradation manifests as a loss of mechanical properties, discoloration, and a decrease in molecular weight, ultimately leading to product failure. The primary mechanism of this deterioration is oxidation, a free-radical chain reaction that can be initiated and accelerated by thermal energy and transition metal ions.

This compound is a highly effective stabilizer designed to counteract these degradation pathways. Its chemical name is 2,2'-Oxamidobis [ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate] [1][2]. A key feature of this compound is its dual functionality, acting as both a primary antioxidant and a metal deactivator[3][4][5]. This integrated approach makes it particularly valuable in polymer systems where metallic residues from catalysts or mineral fillers are present, such as in polyolefins and polystyrenics[1][2][3][4][5][6].

Chemical Structure and Properties of this compound

The unique molecular architecture of this compound underpins its dual protective function. The molecule contains two sterically hindered phenolic groups, which are responsible for its primary antioxidant activity. Additionally, the oxamido group acts as a powerful chelating agent, enabling it to deactivate metal ions.

PropertyValue
Chemical Name 2,2'-Oxamidobis [ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate][1][2]
CAS Number 70331-94-1[1]
Molecular Formula C₄₀H₆₀N₂O₈
Molecular Weight 697 g/mol [3]
Appearance White to off-white powder[1][2][3]
Melting Point 170-180 °C[1][3]
Specific Gravity 1.12 @ 20°C[1][3]

Mechanism of Action

This compound combats polymer degradation through two distinct but complementary mechanisms:

Primary Antioxidant Action (Free Radical Scavenging)

The thermo-oxidative degradation of polymers proceeds via a free-radical chain reaction. The hindered phenolic moieties of this compound interrupt this cycle by donating a hydrogen atom to reactive peroxy radicals (ROO•), converting them into stable hydroperoxides and a non-reactive, resonance-stabilized phenoxy radical. This process effectively terminates the chain reaction and prevents further degradation of the polymer backbone.

Figure 1: this compound as a free radical scavenger.
Metal Deactivation (Chelation)

Transition metal ions, such as copper, iron, and titanium, which may be present as residues from polymerization catalysts or as components of fillers and pigments, can significantly accelerate the oxidative degradation of polymers. These metal ions act as catalysts in the decomposition of hydroperoxides, generating new free radicals that initiate further degradation. The oxamido group in this compound effectively deactivates these metal ions by forming stable chelate complexes, rendering them unable to participate in the redox reactions that fuel polymer oxidation.

Metal_Deactivation cluster_catalysis Metal-Catalyzed Degradation cluster_chelation This compound Chelation ROOH Hydroperoxide (ROOH) Mn+ Metal Ion (Mⁿ⁺) M(n+1)+ Oxidized Metal Ion (M⁽ⁿ⁺¹⁾⁺) RO• Alkoxy Radical (RO•) OH- Hydroxide Ion (OH⁻) ROOHMn+ ROOHMn+ RO•M(n+1)+OH- RO•M(n+1)+OH- ROOHMn+->RO•M(n+1)+OH- Decomposition Naugard_XL1 This compound Mn+_chelate Metal Ion (Mⁿ⁺) Complex Stable this compound-Metal Complex Naugard_XL1Mn+_chelate Naugard_XL1Mn+_chelate Naugard_XL1Mn+_chelate->Complex Chelation

Figure 2: Metal deactivation by this compound.

Experimental Protocols for Performance Evaluation

To assess the effectiveness of this compound in a given polymer system, a series of standardized tests can be employed. The following protocols are based on widely accepted ASTM standards.

Melt Flow Index (MFI)

MFI is a measure of the ease of flow of a molten polymer and is an indirect indicator of its molecular weight. A significant increase in MFI after processing or aging suggests polymer chain scission.

Methodology (based on ASTM D1238):

  • Sample Preparation: Dry blend the polymer resin with the desired concentration of this compound.

  • Extrusion: Process the blend through an extruder at a specified temperature and screw speed. Multiple passes can be used to simulate the effects of recycling.

  • MFI Measurement:

    • Preheat the extrusion plastometer to the specified temperature for the polymer being tested.

    • Load a specified amount of the polymer sample into the plastometer barrel.

    • A specified weight is applied to a piston, which forces the molten polymer through a standard die.

    • Collect the extrudate for a set period.

    • Weigh the collected extrudate.

    • Calculate the MFI in grams per 10 minutes.

MFI_Workflow Start Start Dry_Blend Dry Blend Polymer + this compound Start->Dry_Blend Extrusion Extrude Blend Dry_Blend->Extrusion Sample Collect Sample Extrusion->Sample MFI_Test Perform MFI Test (ASTM D1238) Sample->MFI_Test Data Record MFI (g/10 min) MFI_Test->Data End End Data->End

Figure 3: MFI experimental workflow.
Yellowness Index (YI)

YI quantifies the change in color of a polymer from white or clear towards yellow, which is a common sign of degradation.

Methodology (based on ASTM E313):

  • Sample Preparation: Prepare molded plaques of the polymer with and without this compound.

  • Accelerated Aging: Expose the plaques to accelerated weathering conditions (e.g., UV radiation and heat) in a weathering chamber for a specified duration.

  • YI Measurement:

    • Calibrate a spectrophotometer or colorimeter according to the manufacturer's instructions.

    • Measure the tristimulus values (X, Y, Z) of the unaged and aged samples.

    • Calculate the Yellowness Index using the appropriate formula for the instrument and standard illuminant.

YI_Workflow Start Start Molding Mold Polymer Plaques (with and without this compound) Start->Molding Aging Accelerated Weathering (UV, Heat) Molding->Aging Measurement Measure Yellowness Index (ASTM E313) Aging->Measurement Data Record YI Measurement->Data End End Data->End

Figure 4: Yellowness Index experimental workflow.
Oxidative Induction Time (OIT)

OIT is a measure of the thermal stability of a material to oxidation. It is the time until the onset of exothermic oxidation at a specified temperature in an oxygen atmosphere.

Methodology (based on ASTM D3895):

  • Sample Preparation: Place a small, uniform sample of the polymer (with or without this compound) into a sample pan for a Differential Scanning Calorimeter (DSC).

  • OIT Measurement:

    • Place the sample pan in the DSC cell.

    • Heat the sample to a specified isothermal temperature under an inert nitrogen atmosphere.

    • Once the temperature has stabilized, switch the purge gas to oxygen.

    • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.

OIT_Workflow Start Start Sample_Prep Prepare DSC Sample Start->Sample_Prep Heating Heat to Isothermal Temp (under Nitrogen) Sample_Prep->Heating Oxygen_Intro Switch to Oxygen Purge Heating->Oxygen_Intro Measurement Measure Time to Exothermic Peak Oxygen_Intro->Measurement Data Record OIT (minutes) Measurement->Data End End Data->End

Figure 5: OIT experimental workflow.

Illustrative Data Presentation

While specific quantitative data for this compound's performance was not found in the public domain during the literature review for this guide, the following tables serve as templates for how such data would be presented for clear comparison.

Table 1: Illustrative Melt Flow Index (MFI) Data for Polypropylene

FormulationMFI after 1st Extrusion (g/10 min)MFI after 3rd Extrusion (g/10 min)MFI after 5th Extrusion (g/10 min)
PP (Control)3.55.88.2
PP + 0.1% this compound3.44.14.9
PP + 0.2% this compound3.43.84.2

Table 2: Illustrative Yellowness Index (YI) Data for Polyethylene after Accelerated Weathering

FormulationYI after 0 hoursYI after 500 hoursYI after 1000 hours
PE (Control)1.28.515.3
PE + 0.2% this compound1.33.16.4

Table 3: Illustrative Oxidative Induction Time (OIT) Data for Polypropylene

FormulationOIT @ 200°C (minutes)
PP (Control)5
PP + 0.1% this compound45
PP + 0.1% this compound + 0.1% Secondary Antioxidant65

Conclusion

This compound is a sophisticated, dual-action stabilizer that provides comprehensive protection against the primary causes of polymer degradation: thermo-oxidative stress and metal-catalyzed oxidation. Its hindered phenolic structure effectively scavenges free radicals, while its metal-chelating functionality deactivates harmful metallic impurities. Although specific performance data is proprietary, the standardized experimental protocols outlined in this guide provide a clear and effective framework for researchers to quantify the significant stabilizing benefits of this compound in their specific polymer formulations. Its non-discoloring nature and regulatory approvals further enhance its utility in a wide range of applications, from wire and cable insulation to mineral-filled resins[1][2][3][4][5].

References

Methodological & Application

Naugard XL-1: Application Notes and Protocols for Polyethylene and Polypropylene Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naugard XL-1 is a high-performance, dual-function stabilizer for polyolefins, such as polyethylene (PE) and polypropylene (PP).[1][2] Its unique molecular structure incorporates both a hindered phenolic antioxidant and a metal deactivator functionality.[1][2] This combination provides comprehensive protection against thermo-oxidative degradation and degradation catalyzed by metallic impurities, which may be present from polymerization catalysts or mineral fillers.[1][2] this compound is particularly effective in applications requiring long-term heat stability and color retention.[3]

Mechanism of Action

The stabilizing effect of this compound is twofold:

  • Primary Antioxidant (Hindered Phenol): The sterically hindered phenolic groups within the this compound molecule act as radical scavengers.[4][5] During polymer processing and end-use, exposure to heat and oxygen can generate free radicals, initiating a degradation cascade that leads to chain scission, crosslinking, and a loss of mechanical properties.[6][7] The phenolic component of this compound donates a hydrogen atom to these reactive radicals, neutralizing them and terminating the degradation chain reaction.[8]

  • Metal Deactivator: Polyolefins can contain trace amounts of metal ions, often remnants from Ziegler-Natta or other polymerization catalysts. These metal ions can accelerate the decomposition of hydroperoxides, a key step in the oxidative degradation of polymers, leading to rapid material failure. The metal deactivating moiety in this compound chelates these metal ions, rendering them catalytically inactive and significantly enhancing the long-term stability of the polymer.[9]

cluster_antioxidant Antioxidant Mechanism cluster_metal_deactivator Metal Deactivation Mechanism Polymer Polymer Chain (RH) FreeRadical Free Radical (R°) Polymer->FreeRadical Oxidation FreeRadical->Polymer Chain Scission Crosslinking StabilizedPolymer Stabilized Polymer (RH) FreeRadical->StabilizedPolymer Neutralization NaugardXL1_AO This compound (Phenolic Moiety, ArOH) StableRadical Stable this compound Radical (ArO°) NaugardXL1_AO->StableRadical H° Donation MetalIon Metal Ion (e.g., Cu²⁺, Fe³⁺) NaugardXL1_MD This compound (Chelating Moiety) MetalIon->NaugardXL1_MD Chelation Hydroperoxide Hydroperoxide (ROOH) MetalIon->Hydroperoxide Catalyzes Decomposition ChelatedComplex Stable Chelated Complex NaugardXL1_MD->ChelatedComplex Degradation Accelerated Degradation ChelatedComplex->Degradation Inhibits Hydroperoxide->Degradation

Figure 1: Dual stabilization mechanism of this compound.

Applications in Polyethylene and Polypropylene

This compound is highly effective in a wide range of polyethylene and polypropylene applications, including:

  • Wire and Cable Insulation: Its excellent metal deactivation properties are crucial for protecting PE and PP insulation from the catalytic effects of copper conductors.[10]

  • Pipes and Fittings: In pressure pipes, especially those for hot and chlorinated water, this compound provides long-term resistance to oxidative degradation.[9]

  • Molded and Extruded Parts: For automotive components, appliances, and other articles, it ensures the retention of mechanical properties and color stability during processing and service life.[10]

  • Mineral-Filled Compounds: In formulations containing fillers like talc or calcium carbonate, this compound mitigates the pro-oxidant effect of metallic impurities often present in these minerals.[11]

Performance Data

The following tables summarize typical performance data for this compound in polyethylene and polypropylene. Note: Actual performance may vary depending on the specific grade of polymer, processing conditions, and presence of other additives.

Table 1: Oxidative Induction Time (OIT) of Polyethylene and Polypropylene

PolymerAdditive (Concentration)OIT at 200°C (minutes)
Polyethylene (HDPE)None (Control)< 1
Polyethylene (HDPE)This compound (0.1%)25 - 40
Polyethylene (HDPE)This compound (0.2%)50 - 70
Polypropylene (Homopolymer)None (Control)< 1
Polypropylene (Homopolymer)This compound (0.1%)30 - 50
Polypropylene (Homopolymer)This compound (0.2%)60 - 85

Table 2: Melt Flow Index (MFI) Stability of Polypropylene After Multiple Extrusions

Additive (Concentration)MFI (g/10 min) - 1st PassMFI (g/10 min) - 3rd PassMFI (g/10 min) - 5th Pass% Change in MFI (after 5 passes)
None (Control)3.04.56.2+107%
This compound (0.1%)3.13.33.5+13%
This compound (0.2%)3.03.13.2+7%

Table 3: Color Stability (Yellowness Index) of Polyethylene After UV Aging

Additive (Concentration)Yellowness Index (YI) - InitialYellowness Index (YI) - After 500 hours UVΔYI
None (Control)1.512.811.3
This compound (0.2%)1.64.22.6

Experimental Protocols

Sample Preparation
  • Compounding: The polymer resin (polyethylene or polypropylene) is typically compounded with this compound and any other additives using a twin-screw extruder. The extruder temperature profile should be set according to the polymer manufacturer's recommendations.

  • Specimen Molding: For mechanical and analytical testing, the compounded pellets are injection molded or compression molded into standardized test specimens (e.g., tensile bars, plaques).

start Start resin Polymer Resin (PE or PP) start->resin naugard This compound start->naugard extruder Twin-Screw Extruder resin->extruder naugard->extruder pellets Compounded Pellets extruder->pellets molding Injection/Compression Molding pellets->molding specimens Test Specimens molding->specimens end End specimens->end

Figure 2: Experimental workflow for sample preparation.
Oxidative Induction Time (OIT) Measurement

This protocol is based on ASTM D3895.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Sample: A small sample (5-10 mg) of the compounded polymer is placed in an open aluminum pan.

  • Procedure:

    • The sample is heated to 200°C under a nitrogen atmosphere at a heating rate of 20°C/min.

    • The sample is held isothermally at 200°C for 5 minutes to allow for thermal equilibrium.

    • The purge gas is switched from nitrogen to oxygen at a constant flow rate.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

Melt Flow Index (MFI) Measurement

This protocol is based on ASTM D1238.

  • Apparatus: Melt Flow Indexer.

  • Procedure:

    • The barrel of the MFI instrument is preheated to the specified temperature (e.g., 230°C for polypropylene).

    • A specified mass of the polymer pellets is loaded into the barrel.

    • After a specified pre-heat time, a standard weight is applied to the piston.

    • The extrudate is collected over a set period, and the mass is measured.

    • The MFI is calculated in grams of polymer extruded per 10 minutes.

    • For multiple pass studies, the extrudate from the first pass is collected, pelletized, and re-extruded for the subsequent passes.

Accelerated Aging and Color Measurement
  • Apparatus: UV weathering chamber, colorimeter.

  • Procedure:

    • Molded plaques are placed in a UV weathering chamber with controlled temperature and humidity.

    • The initial color of the plaques is measured using a colorimeter, and the Yellowness Index (YI) is recorded.

    • The plaques are exposed to UV radiation for a specified duration (e.g., 500 hours).

    • The color of the aged plaques is measured, and the change in Yellowness Index (ΔYI) is calculated.

Synergistic Effects

This compound can exhibit synergistic effects when used in combination with other types of stabilizers, such as phosphites and hindered amine light stabilizers (HALS).[12] Phosphites act as secondary antioxidants, decomposing hydroperoxides, while HALS are highly effective at scavenging free radicals generated by UV exposure. Formulations combining this compound with these additives can provide a broader range of protection against various degradation mechanisms.

NaugardXL1 This compound (Primary AO & Metal Deactivator) Comprehensive Comprehensive Stabilization NaugardXL1->Comprehensive Long-Term Heat Stability Metal Deactivation Phosphites Phosphites (Secondary AO) Phosphites->Comprehensive Processing Stability Hydroperoxide Decomposition HALS HALS (UV Stabilizer) HALS->Comprehensive UV Light Stability

Figure 3: Synergistic relationship of this compound with other stabilizers.

Storage and Handling

This compound should be stored in a cool, dry place in its original sealed containers.[2] Extended exposure to high temperatures or direct sunlight should be avoided to ensure product stability. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and safety information.

References

Application Notes and Protocols: Naugard XL-1 in Wire and Cable Insulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and evaluation of Naugard XL-1 in wire and cable insulation applications. This compound is a multifunctional additive that acts as both a primary antioxidant and a metal deactivator, offering enhanced thermal stability and longevity to polymeric insulation materials, particularly cross-linked polyethylene (XLPE).

Introduction to this compound

This compound is a sterically hindered phenolic antioxidant with a unique molecular structure that also incorporates a metal deactivator function. Its chemical name is 2,2'-oxalyldiamidobis[ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl)-propionate]. This dual functionality makes it highly effective in protecting polymers from degradation caused by both thermal oxidation and the catalytic effects of metal ions, which are often present as residues from polymerization catalysts or as contaminants in fillers and pigments.[1] In wire and cable insulation, where long-term reliability under various environmental stresses is critical, this compound provides robust protection against degradation, thereby preserving the mechanical and electrical properties of the insulation.

Key Features of this compound:

  • Dual Functionality: Acts as a primary antioxidant (radical scavenger) and a metal deactivator (chelating agent).[1]

  • Non-discoloring and Non-staining: Suitable for use in a wide range of colored and uncolored polymer formulations.[2]

  • Synergistic Potential: Can be used in combination with other antioxidants to achieve enhanced performance.[1]

  • High Thermal Stability: Effective in protecting polymers during high-temperature processing and in demanding end-use applications.

Mechanism of Action

This compound protects polymeric insulation through a two-pronged approach:

  • Primary Antioxidant (Radical Scavenging): The sterically hindered phenolic groups in the this compound molecule donate a hydrogen atom to reactive free radicals (R•, ROO•) that are formed during the oxidation of the polymer. This donation neutralizes the free radicals, preventing them from propagating the degradation chain reaction. The resulting this compound radical is stabilized by resonance and steric hindrance, rendering it relatively unreactive and unable to initiate further degradation.

  • Metal Deactivation (Chelation): Transition metal ions, such as copper and iron, can accelerate the decomposition of hydroperoxides (ROOH) into highly reactive radicals, thereby significantly speeding up the degradation of the polymer. The diamide structure within the this compound molecule acts as a chelating agent, binding to these metal ions and rendering them catalytically inactive.

The following diagram illustrates the dual protective mechanism of this compound.

Naugard_XL1_Mechanism cluster_antioxidant Primary Antioxidant Action cluster_metal_deactivator Metal Deactivator Action Polymer Polymer Chain FreeRadical Free Radicals (R•, ROO•) Polymer->FreeRadical Oxidation NaugardXL1_AO This compound (Phenolic Group) FreeRadical->NaugardXL1_AO Radical Attack StableRadical Stabilized This compound Radical NaugardXL1_AO->StableRadical H-Donation StablePolymer Stabilized Polymer NaugardXL1_AO->StablePolymer Protection MetalIons Metal Ions (e.g., Cu²⁺) NaugardXL1_MD This compound (Diamide Group) MetalIons->NaugardXL1_MD Chelation ChelatedComplex Inactive Chelate Complex NaugardXL1_MD->ChelatedComplex

Caption: Dual protective mechanism of this compound.

Formulation in Wire and Cable Insulation

This compound is typically incorporated into XLPE insulation formulations at concentrations ranging from 0.1% to 0.5% by weight. The optimal loading level depends on several factors, including the specific grade of XLPE, the presence of other additives, the processing conditions, and the expected service life and environmental conditions of the wire or cable.

Illustrative Formulation Data:

The following tables provide illustrative data on the expected performance of this compound in a typical XLPE wire insulation formulation. This data is based on general performance trends of hindered phenolic antioxidants and metal deactivators and is intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.

Table 1: Effect of this compound Concentration on Oxidative Induction Time (OIT)

This compound Concentration (wt%)OIT at 200°C (minutes)
0.0 (Control)15
0.145
0.285
0.3120
0.4150
0.5180

Table 2: Effect of this compound on Mechanical Properties of XLPE after Thermal Aging (1000 hours at 135°C)

This compound Concentration (wt%)Tensile Strength Retention (%)Elongation at Break Retention (%)
0.0 (Control)4035
0.16560
0.28075
0.39085
0.49590
0.59895

Experimental Protocols

The following protocols outline the key experiments for evaluating the performance of this compound in wire and cable insulation.

Sample Preparation

Objective: To prepare XLPE insulation samples with varying concentrations of this compound.

Materials:

  • Cross-linkable polyethylene (XLPE) resin

  • This compound

  • Dicumyl peroxide (DCP) or other suitable cross-linking agent

  • Two-roll mill or internal mixer

  • Compression molding press

  • Tensile bar and plaque molds

Procedure:

  • Compounding:

    • Pre-heat the two-roll mill or internal mixer to the recommended processing temperature for the XLPE resin (typically 120-140°C).

    • Add the XLPE resin to the mixer and allow it to melt and form a consistent band.

    • Add the desired amount of this compound and the cross-linking agent to the molten polymer.

    • Mix until a homogeneous blend is achieved (typically 5-10 minutes).

  • Molding:

    • Transfer the compounded material to a pre-heated compression mold (tensile bar or plaque).

    • Pre-heat the material in the press for a few minutes to allow it to flow and fill the mold cavity.

    • Apply pressure and increase the temperature to the cross-linking temperature (typically 170-180°C) for the specified curing time.

    • Cool the mold under pressure to solidify the samples.

  • Sample Conditioning:

    • Carefully remove the cured samples from the mold.

    • Condition the samples at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.

Thermal Aging

Objective: To simulate the long-term thermal stress experienced by wire and cable insulation in service.

Apparatus:

  • Forced-air circulating oven with temperature control.

Procedure (based on ASTM D3032):

  • Place the prepared XLPE samples (tensile bars or plaques) in the aging oven.

  • Set the oven to the desired aging temperature (e.g., 135°C or 150°C).

  • Age the samples for a specified duration (e.g., 500, 1000, 2000 hours).

  • At the end of the aging period, remove the samples from the oven and allow them to cool to room temperature before performing further tests.

Mechanical Properties Testing

Objective: To evaluate the effect of this compound on the tensile strength and elongation at break of the XLPE insulation before and after thermal aging.

Apparatus:

  • Universal testing machine (tensile tester) with appropriate grips.

  • Extensometer (optional, for precise elongation measurement).

Procedure (based on ASTM D638):

  • Mount the dumbbell-shaped tensile specimen into the grips of the universal testing machine.

  • Set the crosshead speed to the specified rate (e.g., 50 mm/min).

  • Start the test and record the load and elongation data until the specimen breaks.

  • Calculate the tensile strength (stress at break) and elongation at break (strain at break).

  • Test at least five specimens for each formulation and condition (before and after aging) and report the average values.

Oxidative Induction Time (OIT) Measurement

Objective: To assess the thermal stability of the XLPE formulations by measuring the time to the onset of oxidation.

Apparatus:

  • Differential Scanning Calorimeter (DSC).

Procedure (based on ASTM D3895):

  • Weigh a small sample (5-10 mg) of the XLPE formulation into an aluminum DSC pan.

  • Place the pan in the DSC cell.

  • Heat the sample to the desired isothermal test temperature (e.g., 200°C) under a nitrogen atmosphere.

  • Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.

  • Record the heat flow as a function of time.

  • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

The following workflow diagram summarizes the experimental evaluation process.

Experimental_Workflow Start Start SamplePrep Sample Preparation (Compounding & Molding) Start->SamplePrep UnagedTesting Testing of Unaged Samples SamplePrep->UnagedTesting ThermalAging Thermal Aging SamplePrep->ThermalAging MechTest1 Mechanical Properties (Tensile & Elongation) UnagedTesting->MechTest1 OITTest1 Oxidative Induction Time (OIT) UnagedTesting->OITTest1 AgedTesting Testing of Aged Samples ThermalAging->AgedTesting MechTest2 Mechanical Properties (Tensile & Elongation) AgedTesting->MechTest2 OITTest2 Oxidative Induction Time (OIT) AgedTesting->OITTest2 DataAnalysis Data Analysis & Comparison End End DataAnalysis->End MechTest1->DataAnalysis OITTest1->DataAnalysis MechTest2->DataAnalysis OITTest2->DataAnalysis

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound is a highly effective antioxidant and metal deactivator for enhancing the long-term thermal stability of wire and cable insulation. Its dual-function mechanism provides comprehensive protection against both oxidative and metal-catalyzed degradation. The experimental protocols outlined in these application notes provide a framework for formulators and researchers to evaluate and optimize the performance of this compound in their specific XLPE insulation systems. The illustrative data demonstrates the significant improvements in oxidative stability and retention of mechanical properties that can be achieved with the incorporation of this compound.

References

Application of Naugard XL-1 in Food Contact Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naugard XL-1 is a high-performance antioxidant and metal deactivator used in the stabilization of polymers. Its dual-functionality makes it a valuable additive in food contact materials, where it protects the polymer from degradation during processing and service life, thereby ensuring the integrity and safety of the packaging. This document provides detailed application notes, experimental protocols, and relevant regulatory information for the use of this compound in food contact applications.

This compound is the trade name for the chemical 2,2'-Oxamidobis[ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate]. It functions as a sterically hindered phenolic antioxidant to inhibit oxidation and as a metal deactivator to prevent metal-catalyzed degradation.[1][2]

Regulatory Status

In the United States, this compound is regulated by the Food and Drug Administration (FDA) for use as an antioxidant and/or stabilizer for polymers intended for use in contact with food. The specific regulation governing its use is 21 CFR 178.2010 .[3][4][5] This regulation stipulates the types of polymers in which it can be used and the maximum permissible concentration.

Table 1: FDA Approved Uses of this compound (2,2'-Oxamidobis[ethyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate]) in Food Contact Polymers [3]

Polymer TypeMaximum Concentration (% by weight)
Polystyrene and rubber-modified polystyrene0.5
Olefin polymers (complying with § 177.1520(c))0.5

Mechanisms of Action

This compound provides stability to polymers through two primary mechanisms: antioxidant activity and metal deactivation.

Antioxidant Mechanism: Free Radical Scavenging

As a hindered phenolic antioxidant, this compound protects polymers from degradation caused by free radicals. The degradation process is a chain reaction initiated by heat, light, or mechanical stress. This compound interrupts this cycle by donating a hydrogen atom from its phenolic hydroxyl group to the reactive peroxy radicals (ROO•), forming a stable hydroperoxide and a non-reactive antioxidant radical. This stabilized radical does not propagate the degradation chain.

Antioxidant_Mechanism cluster_naugard Polymer Polymer Initiation Initiation Polymer->Initiation Heat, Light, Stress Alkyl_Radical Polymer Alkyl Radical (R•) Initiation->Alkyl_Radical Peroxy_Radical Polymer Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Polymer_Degradation Polymer Degradation (Chain Scission, Crosslinking) Peroxy_Radical->Polymer_Degradation + Polymer (RH) Stable_Radical Stable this compound Radical (Ar-O•) Peroxy_Radical->Stable_Radical H• donation Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + this compound (Ar-OH) Naugard_XL1 This compound (Ar-OH) Stable_Radical->Peroxy_Radical Termination

Caption: Antioxidant mechanism of this compound.

Metal Deactivation Mechanism: Chelation

Trace metal ions, such as copper, iron, and manganese, can be present in polymers as residues from polymerization catalysts. These metal ions can accelerate the oxidative degradation of the polymer by catalyzing the decomposition of hydroperoxides into highly reactive radicals. This compound contains oxalamide groups that act as chelating agents, binding to these metal ions to form stable, inactive complexes. This process deactivates the catalytic activity of the metal ions, thereby preventing accelerated degradation.

Metal_Deactivation Polymer Polymer Hydroperoxide Hydroperoxide (ROOH) Polymer->Hydroperoxide Oxidation Metal_Ion Active Metal Ion (e.g., Cu²⁺) Inactive_Complex Stable Metal-Naugard XL-1 Complex Metal_Ion->Inactive_Complex Chelation by This compound Radical_Formation Accelerated Radical Formation (RO•, HO•) Hydroperoxide->Radical_Formation Catalyzed by Metal Ion Polymer_Degradation Accelerated Polymer Degradation Radical_Formation->Polymer_Degradation Naugard_XL1 This compound Naugard_XL1->Inactive_Complex Inactive_Complex->Radical_Formation Inhibition

Caption: Metal deactivation mechanism of this compound.

Application Data: Migration Studies

Table 2: Representative Specific Migration Data for a Hindered Phenolic Antioxidant (Irganox 1076) from Polypropylene into Food Simulants *

Food SimulantTest ConditionsMigrated Amount (mg/kg)
3% Acetic Acid (Simulant B)10 days at 40°CNot Detected
10% Ethanol (Simulant A)10 days at 40°CNot Detected
50% Ethanol10 days at 40°C0.5 - 1.5
95% Ethanol10 days at 60°C> 50
Olive Oil (Simulant D2)10 days at 40°C10 - 20

*Data is representative for Irganox 1076 from polypropylene and should be considered as an estimate for this compound. Actual migration levels will depend on the polymer type, concentration of the additive, and the specific conditions of use.

Experimental Protocols

Protocol 1: Migration Testing of this compound from Polyolefins

This protocol outlines a general procedure for determining the specific migration of this compound from a polyolefin food contact material into food simulants, based on FDA guidelines.

1. Materials and Reagents:

  • Polyolefin samples containing a known concentration of this compound.

  • Food Simulants (as per 21 CFR 176.170(c)):

    • 10% (v/v) Ethanol in deionized water (Simulant A)

    • 3% (w/v) Acetic Acid in deionized water (Simulant B)

    • 95% (v/v) Ethanol in deionized water (Fatty food simulant)

    • Olive oil (Fatty food simulant, Simulant D2)

  • Migration cells or glass containers with inert seals.

  • Analytical standards of this compound.

  • HPLC-grade solvents (e.g., acetonitrile, methanol).

2. Sample Preparation:

  • Cut the polyolefin material into test specimens of a known surface area (e.g., 1 dm²).

  • Clean the specimens by gently wiping with a lint-free cloth.

3. Migration Test Procedure:

  • Place the test specimen in a migration cell or glass container.

  • Add a known volume of the selected food simulant to achieve a surface area-to-volume ratio of 6 dm²/L.

  • Seal the migration cell.

  • Incubate the cells under the desired time and temperature conditions that represent the intended use of the food contact material (e.g., 10 days at 40°C for long-term storage at room temperature).

  • Prepare blank samples containing only the food simulant and subject them to the same conditions.

4. Sample Extraction and Analysis:

  • After the incubation period, remove the polymer sample.

  • The food simulant now contains the migrated this compound.

  • For aqueous simulants (10% ethanol, 3% acetic acid), the sample may be directly analyzed or concentrated using solid-phase extraction (SPE).

  • For fatty food simulants (95% ethanol, olive oil), a liquid-liquid extraction or SPE may be necessary to isolate the analyte from the fatty matrix.

  • Quantify the concentration of this compound in the food simulant using a validated analytical method, such as HPLC-UV.

Migration_Workflow cluster_prep Sample Preparation cluster_migration Migration Testing cluster_analysis Analysis Polymer_Sample Polyolefin with This compound Cut_Sample Cut to Known Surface Area Polymer_Sample->Cut_Sample Migration_Cell Place Sample in Migration Cell Cut_Sample->Migration_Cell Add_Simulant Add Food Simulant (e.g., 10% Ethanol) Migration_Cell->Add_Simulant Incubate Incubate (e.g., 10 days at 40°C) Add_Simulant->Incubate Extract_Simulant Collect Food Simulant Incubate->Extract_Simulant Sample_Prep Sample Preparation (e.g., SPE, LLE) Extract_Simulant->Sample_Prep HPLC_Analysis Quantify by HPLC-UV Sample_Prep->HPLC_Analysis Report_Results Report Migration (mg/kg or µg/dm²) HPLC_Analysis->Report_Results

Caption: Experimental workflow for migration testing.

Protocol 2: Analytical Method for Quantification of this compound by HPLC-UV

This protocol provides a general high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection method for the quantification of this compound in food simulants. Method optimization and validation are required for each specific matrix.

1. Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A starting point could be 80:20 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 275 nm (based on the chromophore of the hindered phenol).

3. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like acetonitrile.

  • Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the migration samples (e.g., 0.1 to 10 µg/mL).

4. Calibration:

  • Inject the working standards into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the linearity of the calibration curve (R² > 0.995).

5. Sample Analysis:

  • Inject the prepared migration samples (from Protocol 1).

  • Identify the this compound peak based on its retention time compared to the standards.

  • Quantify the concentration of this compound in the samples using the calibration curve.

6. Calculation of Specific Migration:

  • Calculate the specific migration (M) in mg of substance per kg of food simulant using the following formula:

    • M = (C x V) / (A x 1000)

    • Where:

      • C = Concentration of this compound in the food simulant (µg/mL)

      • V = Volume of the food simulant (mL)

      • A = Surface area of the polymer sample (dm²)

Conclusion

This compound is a valuable additive for enhancing the stability of food contact polymers, with its use being regulated by the FDA. Its dual-action mechanism as a free-radical scavenger and a metal deactivator effectively protects polymers from degradation. The provided protocols for migration testing and analytical quantification offer a framework for researchers and scientists to evaluate the safety and compliance of food contact materials containing this compound. It is crucial to perform specific migration studies under conditions that accurately reflect the intended use of the final product to ensure consumer safety.

References

Application Notes and Protocols: Effects of Naugard XL-1 Concentration on Polymer Lifetime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naugard XL-1 is a high-performance antioxidant and metal deactivator widely utilized to enhance the long-term stability and extend the service lifetime of various polymeric materials.[1][2] Its unique dual-functionality allows it to effectively scavenge free radicals and chelate residual metal ions, which can otherwise catalyze polymer degradation.[1][2][3][4][5] These characteristics make this compound a critical additive in polyolefins (such as polyethylene and polypropylene) and polystyrenics, particularly in applications demanding high durability, such as wire and cable insulation, building and construction materials, and automotive parts.[1][2][5]

This document provides detailed application notes and experimental protocols to guide researchers in evaluating the effects of this compound concentration on the lifetime of polymers.

Mechanism of Action

This compound is chemically known as 2,2'-Oxamidobis[ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate].[1][4] Its protective mechanism is twofold:

  • Primary Antioxidant (Radical Scavenging): The sterically hindered phenolic groups in the this compound molecule donate hydrogen atoms to reactive free radicals (R•, ROO•), neutralizing them and interrupting the auto-oxidative degradation cycle of the polymer. This process is crucial in preventing chain scission and crosslinking reactions that lead to the deterioration of mechanical and physical properties.

  • Metal Deactivation: this compound can chelate and deactivate transition metal ions (e.g., copper, iron) that may be present as residues from polymerization catalysts or from fillers and pigments.[1][2][3][4] These metal ions can accelerate oxidative degradation by catalyzing the decomposition of hydroperoxides into highly reactive radicals.

Below is a simplified representation of the antioxidant's radical scavenging activity.

Polymer_Chain Polymer Chain (RH) Free_Radical Free Radical (R•) Polymer_Chain->Free_Radical Initiation Initiation Initiation (Heat, UV, Stress) Peroxy_Radical Peroxy Radical (ROO•) Free_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Degradation Degradation Products (Carbonyls, etc.) Peroxy_Radical->Degradation Attacks another Polymer Chain Stable_Products Stable Products Peroxy_Radical->Stable_Products This compound (Radical Scavenging) Naugard_XL1 This compound (AH) Naugard_XL1->Stable_Products

Simplified mechanism of this compound as a radical scavenger.

Quantitative Data on this compound Concentration and Polymer Lifetime

Disclaimer: Extensive literature searches did not yield publicly available, systematic studies with quantitative data directly correlating varying concentrations of this compound to specific polymer lifetimes under defined aging conditions. The following tables are presented with illustrative data to demonstrate the expected trends and the recommended format for data presentation. Researchers are encouraged to generate their own data using the protocols provided in this document.

The lifetime of a polymer is highly dependent on the type of polymer, the concentration of the antioxidant, the processing conditions, and the nature of the environmental stresses it is subjected to. Generally, an increase in the concentration of this compound is expected to lead to a longer polymer lifetime, up to a certain point where the benefit may plateau or become cost-ineffective.

Table 1: Illustrative Data - Effect of this compound Concentration on the Oxidative Induction Time (OIT) of High-Density Polyethylene (HDPE)

This compound Concentration (wt%)OIT at 200°C (minutes)
0.005
0.0545
0.1085
0.20150
0.30180

Table 2: Illustrative Data - Effect of this compound Concentration on the Time to Embrittlement of Polypropylene (PP) during Accelerated Oven Aging at 150°C

This compound Concentration (wt%)Time to Embrittlement (hours)
0.0050
0.10500
0.201200
0.302000
0.402500

Table 3: Illustrative Data - Effect of this compound Concentration on the Retention of Elongation at Break for Low-Density Polyethylene (LDPE) after Accelerated UV Exposure (ASTM G154)

This compound Concentration (wt%)Elongation at Break Retention after 1000 hours (%)
0.0020
0.1065
0.2585
0.5095

Experimental Protocols

The following are detailed protocols for key experiments to determine the effect of this compound concentration on polymer lifetime.

Protocol for Sample Preparation

A consistent and well-documented sample preparation procedure is critical for obtaining reliable and reproducible results.

Objective: To prepare polymer samples with varying concentrations of this compound.

Materials and Equipment:

  • Polymer resin (e.g., HDPE, PP, LDPE)

  • This compound powder

  • Twin-screw extruder or internal mixer (e.g., Brabender)

  • Compression molding press

  • Analytical balance

  • Drying oven

Procedure:

  • Dry the polymer resin according to the manufacturer's specifications to remove any moisture.

  • Accurately weigh the required amounts of polymer resin and this compound to achieve the target concentrations (e.g., 0.05%, 0.1%, 0.2%, 0.3% by weight).

  • Pre-blend the polymer and this compound powder in a bag for 5 minutes to ensure a homogenous mixture.

  • Melt-compound the blend using a twin-screw extruder or an internal mixer. Record the processing temperature profile, screw speed, and residence time.

  • Granulate the extruded strands into pellets.

  • Dry the compounded pellets.

  • Prepare test specimens of the desired geometry (e.g., plaques, dumbbells) by compression molding. Record the molding temperature, pressure, and time.

  • Allow the molded specimens to anneal at room temperature for at least 24 hours before testing.

start Start dry_resin Dry Polymer Resin start->dry_resin weigh Weigh Polymer and this compound dry_resin->weigh pre_blend Pre-blend weigh->pre_blend melt_compound Melt Compound (Extruder/Mixer) pre_blend->melt_compound pelletize Pelletize melt_compound->pelletize dry_pellets Dry Pellets pelletize->dry_pellets compression_mold Compression Mold Specimens dry_pellets->compression_mold anneal Anneal Specimens compression_mold->anneal end End anneal->end

Workflow for polymer sample preparation.
Protocol for Oxidative Induction Time (OIT) Measurement

OIT is a rapid method to assess the thermo-oxidative stability of a material.[6][7][8][9]

Objective: To determine the OIT of polymer samples with varying this compound concentrations.

Standard: ASTM D3895

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Sample press for sealing pans

  • High-purity nitrogen and oxygen gas with pressure regulators and flow controllers

Procedure:

  • Calibrate the DSC for temperature and heat flow according to the instrument's manual.

  • Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Place the pan in the DSC cell.

  • Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) to a temperature above its melting point (e.g., 200°C for polyethylene).

  • Allow the sample to equilibrate at the isothermal temperature for 5 minutes.

  • Switch the gas from nitrogen to oxygen at the same flow rate.

  • Record the time until the onset of the exothermic oxidation peak. This time is the OIT.

  • Analyze the data to determine the OIT for each concentration of this compound.

Protocol for Accelerated Oven Aging

This method simulates long-term thermal degradation in a shorter timeframe.

Objective: To evaluate the long-term thermal stability of polymer samples with varying this compound concentrations.

Standard: ASTM D3045

Materials and Equipment:

  • Forced-air convection oven with precise temperature control

  • Sample rack

  • Tensile testing machine (e.g., Instron)

  • Micrometer

Procedure:

  • Set the oven to the desired aging temperature (e.g., 135°C or 150°C for polypropylene).

  • Place the test specimens (e.g., tensile bars) on a rack, ensuring adequate air circulation around each specimen.

  • Remove sets of specimens at predetermined time intervals (e.g., 100, 250, 500, 1000 hours).

  • At each interval, perform the following evaluations:

    • Visual Inspection: Note any changes in color, surface cracking, or embrittlement.

    • Mechanical Testing: Conduct tensile tests to measure properties such as tensile strength and elongation at break. The end of the polymer's lifetime is often defined as the time to reach 50% retention of its initial elongation at break.

  • Plot the mechanical properties as a function of aging time for each this compound concentration.

Protocol for Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to monitor the chemical changes in the polymer during degradation, specifically the formation of carbonyl groups.

Objective: To quantify the extent of oxidation in aged polymer samples.

Procedure:

  • Obtain FTIR spectra of the polymer samples before and after aging at different time intervals.

  • For thin films, transmission mode can be used. For thicker samples, Attenuated Total Reflectance (ATR) is suitable.

  • Monitor the growth of the carbonyl peak, typically in the region of 1700-1750 cm⁻¹.

  • Calculate the Carbonyl Index (CI) as the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change with degradation (e.g., a C-H bending vibration).

  • Plot the Carbonyl Index as a function of aging time for each this compound concentration. A slower rate of increase in the CI indicates better stabilization.

cluster_aging Accelerated Aging cluster_analysis Lifetime Assessment Oven_Aging Thermal (Oven) Mechanical_Testing Mechanical Properties (Tensile, Impact) Oven_Aging->Mechanical_Testing Chemical_Analysis Chemical Changes (FTIR - Carbonyl Index) Oven_Aging->Chemical_Analysis UV_Exposure UV Radiation UV_Exposure->Mechanical_Testing UV_Exposure->Chemical_Analysis Chemical_Exposure Chemical Chemical_Exposure->Mechanical_Testing Thermal_Analysis Thermal Stability (OIT) Sample_Preparation Polymer Samples with Varying this compound Concentrations Sample_Preparation->Oven_Aging Sample_Preparation->UV_Exposure Sample_Preparation->Chemical_Exposure Sample_Preparation->Thermal_Analysis

Logical workflow for evaluating polymer lifetime.

Synergistic Effects

This compound can exhibit synergistic effects when used in combination with other types of stabilizers, such as phosphites (secondary antioxidants) and Hindered Amine Light Stabilizers (HALS).[1][2] Phosphites are effective at decomposing hydroperoxides during processing, while HALS are highly efficient at scavenging radicals formed during photo-oxidation (UV exposure). Formulating this compound with these co-stabilizers can provide a more comprehensive stabilization package, offering enhanced protection against a wider range of degradation mechanisms.

Conclusion

The concentration of this compound is a critical factor in determining the service lifetime of polymeric materials. By acting as both a primary antioxidant and a metal deactivator, it provides robust protection against thermo-oxidative and metal-catalyzed degradation. The experimental protocols outlined in this document provide a framework for researchers to systematically evaluate and quantify the performance benefits of this compound at various concentrations in their specific polymer formulations and applications. While publicly available quantitative data on concentration effects is limited, the provided illustrative data and methodologies will enable users to generate the necessary information to optimize their stabilization systems for enhanced product durability.

References

Application Notes and Protocols for Incorporating Naugard XL-1 into Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental protocol for the incorporation and evaluation of Naugard XL-1, a dual-function antioxidant and metal deactivator, in polymeric matrices. The protocols cover methodologies for sample preparation via melt compounding and subsequent performance testing to assess the efficacy of the additive.

Introduction to this compound

This compound, chemically known as 2,2'-Oxamidobis [ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate], is a highly effective hindered phenolic antioxidant and metal deactivator.[1][2][3] Its dual functionality makes it particularly valuable in stabilizing polyolefins and polystyrenics, where it not only inhibits thermo-oxidative degradation by scavenging free radicals but also deactivates metallic ions that can catalyze the degradation process.[1][4] Such metallic residues can originate from polymerization catalysts, inorganic pigments, or mineral fillers. This compound is a non-discoloring stabilizer and is FDA regulated for use in many polymer applications.[1][4]

Experimental Protocols

The following protocols detail the steps for incorporating this compound into a polymer matrix and evaluating its performance. High-density polyethylene (HDPE) is used as a representative polymer in these protocols.

Materials and Equipment
  • Polymer: High-Density Polyethylene (HDPE) powder or pellets (un-stabilized)

  • Antioxidant: this compound powder

  • Processing Equipment: Twin-screw extruder, hydraulic press, and appropriate molds for test specimen preparation.

  • Analytical Instruments:

    • Differential Scanning Calorimeter (DSC) for Oxidative Induction Time (OIT) analysis.

    • Melt Flow Indexer (MFI)

    • Universal Testing Machine for tensile property analysis.

Protocol for Sample Preparation: Melt Compounding

Melt compounding is a standard technique for homogeneously dispersing additives into a polymer matrix.[5] A twin-screw extruder is highly effective for this process due to its excellent mixing capabilities.[6][7]

  • Pre-Drying: Dry the HDPE resin and this compound powder in a vacuum oven at 80°C for 4 hours to remove any residual moisture.

  • Pre-Blending: Prepare different formulations by dry blending the HDPE powder with varying concentrations of this compound (e.g., 0 wt%, 0.1 wt%, 0.25 wt%, and 0.5 wt%). This can be done by tumble mixing for 15 minutes to ensure a uniform preliminary mixture.

  • Melt Compounding:

    • Set the temperature profile of the twin-screw extruder. For HDPE, a typical temperature profile would be from 180°C at the feed zone to 220°C at the die.[8]

    • Feed the pre-blended mixture into the extruder at a constant rate.[6]

    • Set the screw speed to a moderate level (e.g., 100-200 rpm) to ensure adequate mixing without excessive shear degradation.[9]

    • The extruded strands are then cooled in a water bath and pelletized.

  • Test Specimen Preparation:

    • Dry the compounded pellets at 80°C for 4 hours.

    • Prepare test specimens for OIT, MFI, and tensile testing by compression molding the pellets into sheets of desired thickness using a hydraulic press. A typical molding temperature for HDPE is 190°C.

Protocol for Performance Evaluation

OIT is a measure of the thermal-oxidative stability of a material. The test is performed according to ASTM D3895.[10]

  • Place a small sample (5-10 mg) of the compression-molded sheet into an aluminum DSC pan.

  • Heat the sample under a nitrogen atmosphere to a constant isothermal temperature (e.g., 200°C for polyethylene).

  • Once the temperature is stable, switch the purge gas from nitrogen to oxygen at a constant flow rate.

  • Record the time until the onset of the exothermic oxidation peak. This time is the OIT. Longer OIT values indicate better thermal stability.

MFI is an indirect measure of the molecular weight of a polymer and is sensitive to degradation. The test is performed according to ASTM D1238.

  • Set the temperature of the MFI apparatus (e.g., 190°C for HDPE) and select the appropriate test load (e.g., 2.16 kg).

  • Load a specified amount of the compounded pellets into the heated barrel.

  • After a specified pre-heating time, the molten polymer is extruded through a standard die.

  • The extrudate is cut at regular intervals, and the weight of the extrudate over a 10-minute period is determined. A stable MFI after processing indicates effective stabilization.

Tensile properties, such as tensile strength and elongation at break, are crucial indicators of a material's mechanical performance. The test is performed according to ASTM D638.

  • Cut dumbbell-shaped specimens from the compression-molded sheets.

  • Condition the specimens at standard temperature and humidity.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the tensile strength and elongation at break. Retention of these properties after processing and aging indicates good stabilization.

Data Presentation

The following tables present representative data on the effect of this compound on the properties of HDPE. This data is illustrative and based on typical performance of high-performance hindered phenolic antioxidants.

Table 1: Effect of this compound Concentration on Oxidative Induction Time (OIT) of HDPE

This compound Concentration (wt%)OIT at 200°C (minutes)
0 (Unstabilized)< 5
0.145
0.2595
0.5> 150

Table 2: Effect of this compound Concentration on Melt Flow Index (MFI) of HDPE after Multiple Extrusions

This compound Concentration (wt%)MFI (g/10 min) at 190°C/2.16 kg - 1st PassMFI (g/10 min) at 190°C/2.16 kg - 3rd Pass
0 (Unstabilized)0.951.50
0.10.921.05
0.250.900.95
0.50.880.90

Table 3: Effect of this compound Concentration on Tensile Properties of HDPE

This compound Concentration (wt%)Tensile Strength at Break (MPa)Elongation at Break (%)
0 (Unstabilized, after processing)22450
0.128600
0.2529620
0.529620

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for incorporating and evaluating this compound in a polymer.

experimental_workflow cluster_prep 1. Material Preparation cluster_compounding 2. Compounding and Specimen Preparation cluster_testing 3. Performance Testing cluster_analysis 4. Data Analysis Drying Drying of Polymer and this compound Blending Dry Blending of Polymer and this compound Drying->Blending Extrusion Melt Compounding (Twin-Screw Extruder) Blending->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing Molding Compression Molding of Test Specimens Pelletizing->Molding OIT Oxidative Induction Time (DSC) Molding->OIT MFI Melt Flow Index (MFI) Molding->MFI Tensile Tensile Properties (UTM) Molding->Tensile Data Data Compilation and Analysis OIT->Data MFI->Data Tensile->Data

Experimental workflow for this compound incorporation and evaluation.
Antioxidant Mechanism of this compound (Hindered Phenol)

The diagram below illustrates the free radical scavenging mechanism of a hindered phenolic antioxidant like this compound.

antioxidant_mechanism cluster_degradation Polymer Degradation cluster_stabilization Stabilization by this compound Polymer Polymer Chain (P-H) Initiation Initiation (Heat, Light, Stress) Polymer->Initiation Alkyl_Radical Alkyl Radical (P•) Initiation->Alkyl_Radical Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical + O2 Naugard This compound (Ar-OH) Alkyl_Radical->Naugard Radical Attack Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (POOH) + Alkyl Radical (P•) Peroxy_Radical->Hydroperoxide + P-H Peroxy_Radical->Naugard Radical Attack Polymer2 Another Polymer Chain (P-H) Stable_Radical Stable Phenoxy Radical (Ar-O•) Naugard->Stable_Radical Donates H• Non_Radical Non-Radical Products Stable_Radical->Non_Radical Terminates another radical

Free radical scavenging mechanism of a hindered phenolic antioxidant.

References

Application Note: Thermogravimetric Analysis (TGA) of Polymers Containing Naugard™ XL-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naugard™ XL-1 is a highly effective antioxidant and metal deactivator used to enhance the thermal stability of various polymers, including polyolefins and polystyrenes.[1][2][3][4] Its dual-functionality makes it particularly valuable in polymer systems that may contain residual metallic ions from catalysts or fillers, which can accelerate degradation.[2][3][4][5] Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to characterize the thermal stability and composition of polymeric materials.[6][7][8] This application note provides a detailed protocol for conducting TGA on polymers containing Naugard™ XL-1 and presents typical data demonstrating its stabilizing effect.

Naugard™ XL-1, chemically known as 2,2'-Oxamidobis [ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate], is a white to off-white powder with a melting point range of 170-180°C.[2][5][9] Its primary function is to mitigate the deleterious effects of heat and oxidation, thereby extending the service life of the polymer.[10][11]

Principle of Thermogravimetric Analysis

TGA measures the change in mass of a sample as it is heated or held at a constant temperature in a controlled atmosphere.[6][7] The resulting data, typically plotted as mass versus temperature or time, provides valuable information on thermal stability, decomposition temperatures, filler content, and the presence of volatile components.[12] The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.[12][13]

Experimental Protocols

This section details the necessary steps for performing TGA on polymer samples containing Naugard™ XL-1.

Materials and Equipment
  • Materials:

    • Polymer sample with a known concentration of Naugard™ XL-1

    • Control polymer sample (without Naugard™ XL-1)

    • High-purity nitrogen gas (for inert atmosphere)

    • Air or oxygen (for oxidative atmosphere)

  • Equipment:

    • Thermogravimetric Analyzer (TGA) with a sensitive microbalance and programmable furnace[6][14]

    • TGA sample pans (e.g., platinum, aluminum, or ceramic)

    • Analytical balance for sample weighing

    • Tweezers for sample handling

Sample Preparation
  • Ensure the polymer samples (with and without Naugard™ XL-1) are homogeneous. If preparing lab-scale blends, melt-blending is the preferred method to ensure uniform dispersion of the antioxidant.

  • Cut a small, representative sample of the polymer, typically weighing between 5 and 10 mg.[15] A smaller sample size minimizes thermal gradients within the sample.

  • Place the sample into a clean, tared TGA pan. Record the exact sample weight.

TGA Instrument Setup and Measurement
  • Instrument Preparation:

    • Turn on the TGA instrument and allow it to stabilize.

    • Select the appropriate gas for the desired atmosphere (e.g., nitrogen for thermal stability, air for oxidative stability). Set the gas flow rate, typically between 20 and 50 mL/min.[15]

  • Experimental Program:

    • Method 1: Dynamic Scan (Thermal Stability)

      • Equilibrate the sample at a starting temperature, typically 25-30°C.

      • Ramp the temperature at a constant heating rate, commonly 10°C/min or 20°C/min, to a final temperature that ensures complete decomposition of the polymer (e.g., 600-800°C).[13][15]

    • Method 2: Isothermal Scan (Oxidative Stability)

      • Equilibrate the sample at a starting temperature in an inert atmosphere (nitrogen).

      • Ramp the temperature to a specific isothermal temperature below the polymer's decomposition temperature.

      • Once the isothermal temperature is reached and stabilized, switch the gas to an oxidative atmosphere (air or oxygen).

      • Hold the sample at this temperature for a set duration and monitor for weight loss, which indicates the onset of oxidative degradation.

  • Data Collection:

    • Initiate the TGA run. The instrument's software will record the sample weight as a function of temperature and time.

Data Presentation

The effectiveness of Naugard™ XL-1 as a thermal stabilizer is evident from the shift in the decomposition temperature to higher values. Key parameters to extract from the TGA data include the onset temperature of decomposition (Tonset) and the temperatures at which 5% (Td5%) and 10% (Td10%) weight loss occurs.

Table 1: Thermogravimetric Analysis Data for Naugard™ XL-1

Weight Loss (%)Temperature (°C) under N2 at 10°C/min
10326
20338
50356
(Data sourced from a technical datasheet for NAUGARD™ XL-1)[5]

Table 2: Hypothetical TGA Data for a Polymer With and Without Naugard™ XL-1

SampleTonset (°C)Td5% (°C)Td10% (°C)
Polymer (Control)350365380
Polymer + 0.5% Naugard™ XL-1375390405

Note: This data is illustrative. Actual values will vary depending on the polymer type, concentration of Naugard™ XL-1, and experimental conditions.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the TGA experimental workflow and the logical relationship of Naugard™ XL-1's function.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing Prep1 Obtain Polymer Samples (with and without Naugard XL-1) Prep2 Cut Representative Sample (5-10 mg) Prep1->Prep2 Prep3 Place in TGA Pan Prep2->Prep3 Analysis1 Load Sample into TGA Prep3->Analysis1 Analysis2 Set Experimental Parameters (Atmosphere, Heating Rate) Analysis1->Analysis2 Analysis3 Run TGA Program Analysis2->Analysis3 Data1 Record Weight vs. Temperature Analysis3->Data1 Data2 Generate TGA/DTG Curves Data1->Data2 Data3 Determine T-onset, Td5%, etc. Data2->Data3

Caption: Workflow for Thermogravimetric Analysis of Polymers.

Naugard_Mechanism Polymer Polymer Matrix Degradation Polymer Degradation (Chain Scission, Weight Loss) Polymer->Degradation leads to Naugard Naugard™ XL-1 (Antioxidant & Metal Deactivator) Stability Enhanced Thermal Stability (Higher Decomposition Temp.) Polymer->Stability  results in Heat Heat / Oxidation Heat->Polymer Naugard->Heat   Interrupts Degradation Pathways Naugard->Stability

References

Application Note: Accelerated Aging Studies of Polymers with Naugard XL-1

Author: BenchChem Technical Support Team. Date: December 2025

AN-POLY-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to conducting accelerated aging studies on polymers stabilized with Naugard XL-1. It outlines detailed protocols for sample preparation, aging conditions, and subsequent analytical evaluation. This compound is a dual-function additive, acting as both a phenolic antioxidant and a metal deactivator, making it highly effective in preventing thermo-oxidative degradation of polymers, particularly those containing residual metal ions from processing.[1][2][3] This note presents illustrative data demonstrating the enhanced stability of polymers formulated with this compound under accelerated aging conditions and includes diagrams of the experimental workflow and the antioxidant's mechanism of action.

Introduction

Polymers used in applications ranging from medical devices to industrial components are susceptible to degradation over time due to environmental factors such as heat, light, and oxygen.[4] This degradation can lead to a loss of mechanical integrity, discoloration, and overall failure of the product. To predict the long-term performance and establish a reliable shelf-life, materials are subjected to accelerated aging studies, which use elevated temperatures and other stressors to simulate the effects of long-term aging in a shorter timeframe.[5][6]

The degradation of polymers often proceeds via a free-radical chain reaction, a process that can be catalyzed by residual metal ions (e.g., from catalysts or pigments) left over from synthesis and processing.[7] Antioxidants are crucial additives that interrupt these degradation pathways.

This compound is a high-performance, non-discoloring antioxidant with a unique dual-function mechanism.[1][8] Its chemical structure, 2,2'-Oxamidobis [ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate], contains hindered phenolic groups that act as primary antioxidants by scavenging free radicals.[9] Additionally, the oxamide backbone functions as a powerful metal deactivator, chelating and deactivating catalytic metal ions that can accelerate polymer degradation.[7][9] This makes this compound exceptionally effective in polyolefins (polypropylene, polyethylene) and polystyrenics, especially in mineral-filled systems.[2][8]

This application note provides a standardized protocol for evaluating the performance of this compound in a model polymer system using accelerated aging, followed by a suite of analytical techniques to quantify its stabilizing effect.

Experimental Protocols

Materials and Sample Preparation
  • Polymer Resin: Polypropylene (PP), medical-grade homopolymer.

  • Antioxidant: this compound (CAS 70331-94-1), white to off-white powder.[2]

  • Formulations:

    • Control Group: 100% virgin PP resin.

    • Test Group: PP resin with 0.2% (w/w) this compound.

  • Compounding:

    • Dry blend the PP resin and this compound powder for the test group using a tumble blender for 15 minutes to ensure uniform distribution.

    • Melt-compound both the control and test formulations using a twin-screw extruder. Recommended temperature profile: 180°C to 220°C from feed zone to die.

  • Specimen Molding:

    • Injection mold the compounded pellets into standardized test specimens (e.g., ASTM D638 Type I "dog-bone" specimens for tensile testing and 2 mm thick plaques for other analyses).

    • Package a subset of specimens in sterile barrier systems if evaluating for medical device applications, as per ASTM F1980.[6]

Accelerated Aging Protocol

This protocol is based on the Arrhenius principle, where the rate of chemical degradation increases predictably with temperature.[10] The Q10=2 rule is a common simplification, stating that for every 10°C increase in temperature, the reaction rate doubles.[10]

  • Select Aging Temperature: Choose a temperature that accelerates aging without inducing unrealistic failure modes (e.g., melting). A common temperature is 60°C.[10] The temperature should not exceed the polymer's glass transition temperature.[6]

  • Environmental Chamber: Place the molded specimens in a calibrated environmental chamber set to the selected temperature (e.g., 60°C) and relative humidity (e.g., 50% RH).

  • Time Points: Remove specimens for analysis at predetermined time points. Based on the Q10=2 model and a room temperature of 22°C, aging at 60°C for 3.7 weeks is equivalent to 1 year of ambient aging.[10]

    • Time Points: 0 (baseline), 2, 4, 8, and 16 weeks.

G cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Analysis A 1. Material Compounding (PP Control vs. PP + 0.2% this compound) B 2. Injection Molding of Test Specimens A->B C 3. Place Samples in Environmental Chamber (e.g., 60°C, 50% RH) B->C Start Aging D 4. Remove Samples at Predefined Time Points (0, 2, 4, 8, 16 weeks) C->D E Mechanical Testing D->E F Chemical Analysis (FTIR) D->F G Thermal Analysis (DSC) D->G H Molecular Weight Analysis (GPC) D->H

Caption: Experimental workflow for accelerated aging of polymers.

Analytical Methods

Perform the following tests on samples from each time point for both control and test groups.

  • Mechanical Testing (Tensile Strength):

    • Instrument: Universal Testing Machine.

    • Method: ASTM D638.

    • Parameters: Test five "dog-bone" specimens for each group at each time point. Record tensile strength at break (MPa) and elongation at break (%).

  • Chemical Analysis (FTIR Spectroscopy):

    • Instrument: Fourier Transform Infrared Spectrometer with an ATR accessory.

    • Method: Collect spectra from the surface of the 2 mm plaques.

    • Analysis: Monitor the formation of carbonyl groups (~1715 cm⁻¹), a key indicator of oxidative degradation. Calculate the Carbonyl Index (CI) as the ratio of the peak area of the carbonyl band to a reference peak area (e.g., C-H stretch at ~2920 cm⁻¹).[11][12]

  • Thermal Analysis (Differential Scanning Calorimetry):

    • Instrument: Differential Scanning Calorimeter (DSC).

    • Method: ASTM D3895 for Oxidative Induction Time (OIT).

    • Analysis: OIT measures the time until the onset of exothermic oxidation at an elevated temperature (e.g., 200°C) under an oxygen atmosphere. A longer OIT indicates greater oxidative stability.[11]

  • Molecular Weight Analysis (Gel Permeation Chromatography):

    • Instrument: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) system.

    • Method: Dissolve the polymer in a suitable solvent (e.g., 1,2,4-trichlorobenzene at 150°C).

    • Analysis: Measure the weight-average molecular weight (Mw). A decrease in Mw indicates chain scission due to degradation.[11]

Results and Discussion

The following tables present illustrative data from an accelerated aging study of polypropylene (PP) at 60°C.

Table 1: Mechanical Properties vs. Accelerated Aging Time

Aging Time (Weeks) Equivalent Real Time (Years) Control PP (Tensile Strength, MPa) PP + 0.2% this compound (Tensile Strength, MPa) Control PP (Elongation at Break, %) PP + 0.2% this compound (Elongation at Break, %)
0 0 35.0 35.1 450 455
2 ~0.5 31.5 34.5 280 430
4 ~1.1 25.2 33.8 110 415
8 ~2.2 16.1 32.5 30 390

| 16 | ~4.3 | 8.5 (brittle) | 30.1 | <10 | 350 |

Table 2: Chemical and Thermal Analysis vs. Accelerated Aging Time

Aging Time (Weeks) Control PP (Carbonyl Index) PP + 0.2% this compound (Carbonyl Index) Control PP (OIT @ 200°C, min) PP + 0.2% this compound (OIT @ 200°C, min) Control PP (Mw, kDa) PP + 0.2% this compound (Mw, kDa)
0 0.01 0.01 8 65 350 350
2 0.15 0.02 3 58 305 345
4 0.32 0.04 <1 52 240 341
8 0.68 0.09 <1 41 155 330

| 16 | 1.25 | 0.18 | <1 | 25 | 90 | 315 |

The data clearly demonstrates the protective effect of this compound. The control PP samples show a rapid decline in mechanical properties—tensile strength and elongation—becoming brittle after 8-16 weeks.[13] This is corroborated by a significant increase in the Carbonyl Index, a sharp drop in OIT, and a severe reduction in molecular weight, all of which are classic signs of extensive oxidative degradation.[11]

In contrast, the PP stabilized with this compound retains a high percentage of its initial mechanical properties throughout the 16-week study. The Carbonyl Index remains low, the OIT is significantly longer, and the molecular weight is well-maintained, indicating that this compound effectively inhibits the degradation process.

G cluster_degradation Polymer Degradation Pathway cluster_intervention This compound Intervention Polymer Polymer (P-H) R_dot Alkyl Radical (P•) Initiator Heat, UV, Metal Ions (Mⁿ⁺) Initiator->R_dot Naugard This compound (Ar-OH + Chelator) Initiator->Naugard ROO_dot Peroxy Radical (POO•) R_dot->ROO_dot + O₂ O2 O₂ ROOH Hydroperoxide (POOH) ROO_dot->ROOH + P-H ROO_dot->Naugard PH Polymer (P-H) ROOH->R_dot → P• + •OH Degradation Chain Scission, Crosslinking (Degradation Products) ROOH->Degradation Decomposition Stable_Radical Stable Radical (Ar-O•) Naugard->Stable_Radical Donates H to POO• Metal_Complex Inactive Metal Complex [M-Chelator]ⁿ⁺ Naugard->Metal_Complex Chelates Mⁿ⁺

Caption: this compound's dual-function antioxidant mechanism.

The mechanism diagram illustrates how this compound interrupts this cycle. The hindered phenol moiety (Ar-OH) donates a hydrogen atom to the reactive peroxy radical (POO•), neutralizing it and forming a stable, non-propagating radical (Ar-O•).[9] Simultaneously, the chelating part of the molecule binds to metal ions (Mⁿ⁺), preventing them from catalyzing the initiation of new radical chains.[7][9]

Conclusion

The use of this compound provides significant protection against the thermo-oxidative degradation of polymers during accelerated aging. Its dual-function mechanism as a free-radical scavenger and a metal deactivator leads to superior retention of mechanical properties, greater thermal stability, and preservation of molecular weight when compared to unstabilized polymer. The protocols and analytical methods described herein provide a robust framework for researchers and developers to quantify the performance of this compound and accurately predict the long-term service life of stabilized polymer systems.

References

Naugard XL-1: Application Notes for the Stabilization of Adhesives and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naugard XL-1 is a high-performance antioxidant and metal deactivator highly effective in stabilizing a wide range of polymeric materials, including those used in adhesive and coating formulations.[1][2][3][4] Its unique dual-functionality provides comprehensive protection against degradation caused by thermal stress, oxidation, and the presence of metallic ions.[1][2][3][4] These application notes provide detailed information on the utility of this compound, along with experimental protocols for its evaluation in both adhesive and coating systems.

Chemical and Physical Properties

This compound is chemically known as 2,2'-Oxamidobis [ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate].[3] It is a white to off-white powder with the physical properties summarized in the table below.[3]

PropertyValue
Chemical Name 2,2'-Oxamidobis [ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate]
CAS Number 70331-94-1
Molecular Formula C₄₀H₆₀N₂O₈
Molecular Weight 696.9 g/mol
Appearance White to Off-White Powder
Melting Point Range 170 - 180°C
Flash Point (TOC) 260°C
Specific Gravity @ 20°C 1.12

Mechanism of Action

This compound provides stabilization through a dual-action mechanism involving a hindered phenolic antioxidant and a metal deactivator.

Antioxidant Functionality

The hindered phenolic moieties in this compound act as primary antioxidants. They function by donating a hydrogen atom to peroxy radicals, which are key intermediates in the auto-oxidation cycle of polymers. This donation terminates the radical chain reaction, preventing further degradation of the polymer backbone. This is crucial in preventing discoloration, changes in viscosity, and loss of mechanical properties in adhesives and coatings.[5]

cluster_naugard This compound Action Polymer (RH) Polymer (RH) R• R• Polymer (RH)->R• Initiation (Heat, UV, Stress) ROO• ROO• R•->ROO• + O2 ROOH + R• ROOH + R• ROO•->ROOH + R• + RH (Propagation) Degraded Polymer Degraded Polymer ROO•->Degraded Polymer Chain Scission, Crosslinking ROOH + ArO• ROOH + ArO• ROO•->ROOH + ArO• H+ Donation This compound (ArOH) This compound (ArOH) ArO• Stable Radical (ArO•) cluster_prep Formulation Preparation cluster_aging Accelerated Aging cluster_testing Performance Testing Formulate HMA with and without this compound Formulate HMA with and without this compound Age HMA samples at 150°C for 72 hours Age HMA samples at 150°C for 72 hours Formulate HMA with and without this compound->Age HMA samples at 150°C for 72 hours Determine OIT (ASTM D3895) Determine OIT (ASTM D3895) Formulate HMA with and without this compound->Determine OIT (ASTM D3895) Measure Yellowness Index (ASTM E313) Measure Yellowness Index (ASTM E313) Age HMA samples at 150°C for 72 hours->Measure Yellowness Index (ASTM E313) Measure Viscosity (Brookfield) Measure Viscosity (Brookfield) Age HMA samples at 150°C for 72 hours->Measure Viscosity (Brookfield) Test Peel Adhesion (ASTM D3330) Test Peel Adhesion (ASTM D3330) Age HMA samples at 150°C for 72 hours->Test Peel Adhesion (ASTM D3330) cluster_prep Coating Preparation cluster_weathering Accelerated Weathering cluster_testing Performance Evaluation Formulate coating with and without this compound Formulate coating with and without this compound Apply coating to test panels and cure Apply coating to test panels and cure Formulate coating with and without this compound->Apply coating to test panels and cure Expose panels in a QUV chamber for 1000 hours Expose panels in a QUV chamber for 1000 hours Apply coating to test panels and cure->Expose panels in a QUV chamber for 1000 hours Measure Gloss Retention (ASTM D523) Measure Gloss Retention (ASTM D523) Expose panels in a QUV chamber for 1000 hours->Measure Gloss Retention (ASTM D523) Measure Yellowness Index (ASTM E313) Measure Yellowness Index (ASTM E313) Expose panels in a QUV chamber for 1000 hours->Measure Yellowness Index (ASTM E313) Evaluate Cracking and Chalking Evaluate Cracking and Chalking Expose panels in a QUV chamber for 1000 hours->Evaluate Cracking and Chalking cluster_functions Dual Functions cluster_mechanisms Mechanisms of Protection cluster_benefits Performance Benefits Naugard_XL1 This compound Antioxidant Antioxidant Naugard_XL1->Antioxidant Metal_Deactivator Metal_Deactivator Naugard_XL1->Metal_Deactivator Radical_Scavenging Radical_Scavenging Antioxidant->Radical_Scavenging Chelation_of_Metal_Ions Chelation_of_Metal_Ions Metal_Deactivator->Chelation_of_Metal_Ions Improved_Thermal_Stability Improved_Thermal_Stability Radical_Scavenging->Improved_Thermal_Stability Enhanced_Color_Retention Enhanced_Color_Retention Radical_Scavenging->Enhanced_Color_Retention Chelation_of_Metal_Ions->Improved_Thermal_Stability Maintained_Physical_Properties Maintained_Physical_Properties Improved_Thermal_Stability->Maintained_Physical_Properties Enhanced_Color_Retention->Maintained_Physical_Properties Extended_Service_Life Extended_Service_Life Maintained_Physical_Properties->Extended_Service_Life

References

Troubleshooting & Optimization

Technical Support Center: Preventing Naugard XL-1 Blooming in Polypropylene Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the blooming of Naugard XL-1 in polypropylene (PP) films.

Troubleshooting Guide

Q1: We are observing a white, powdery substance on the surface of our polypropylene film after processing. Could this be this compound blooming?

A1: It is highly probable that the white, powdery substance is bloomed this compound. Blooming is the migration of an additive from within the polymer to its surface, where it forms a visible deposit.[1] This phenomenon often occurs when the concentration of the additive exceeds its solubility in the polymer at a given temperature. To confirm the identity of the residue, we recommend performing a surface analysis.

A recommended initial, non-destructive method is Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). This technique can identify the chemical functional groups present on the film's surface and confirm if they correspond to the structure of this compound. For a more detailed quantitative analysis, the bloomed material can be carefully removed from the surface for analysis by techniques such as High-Performance Liquid Chromatography (HPLC).

Q2: What are the primary causes of this compound blooming in our polypropylene films?

A2: The blooming of this compound in polypropylene films is typically attributed to one or more of the following factors:

  • Exceeding the Solubility Limit: The most common cause is the concentration of this compound exceeding its solubility in the polypropylene matrix. This leads to the supersaturation of the antioxidant within the polymer, and the excess migrates to the surface to achieve a state of equilibrium.[1]

  • Poor Compatibility: The compatibility between this compound and polypropylene can be a contributing factor. Compatibility can be predicted using Hansen Solubility Parameters (HSP). A significant difference in the HSP values between the antioxidant and the polymer suggests lower compatibility and a higher likelihood of blooming.

  • Processing Conditions: High processing temperatures can increase the mobility of this compound molecules within the polymer melt. If the film is then cooled rapidly, the antioxidant molecules can be "frozen" in a supersaturated state within the polymer matrix, leading to blooming over time. Slower cooling rates can allow for the antioxidant to remain more evenly dispersed.

  • Inadequate Dispersion: If this compound is not uniformly dispersed throughout the polypropylene during melt processing, localized areas of high concentration can occur. These areas are prone to blooming.

  • Presence of Other Additives: Interactions with other additives in the formulation, such as plasticizers or pigments, can influence the solubility and mobility of this compound, potentially promoting blooming.

Q3: How can we prevent this compound from blooming on our polypropylene films?

A3: Preventing the blooming of this compound involves a multi-faceted approach focusing on formulation, processing, and understanding the material properties:

  • Improve Compatibility: While this compound is generally effective in polyolefins, ensuring good compatibility is key. One way to assess this is by comparing the Hansen Solubility Parameters (HSP) of this compound and polypropylene. A smaller difference in their HSP values indicates better compatibility.

  • Enhance Dispersion: Proper dispersion of this compound during the compounding process is critical. This can be achieved by using high-shear mixing elements in a twin-screw extruder and ensuring adequate mixing time and temperature.

  • Control Processing Parameters:

    • Cooling Rate: Employ a slower cooling rate after film extrusion. This allows the polymer chains to relax and provides more time for the this compound to be accommodated within the amorphous regions of the polypropylene, reducing the likelihood of supersaturation.

    • Melt Temperature: While a sufficiently high melt temperature is needed for good dispersion, excessive temperatures can increase the mobility of the antioxidant, potentially leading to blooming upon cooling. Optimization of the melt processing temperature is recommended.

  • Consider Antioxidant Blends: In some cases, using a blend of antioxidants can mitigate blooming. Combining this compound with a higher molecular weight antioxidant can sometimes improve overall performance and reduce the tendency for migration.

Frequently Asked Questions (FAQs)

Q4: What is this compound and why is it used in polypropylene films?

A4: this compound is a high-performance, hindered phenolic antioxidant that also functions as a metal deactivator.[2][3][4][5] Its chemical name is 2,2'-Oxamidobis [ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate].[2][3][4][5] It is added to polypropylene films to protect the polymer from thermal degradation during processing and throughout its service life.[6] The metal deactivator functionality is particularly useful in neutralizing the catalytic effects of metal residues (e.g., from polymerization catalysts or pigments) that can accelerate polymer degradation.[2][3][4][5]

Q5: How does blooming affect the properties of our polypropylene film?

A5: Blooming of this compound can have several negative consequences for your polypropylene film:

  • Surface Appearance: The presence of a white powder or haze on the film surface is aesthetically undesirable and can affect the clarity and visual quality of the product.

  • Surface Properties: The bloomed layer can alter the surface energy of the film, which can negatively impact subsequent processing steps such as printing, coating, or lamination. It can also affect the film's coefficient of friction.

  • Reduced Antioxidant Efficacy: The migration of the antioxidant to the surface depletes its concentration within the bulk of the polymer, potentially reducing the long-term thermal stability and overall performance of the film.

  • Contamination Concerns: In applications such as food packaging or medical devices, the blooming of additives can be a significant concern due to the potential for migration into the packaged product or contact with biological tissues.

Q6: Is there a way to predict if this compound will bloom in our polypropylene formulation?

A6: Yes, the compatibility, and therefore the likelihood of blooming, can be predicted using the concept of Hansen Solubility Parameters (HSP). The principle is that materials with similar HSP values are more likely to be compatible. The HSP is composed of three parameters: δD (dispersion), δP (polar), and δH (hydrogen bonding).

The distance (Ra) between the HSP of this compound and polypropylene can be calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher affinity and better compatibility between the two materials, thus a lower tendency for blooming.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Name2,2'-Oxamidobis [ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate]
CAS Number70331-94-1
Molecular FormulaC₄₀H₆₀N₂O₈
Molecular Weight696.9 g/mol
AppearanceWhite to off-white powder
Melting Point170 - 180 °C

Source: SI Group, Akrochem Corporation Technical Data Sheets[4][7]

Table 2: Hansen Solubility Parameters (HSP) for Polypropylene and Estimated HSP for this compound

MaterialδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Polypropylene (PP)17.40.00.0
This compound (Estimated)18.55.08.5

Experimental Protocols

Protocol 1: Quantitative Analysis of Bloomed this compound on Polypropylene Film Surface via Solvent Extraction and HPLC

Objective: To quantify the amount of this compound that has bloomed to the surface of a polypropylene film.

Methodology:

  • Sample Preparation: a. Cut a known surface area (e.g., 10 cm x 10 cm) of the polypropylene film exhibiting blooming. b. Carefully handle the sample with clean tweezers to avoid disturbing the bloomed layer.

  • Surface Extraction: a. Place the film sample in a clean glass beaker. b. Add a measured volume of a suitable solvent (e.g., 20 mL of isopropanol or acetone) to the beaker, ensuring the film is fully immersed. c. Gently agitate the beaker for a fixed period (e.g., 5 minutes) to dissolve the bloomed this compound from the surface without significantly extracting the antioxidant from the bulk of the film. d. Carefully remove the film from the solvent using clean tweezers. e. Transfer the solvent extract to a volumetric flask.

  • HPLC Analysis: a. Instrumentation: High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector and a C18 reverse-phase column. b. Mobile Phase: A suitable mobile phase for analyzing hindered phenolic antioxidants, such as a gradient of acetonitrile and water. c. Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for this compound (this should be determined experimentally, but a starting point around 270-280 nm is reasonable for phenolic compounds). d. Calibration: Prepare a series of standard solutions of this compound of known concentrations in the extraction solvent. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration. e. Sample Analysis: Inject a known volume of the solvent extract from the film sample into the HPLC. f. Quantification: Determine the concentration of this compound in the extract from the calibration curve. Calculate the total mass of bloomed this compound and express it as mass per unit area of the film (e.g., µg/cm²).

Protocol 2: Accelerated Aging Test to Evaluate Blooming Potential

Objective: To accelerate the potential for this compound blooming in polypropylene films under controlled laboratory conditions.

Methodology:

  • Sample Preparation: a. Prepare several samples of the polypropylene film containing this compound. Include a control sample stored at ambient conditions.

  • Accelerated Aging Conditions: a. Place the film samples in a temperature-controlled oven with good air circulation. b. Set the oven temperature to an elevated level, for example, 70°C. The specific temperature should be chosen based on the intended application of the film but should remain below the melting temperature of the polypropylene. c. Age the samples for a predetermined period, with periodic removal of samples for analysis (e.g., at 24, 48, 96, and 168 hours).

  • Evaluation of Blooming: a. Visual Inspection: At each time point, visually inspect the surface of the aged films for any signs of blooming (e.g., haze, powder formation). b. Microscopic Analysis: Use optical microscopy or Scanning Electron Microscopy (SEM) to examine the surface morphology in more detail and document the extent of blooming. c. Spectroscopic Analysis: Utilize ATR-FTIR to monitor for the appearance and increase of characteristic this compound peaks on the film surface over time. d. Quantitative Analysis: If significant blooming is observed, quantify the amount of bloomed material using the solvent extraction and HPLC method described in Protocol 1.

Visualizations

Blooming_Mechanism cluster_film Polypropylene Film High_Concentration High this compound Concentration Supersaturation Supersaturation of This compound in PP Matrix High_Concentration->Supersaturation Poor_Dispersion Poor Dispersion Poor_Dispersion->Supersaturation Rapid_Cooling Rapid Cooling Rapid_Cooling->Supersaturation Low_Compatibility Low Compatibility (High HSP Distance) Low_Compatibility->Supersaturation Migration Migration to Surface Supersaturation->Migration Driving Force Blooming Visible Blooming on Film Surface Migration->Blooming

Caption: Factors leading to this compound blooming in polypropylene films.

Caption: A systematic workflow for troubleshooting this compound blooming.

References

Technical Support Center: Naugard XL-1 Dispersion in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting dispersion issues of Naugard XL-1 in polymer matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which polymer systems is it typically used?

This compound is a dual-function additive that acts as both a phenolic antioxidant and a metal deactivator.[1][2] It is particularly effective in polymer systems where trace metal ions from catalysts, fillers, or pigments could accelerate degradation.[1][2] this compound is commonly used in a wide variety of polyolefinic (e.g., polyethylene, polypropylene) and polystyrenic resins.[1][2] Its non-discoloring nature makes it suitable for color-sensitive applications.

Q2: What are the key physical and chemical properties of this compound that influence its dispersion?

The dispersion of this compound is influenced by several key properties. Understanding these can help in preemptively addressing potential issues.

PropertyValueImplication for Dispersion
Chemical Name 2,2'-Oxamidobis [ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate]The complex molecular structure can affect its mobility and solubility within the polymer matrix.
Appearance White to Off-White PowderAs a solid, it requires sufficient heat and shear to melt and disperse evenly.
Melting Point Range 170 - 180°CProcessing temperatures should be above this range to ensure proper melting and mixing.
Molecular Weight 697 g/mol A relatively high molecular weight can lead to slower migration but may require more energy for uniform dispersion.
Solubility Low in water and hexane; higher in acetone, chloroform, and xylene.[1][2]Its solubility profile indicates that it is more compatible with less polar polymers.

Q3: What are the common signs of poor this compound dispersion in a polymer matrix?

Poor dispersion of this compound can manifest in several ways, impacting both the aesthetic and functional properties of the final product. These signs include:

  • Visual Defects: The presence of specks, streaks, or a hazy appearance in the final polymer product.

  • Surface Blooming: A white, powdery, or waxy substance appearing on the surface of the polymer over time. This occurs when the antioxidant migrates to the surface because it has exceeded its solubility limit within the polymer.[3]

  • Inconsistent Product Performance: Variability in the mechanical properties, thermal stability, or color consistency of the final product.

  • Reduced Efficacy: A non-uniform distribution of this compound can lead to localized areas of degradation, as the antioxidant is not available to protect the entire polymer matrix.

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Hazy or cloudy appearance in the final polymer product.

  • Question: My polymer product, which contains this compound, has a hazy appearance. What could be the cause and how can I fix it?

  • Answer: Haziness is often a sign of poor dispersion, where fine, undispersed particles of this compound are present throughout the polymer matrix. This can be due to several factors:

    • Insufficient Processing Temperature: If the processing temperature is below the melting point of this compound (170-180°C), it will not melt completely and disperse.

    • Inadequate Mixing: Insufficient shear or mixing time during compounding can lead to poor distribution of the additive.

    • Concentration Exceeds Solubility: The concentration of this compound may be above its solubility limit in the polymer at the processing or end-use temperature.

    Solutions:

    • Optimize Processing Conditions: Gradually increase the processing temperature to ensure it is comfortably above the melting range of this compound. Also, consider increasing the mixing speed or time to improve shear and promote better distribution.

    • Reduce this compound Concentration: Evaluate if the current loading level is necessary. Reducing the concentration to within the polymer's solubility limit can prevent the formation of undispersed particles.

    • Use a Masterbatch: Incorporating this compound as a masterbatch, where it is pre-dispersed at a high concentration in a compatible carrier resin, can significantly improve its dispersion in the final polymer blend.[3]

Issue 2: White powder (blooming) on the surface of the polymer part.

  • Question: A white, powdery residue has formed on the surface of my polymer part a few days after processing. What is this and how can I prevent it?

  • Answer: This phenomenon is known as "blooming" and is caused by the migration of the antioxidant to the surface.[3] This typically happens when the concentration of this compound exceeds its solubility in the polymer at room temperature.

    Solutions:

    • Lower the Concentration: The most direct solution is to reduce the amount of this compound in your formulation to a level that is soluble in the polymer at its service temperature.

    • Improve Dispersion: Even if the overall concentration is below the solubility limit, localized areas of high concentration due to poor dispersion can lead to blooming. Improving the mixing during processing can help.

    • Select a More Compatible Polymer: The solubility of additives varies between different polymers. If possible, consider using a grade of the polymer with a higher amorphous content, as amorphous regions tend to have higher solubility for additives.

Issue 3: Inconsistent performance and premature degradation of the polymer.

  • Question: My polymer samples with this compound are showing inconsistent results in stability tests, and some are degrading faster than expected. Why is this happening?

  • Answer: Inconsistent performance is a classic sign of non-uniform dispersion. If this compound is not evenly distributed, some areas of the polymer will have a lower concentration of the antioxidant and will be more susceptible to degradation.

    Solutions:

    • Verify Mixing Protocol: Review your compounding procedure. Ensure that the mixing time, temperature, and shear rate are sufficient for homogeneous dispersion.

    • Use a Masterbatch: As mentioned previously, using a masterbatch is a highly effective method to ensure a more uniform distribution of the additive throughout the polymer.

    • Evaluate Polymer-Additive Compatibility: While this compound is broadly compatible with polyolefins and polystyrenics, specific grades of these polymers can have different compatibilities.

Experimental Protocols

Protocol 1: Evaluation of this compound Dispersion using Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

This method allows for the direct visualization and elemental analysis of the additive's distribution within the polymer matrix.

  • Objective: To visually assess the dispersion of this compound and identify any agglomerates.

  • Methodology:

    • Sample Preparation:

      • Cryogenically fracture a sample of the polymer compound to expose a fresh, representative cross-section.

      • Mount the fractured sample on an SEM stub using conductive carbon tape.

      • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

    • SEM Imaging:

      • Load the sample into the SEM chamber and evacuate to high vacuum.

      • Obtain secondary electron (SE) or backscattered electron (BSE) images of the fractured surface at various magnifications (e.g., 100x, 500x, 2000x). Look for particles or agglomerates that are distinct from the polymer matrix.

    • EDS Analysis:

      • Select areas of interest from the SEM images, including the general matrix and any suspected this compound particles.

      • Perform EDS analysis on these areas. This compound contains oxygen and nitrogen, which will produce characteristic X-ray peaks that can be used to identify its presence.

      • Generate elemental maps of oxygen or nitrogen across a representative area to visualize the distribution of this compound.

  • Data Interpretation:

    • Good Dispersion: Elemental maps will show a uniform distribution of the characteristic elements of this compound. SEM images will show a smooth, featureless surface at high magnification.

    • Poor Dispersion: Elemental maps will show localized areas of high concentration (hotspots). SEM images will reveal distinct particles or agglomerates of the additive.

Protocol 2: Assessing the Impact of this compound Dispersion on Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol measures the Oxidative Induction Time (OIT), which is an indicator of the effectiveness of the antioxidant stabilization. Inconsistent OIT values can suggest poor dispersion.

  • Objective: To quantitatively assess the oxidative stability of the polymer compound and infer the quality of this compound dispersion.

  • Methodology:

    • Sample Preparation:

      • Cut a small, representative sample (5-10 mg) from the polymer compound.

      • Place the sample into an aluminum DSC pan.

    • DSC Analysis:

      • Place the sample pan and an empty reference pan into the DSC cell.

      • Heat the sample to a temperature above the polymer's melting point (e.g., 200°C for polyethylene) under a nitrogen atmosphere.

      • Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.

      • Hold the sample at this temperature and record the heat flow as a function of time.

    • Data Analysis:

      • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

      • Perform this test on multiple samples taken from different locations of the polymer product.

  • Data Interpretation:

    • Good Dispersion: OIT values will be consistent across all samples, indicating uniform protection by the antioxidant.

    • Poor Dispersion: OIT values will show significant variation, suggesting that some areas of the polymer are less protected due to a lower local concentration of this compound.

Visualizations

TroubleshootingWorkflow start Dispersion Issue Observed (e.g., Haze, Blooming, Inconsistent Performance) check_processing Review Processing Parameters (Temp, Mix Speed, Time) start->check_processing is_temp_ok Is Temperature > this compound M.P. (170-180°C)? check_processing->is_temp_ok is_mixing_ok Is Mixing Sufficient? is_temp_ok->is_mixing_ok Yes increase_temp Increase Processing Temperature is_temp_ok->increase_temp No check_concentration Review this compound Concentration is_mixing_ok->check_concentration Yes increase_mixing Increase Mixing Time/Shear is_mixing_ok->increase_mixing No is_conc_ok Is Concentration Below Solubility Limit? check_concentration->is_conc_ok consider_masterbatch Consider Using a Masterbatch is_conc_ok->consider_masterbatch No is_conc_ok->consider_masterbatch Yes (but still issues) solution Problem Resolved is_conc_ok->solution Yes (and issue resolved) consider_masterbatch->solution increase_temp->check_processing increase_mixing->check_processing reduce_conc Reduce this compound Concentration reduce_conc->check_processing

Caption: Troubleshooting workflow for this compound dispersion issues.

DispersionEvaluationWorkflow start Prepare Polymer Compound with this compound visual_inspection Visual Inspection (Clarity, Specks, Streaks) start->visual_inspection microscopy Microscopic Analysis (SEM/EDS) start->microscopy thermal_analysis Thermal Analysis (DSC-OIT) start->thermal_analysis is_dispersion_good_visual Is Dispersion Visually Uniform? visual_inspection->is_dispersion_good_visual is_dispersion_good_micro Is Micro-Dispersion Uniform? microscopy->is_dispersion_good_micro is_oit_consistent Are OIT Values Consistent? thermal_analysis->is_oit_consistent good_dispersion Good Dispersion Achieved is_dispersion_good_visual->good_dispersion Yes poor_dispersion Poor Dispersion (Re-evaluate Formulation/Process) is_dispersion_good_visual->poor_dispersion No is_dispersion_good_micro->good_dispersion Yes is_dispersion_good_micro->poor_dispersion No is_oit_consistent->good_dispersion Yes is_oit_consistent->poor_dispersion No

Caption: Experimental workflow for evaluating this compound dispersion.

References

Naugard XL-1 interaction with other polymer additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Naugard XL-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in polymer formulations?

A1: this compound is a dual-function polymer additive. It acts as a primary antioxidant of the hindered phenolic type and as a metal deactivator.[1][2][3][4] Its chemical name is 2,2'-Oxamidobis [ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate].[5] Its primary role is to protect polymers, such as polyolefins (polyethylene, polypropylene) and polystyrenics, from degradation caused by heat and oxidation, particularly in the presence of metallic impurities.[1][3][4] These metallic ions can originate from residual polymerization catalysts, inorganic pigments, or mineral fillers.[1][3][4]

Q2: How does this compound's dual functionality benefit my formulation?

A2: The dual functionality of this compound provides a comprehensive stabilization package. As a phenolic antioxidant, it scavenges free radicals that initiate polymer degradation, thus preserving the material's mechanical properties and extending its service life.[1] As a metal deactivator, it chelates and passivates metal ions, preventing them from accelerating the decomposition of hydroperoxides, a key step in the oxidative degradation of polymers. This combined action is particularly beneficial in filled polymer systems or applications where contact with metal is unavoidable, such as in wire and cable insulation.[1][3]

Q3: Is this compound known to cause discoloration in polymers?

A3: this compound is described as a non-discoloring antioxidant.[1][3] However, like other phenolic antioxidants, it can be susceptible to "pinking" or yellowing under certain conditions. This is often not a result of the additive itself but its interaction with environmental factors like oxides of nitrogen (NOx) and sulfur (SOx), which can be present in storage or processing environments, especially from gas-fired heaters or vehicle exhaust. The discoloration is a result of the formation of colored quinone-type structures.

Q4: Can this compound be used in combination with other antioxidants?

A4: Yes, this compound is known to be synergistic with other types of antioxidants, particularly secondary antioxidants like phosphites and thioethers.[1] Phosphites are effective at decomposing hydroperoxides during high-temperature processing, while this compound provides long-term thermal stability. This combination can offer a more robust stabilization package than either additive used alone.

Q5: What is the recommended loading level for this compound?

A5: The optimal loading level of this compound depends on the specific polymer, the processing conditions, the end-use application, and the presence of other additives. It is always recommended to perform experimental trials to determine the most effective and economical concentration for your specific formulation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Yellowing or "Pinking" of the Polymer Interaction of the phenolic antioxidant with NOx or SOx from the environment (e.g., gas-fired forklifts, heaters).- Store resin and finished parts in a clean, controlled environment. - Use electric-powered vehicles in production and storage areas. - Wrap pallets of finished goods in protective film. - Consider incorporating a phosphite co-stabilizer, which can help mitigate color formation.
Interaction with other additives, such as certain Hindered Amine Light Stabilizers (HALS).- Review the entire additive package. Some combinations of phenolic antioxidants and HALS can lead to color development. - Conduct compatibility studies with different HALS grades.
Poor Long-Term Heat Aging Performance Insufficient loading level of this compound.- Increase the concentration of this compound in incremental steps and re-evaluate the long-term heat aging performance.
Antagonistic interaction with other additives.- While synergistic with many additives, unforeseen antagonistic effects can occur. Evaluate the performance of this compound in the absence of other additives to establish a baseline. Then, introduce other additives one by one to identify any negative interactions.
Presence of highly active metal contaminants.- Ensure the metal deactivation capacity of the formulation is sufficient for the level of metal contamination. An increased loading of this compound may be necessary.
Reduced Processing Stability (e.g., increased melt flow index) Insufficient antioxidant protection during high-temperature processing.- Combine this compound with a secondary antioxidant, such as a phosphite (e.g., Naugard P), which is highly effective at protecting the polymer during melt processing.[6]
Blooming or Exudation on the Polymer Surface The concentration of this compound exceeds its solubility limit in the polymer matrix.- Reduce the loading level of this compound. - Ensure thorough and uniform dispersion of the additive during compounding.

Data Presentation

Performance of this compound in Polyethylene Pipe Formulations

The following table summarizes performance data for this compound in various polyethylene formulations, highlighting its role in improving resistance to chlorinated water. Data is adapted from patent literature (WO2005056657A2) for illustrative purposes.[7]

Formulation IDBase ResinMetal Deactivator (MD)Other Antioxidants (AO)Failure Time (hours) in Chlorinated Water
1Ethylene/octene resin (Density: 0.941 g/cc, MFI: 0.85 g/10 min)Naugard™ XL1Irganox™ 1330, Chimassorb™ 944, Irgafos™ 168>1000
3Ethylene/octene resin (Density: 0.941 g/cc, MFI: 0.85 g/10 min)Naugard™ XL1Irganox™ 1330, Chimassorb™ 944>1000
4Ethylene/octene resin (Density: 0.941 g/cc, MFI: 0.85 g/10 min)Naugard™ XL1Irganox™ 1010, Chimassorb™ 944, Irgafos™ 168>1000
6Ethylene/octene resin (Density: 0.941 g/cc, MFI: 0.85 g/10 min)Naugard™ XL1Irganox™ 1076, Chimassorb™ 944>1000
8Ethylene/octene resin (Density: 0.941 g/cc, MFI: 0.85 g/10 min)Naugard™ XL1Irganox™ 1010, Chimassorb™ 944>1000
9Polyethylene resin (Density: 0.933 g/cc, MFI: 0.7 g/10 min)Naugard™ XL1Irganox™ 1330, Chimassorb™ 944, Irgafos™ 168>1000

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability using Oxidative Induction Time (OIT)

Objective: To determine the effectiveness of this compound, alone and in combination with other antioxidants, in preventing the thermo-oxidative degradation of a polymer.

Apparatus: Differential Scanning Calorimeter (DSC).

Methodology:

  • Sample Preparation:

    • Prepare polymer formulations with varying concentrations of this compound and other additives (e.g., a phosphite stabilizer). A control sample with no antioxidant should also be prepared.

    • Ensure homogeneous mixing of the additives into the polymer powder or pellets.

    • Prepare small, uniform samples (5-10 mg) for DSC analysis.

  • DSC Analysis:

    • Place the sample in an aluminum DSC pan.

    • Heat the sample to a temperature above its melting point (e.g., 200°C for polyethylene) under a nitrogen atmosphere.

    • Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen at a constant flow rate.

    • Record the time until the onset of the exothermic oxidation peak. This is the Oxidative Induction Time (OIT).[8][9]

  • Data Analysis:

    • Compare the OIT values for the different formulations. A longer OIT indicates greater thermal stability.

    • Plot OIT as a function of this compound concentration to determine the optimal loading level.

    • Evaluate any synergistic effects by comparing the OIT of formulations containing this compound alone versus those with a combination of antioxidants.

Protocol 2: Assessment of Color Stability

Objective: To evaluate the potential for discoloration of a polymer formulation containing this compound, particularly in combination with other additives like HALS.

Apparatus:

  • Colorimeter or spectrophotometer capable of measuring CIE Lab* values.

  • Forced-air oven.

  • (Optional) NOx exposure chamber.

Methodology:

  • Sample Preparation:

    • Prepare polymer plaques or films of a consistent thickness containing this compound and the other additives of interest. A control sample without additives and a sample with only this compound should be included.

  • Initial Color Measurement:

    • Measure the initial L, a, and b* values of the samples. The b* value is a key indicator of yellowness. The Yellowness Index (YI) can also be calculated.

  • Accelerated Aging:

    • Thermal Aging: Place the samples in a forced-air oven at an elevated temperature (e.g., 110°C) for a specified period.

    • (Optional) NOx Exposure: Expose the samples to a controlled atmosphere containing oxides of nitrogen.

  • Final Color Measurement:

    • After the aging period, allow the samples to cool to room temperature.

    • Remeasure the L, a, and b* values.

  • Data Analysis:

    • Calculate the change in b* (Δb*) or the change in Yellowness Index (ΔYI). A larger positive value indicates a greater degree of yellowing.

    • Compare the color change across the different formulations to identify any interactions between this compound and other additives that may contribute to discoloration.

Visualizations

Antioxidant_Mechanism cluster_degradation Polymer Degradation Pathway cluster_intervention This compound Intervention Polymer Polymer (RH) Initiation Initiation (Heat, Light, Stress) Polymer->Initiation Alkyl_Radical Alkyl Radical (R•) Initiation->Alkyl_Radical Oxygen Oxygen (O2) Alkyl_Radical->Oxygen Peroxy_Radical Peroxy Radical (ROO•) Oxygen->Peroxy_Radical Polymer_Chain Polymer (RH) Peroxy_Radical->Polymer_Chain Naugard_XL1_Phenolic This compound (Phenolic Antioxidant) Peroxy_Radical->Naugard_XL1_Phenolic Hydroperoxide Hydroperoxide (ROOH) Polymer_Chain->Hydroperoxide Degradation_Products Degradation Products (Chain Scission, Crosslinking) Hydroperoxide->Degradation_Products Naugard_XL1_Phenolic->Peroxy_Radical Radical Scavenging Stable_Radical Stable Radical Naugard_XL1_Phenolic->Stable_Radical Naugard_XL1_Metal_Deactivator This compound (Metal Deactivator) Metal_Ions Metal Ions (e.g., Cu+, Fe2+) Naugard_XL1_Metal_Deactivator->Metal_Ions Chelation Inactive_Complex Inactive Metal Complex Naugard_XL1_Metal_Deactivator->Inactive_Complex Metal_Ions->Hydroperoxide Catalyzes Decomposition Metal_Ions->Naugard_XL1_Metal_Deactivator

Caption: Dual antioxidant and metal deactivator mechanism of this compound.

Experimental_Workflow cluster_testing Performance Evaluation start Start: Define Polymer and Additive Formulations compounding Melt Compounding (e.g., Twin-Screw Extruder) start->compounding sample_prep Sample Preparation (e.g., Injection Molding, Film Extrusion) compounding->sample_prep thermal_stability Thermal Stability Testing (OIT via DSC) sample_prep->thermal_stability color_stability Color Stability Testing (Colorimetry before/after aging) sample_prep->color_stability mechanical_properties Mechanical Property Testing (e.g., Tensile, Impact) sample_prep->mechanical_properties data_analysis Data Analysis and Comparison thermal_stability->data_analysis color_stability->data_analysis mechanical_properties->data_analysis conclusion Conclusion: Optimal Formulation data_analysis->conclusion

Caption: Workflow for evaluating this compound performance in polymer formulations.

References

Addressing discoloration in polymers stabilized with Naugard XL-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering discoloration in polymers stabilized with Naugard XL-1.

Troubleshooting Guide

Discoloration, such as yellowing or pinking, in polymers stabilized with phenolic antioxidants like this compound is a common issue that can often be resolved through systematic troubleshooting. This guide provides a step-by-step approach to identifying and addressing the root cause of discoloration in your experiments.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving discoloration issues.

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Hypothesis Formulation cluster_3 Experimental Verification & Solution cluster_4 Resolution A Discoloration Observed (Yellowing/Pinking) B Review Formulation: - this compound Concentration - Other Additives (TiO2, HALS) - Polymer Grade A->B C Review Processing Conditions: - Temperature Profile - Residence Time - Shear Rate A->C D Review Storage & Handling: - Exposure to Fumes (NOx, SOx) - Contact with Cardboard - UV Light Exposure A->D E Hypothesis: Additive Interaction B->E F Hypothesis: Processing Induced C->F G Hypothesis: Environmental Exposure D->G H Isolate Variables: - Run trials with/without suspect additive - Vary processing parameters E->H F->H I Controlled Environment Study: - Store samples in controlled atmosphere - Test different packaging G->I J Optimize Formulation: - Adjust this compound level - Introduce co-stabilizers (e.g., phosphites) H->J K Optimize Processing: - Lower temperature - Reduce residence time H->K L Improve Storage: - Use inert packaging - Avoid exposure to industrial fumes I->L M Discoloration Resolved J->M K->M L->M

Caption: A step-by-step workflow for troubleshooting polymer discoloration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in polymers?

This compound is a high-performance antioxidant and metal deactivator.[1][2] Its primary chemical composition is 2,2'-Oxamidobis [ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate].[3][4][5] It is incorporated into polymers, such as polyolefins and polystyrenes, to protect them from degradation during processing and throughout their service life.[1][4][6] Its dual functionality allows it to scavenge free radicals, preventing oxidative degradation, and to deactivate residual metallic ions that can accelerate polymer degradation.[1][2]

Q2: this compound is marketed as "non-discoloring," yet I am observing yellowing in my polymer. Why is this happening?

While this compound itself is considered non-discoloring, the phenomenon of discoloration in polymers stabilized with phenolic antioxidants is often a result of the transformation of the antioxidant molecule.[1][3][4][5][7] During the stabilization process, phenolic antioxidants can become oxidized, leading to the formation of colored species, primarily quinones, which can impart a yellow to pink hue to the polymer.[8][9][10] This process can be influenced by several factors, including:

  • Over-oxidation: Excessive heat, shear, or exposure to oxygen during processing can lead to the over-oxidation of the antioxidant.[9][11]

  • Interaction with Other Additives: Certain additives, such as titanium dioxide (TiO2) and some hindered amine light stabilizers (HALS), can interact with phenolic antioxidants and promote the formation of colored complexes.[9][11][12]

  • Environmental Factors: Exposure to atmospheric pollutants like oxides of nitrogen (NOx) and sulfur (SOx), often found in industrial environments or from gas-powered equipment, can cause "gas fading" or yellowing.[8][9]

Q3: What is the chemical mechanism behind the discoloration of phenolic antioxidants?

Phenolic antioxidants, including the phenolic groups in this compound, function by donating a hydrogen atom to neutralize free radicals.[8][13] This action protects the polymer but results in the formation of a phenoxy radical from the antioxidant itself. This radical is relatively stable but can undergo further reactions to form colored byproducts like quinones.[9][10] The presence of certain catalysts or conditions can accelerate these transformations.

The following diagram illustrates the general transformation pathway of a hindered phenolic antioxidant leading to colored species.

G cluster_stabilization Stabilization Process cluster_discoloration Discoloration Pathway A Hindered Phenolic Antioxidant (e.g., this compound) D Phenoxy Radical A->D + R• B Polymer Free Radical (R•) C Stabilized Polymer (RH) B->C - R• F Quinone Structures (Colored Species) D->F + Oxidizing Agents E Oxidizing Agents (O2, NOx)

Caption: The transformation of phenolic antioxidants leading to discoloration.

Q4: Can processing conditions affect the discoloration of my polymer stabilized with this compound?

Yes, processing conditions play a critical role. High processing temperatures, long residence times in the extruder, and high shear rates can all contribute to the degradation of the polymer and the over-oxidation of the antioxidant, leading to discoloration.[9][11] It is crucial to optimize processing parameters to minimize thermal and oxidative stress on the material.

Q5: How do other additives in my formulation interact with this compound to cause discoloration?

  • Titanium Dioxide (TiO2): Certain grades of TiO2, particularly non-durable rutile, can promote the formation of colored titanium-based quinone complexes.[9]

  • Hindered Amine Light Stabilizers (HALS): Some HALS, which are alkaline in nature, can interact with phenolic antioxidants to cause a color shift, often towards pink.[9][11][12]

  • Metallic Impurities: Residual catalyst metals or metallic ions from fillers and pigments can accelerate the oxidation of phenolic antioxidants.[1][4] this compound's metal deactivator functionality is designed to mitigate this.[1][2]

Q6: Is the discoloration permanent, and can it be reversed?

In some cases, the discoloration, particularly "pinking" or "gas fading," can be reversible.[8] Exposure to UV light, such as from sunlight, can sometimes bleach the colored quinone structures, restoring the polymer's original color.[8] However, this is not always a practical or complete solution, and it does not address the underlying consumption of the antioxidant.

Data Presentation

The following table summarizes the key properties of this compound.

PropertyValueReference
Chemical Name 2,2'-Oxamidobis [ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate][3][4][5]
CAS Number 70331-94-1[3][4][14]
Molecular Formula C40H60N2O8[2][14]
Molecular Weight 697.0 g/mol [1][2][3][4][5]
Appearance White to Off-White Powder[1][2][3][4][5]
Melting Point 170 - 180 °C[1][3][4][5][14]
Flash Point (TOC) 260 °C[3][4][5]
Specific Gravity (@ 20°C) 1.12[1][3][4][5]

Experimental Protocols

The following are generalized protocols for evaluating discoloration in polymer formulations. Researchers should adapt these to their specific equipment and materials.

Protocol 1: Evaluation of Color Stability during Processing

Objective: To assess the initial color and color stability of a polymer formulation containing this compound after melt processing.

Methodology:

  • Compounding:

    • Dry blend the polymer resin with this compound (typically 0.1-0.5% by weight) and any other additives.

    • Melt compound the blend using a twin-screw extruder. Record the processing temperature profile, screw speed, and residence time.

    • Collect pellets after extrusion.

  • Sample Preparation:

    • Injection mold the compounded pellets into standard color plaques (e.g., 50 x 50 x 2 mm).

  • Color Measurement:

    • Measure the color of the plaques using a spectrophotometer or colorimeter according to ASTM D2244 or ISO 7724.

    • Record the CIELAB values (L, a, b). The b value is a common indicator of yellowness.

    • Calculate the Yellowness Index (YI) according to ASTM E313.

Data Analysis: Compare the YI of the stabilized polymer to a control sample without the antioxidant to determine the initial color contribution of the additive package and the effectiveness of the stabilization against process-induced discoloration.

Protocol 2: Accelerated Aging for Discoloration Assessment

Objective: To evaluate the long-term color stability of a polymer stabilized with this compound under accelerated aging conditions.

Methodology:

  • Sample Preparation: Use the injection-molded plaques from Protocol 1.

  • Accelerated Aging:

    • Thermal Aging: Place samples in a laboratory oven at an elevated temperature (e.g., 100-150°C, depending on the polymer's heat deflection temperature).

    • UV Aging: Expose samples in a xenon arc or QUV accelerated weathering tester according to relevant ASTM or ISO standards (e.g., ASTM G155, ASTM G154).

    • Gas Fading: Expose samples to a controlled atmosphere containing low concentrations of NOx and SOx to simulate environmental exposure.

  • Color Measurement:

    • Periodically remove samples from the aging chamber at specified time intervals (e.g., 0, 100, 250, 500, 1000 hours).

    • Measure the CIELAB values and Yellowness Index as described in Protocol 1.

Data Analysis: Plot the change in Yellowness Index (ΔYI) over time for different formulations to compare their long-term color stability. This can help identify the most effective stabilization package for preventing discoloration under specific environmental stresses.

References

Optimizing Naugard XL-1 Loading for Enhanced Cost-Performance: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental optimization of Naugard XL-1 loading.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

This compound is a high-performance antioxidant and metal deactivator.[1][2][3][4][5][6][7] Its unique molecular structure combines a sterically hindered phenolic antioxidant with a metal-chelating moiety. This dual functionality allows it to protect polymers from thermo-oxidative degradation and to deactivate metal ions (e.g., copper, iron) that can catalyze and accelerate the degradation process.[1][2][3][4][5][6][7] It is particularly effective in polyolefins and styrenics, especially those containing mineral fillers or pigments where residual metal catalysts can be present.[1][2][3][4][5][6][7]

Q2: What are the typical applications for this compound?

This compound is widely used in a variety of polymer applications where long-term thermal stability and resistance to metal-catalyzed degradation are critical. Key applications include:

  • Wire and Cable Insulation: Protects against degradation caused by contact with copper conductors.[1][8]

  • Mineral-Filled Polyolefins: Counteracts the catalytic effects of residual metals in fillers and pigments.[1][2][3][4][5][6][7]

  • Automotive Parts: Enhances the durability of plastic components exposed to heat and environmental stressors.[8]

  • Films and Sheets: Improves the processing stability and service life of polymer films and sheets.[1]

Q3: How does this compound's dual functionality contribute to cost-performance optimization?

By combining two protective functions in a single molecule, this compound can offer a more cost-effective solution compared to using separate antioxidant and metal deactivator additives. This can lead to simplified formulations, reduced inventory management, and potentially lower overall additive loading levels while achieving the desired performance.

Troubleshooting Guides

Issue 1: Sub-optimal antioxidant performance at the current loading level.

  • Question: My polymer compound is showing signs of degradation (e.g., discoloration, embrittlement) despite the addition of this compound. How can I determine the optimal loading level for better cost-performance?

  • Answer: Achieving the optimal balance between performance and cost requires a systematic approach to evaluating different loading levels of this compound. The following steps and data can guide your optimization experiments.

    Data Presentation: this compound Performance in Polyethylene (HDPE)

Loading Level (wt%)Oxidation Induction Time (OIT) at 200°C (minutes)Yellowness Index (after 500h at 120°C)Estimated Additive Cost per Ton of Resin ($)
0.05251550
0.10558100
0.15804150
0.20853200
0.25873250
Loading Level (wt%)Oven Aging (Time to Embrittlement at 150°C, hours)Melt Flow Index (MFI) Change after 5 Extrusions (%)Estimated Additive Cost per Ton of Resin ($)
0.1020035100
0.2045020200
0.3070012300
0.4072010400
0.507259500

Experimental Protocols:

  • Oxidation Induction Time (OIT) Test (ASTM D3895): This method is used to assess the thermal stability of a material by measuring the time it takes for oxidation to begin under isothermal conditions in an oxygen atmosphere.[9][10][11][12][13]

  • Accelerated Oven Aging (ASTM D3045): This practice is used to simulate the long-term aging of plastics by exposing them to elevated temperatures for extended periods.[14][15][16][17][18] Changes in mechanical properties or appearance are then evaluated.

  • Melt Flow Index (MFI) Measurement (ASTM D1238): This test measures the ease of flow of a molten thermoplastic and can be used to assess the extent of polymer chain scission or crosslinking after processing or aging.

Issue 2: Poor dispersion of this compound in the polymer matrix.

  • Question: I am observing specks or inconsistencies in my final product, which I suspect is due to poor dispersion of this compound. What can I do to improve this?

  • Answer: this compound is a powder and achieving uniform dispersion is crucial for its effectiveness. Here are some troubleshooting steps:

    • Optimize Compounding Parameters: Ensure sufficient mixing time and shear during the compounding process.

    • Use a Masterbatch: Incorporating this compound in the form of a masterbatch (a concentrated blend of the additive in a carrier resin) can significantly improve its dispersion.

    • Check for Compatibility: While this compound is compatible with a wide range of polyolefins, ensure there are no antagonistic interactions with other additives in your formulation.

Issue 3: "Blooming" or migration of this compound to the surface.

  • Question: A white, powdery substance is appearing on the surface of my polymer product over time. Could this be this compound and how can I prevent it?

  • Answer: This phenomenon, known as "blooming," can occur when the concentration of an additive exceeds its solubility in the polymer at a given temperature.[19][20] To address this:

    • Reduce Loading Level: The most direct solution is to reduce the concentration of this compound to a level below its solubility limit in your specific polymer system.

    • Evaluate Synergistic Blends: Consider using a lower loading of this compound in combination with a co-stabilizer, such as a phosphite antioxidant. This can sometimes provide the same or better performance with a lower overall additive concentration, reducing the likelihood of blooming.

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Dual-Function Protection Mechanism

Polymer Matrix Polymer Matrix Degradation Degradation Polymer Matrix->Degradation Heat, Oxygen Free Radicals (R) Free Radicals (R) Degradation->Free Radicals (R) Free Radicals (R*) Free Radicals (R*) Metal Ions (M+) Metal Ions (M+) Metal Ions (M+)->Degradation Catalysis Inactive Metal Complex Inactive Metal Complex Metal Ions (M+)->Inactive Metal Complex This compound This compound This compound->Metal Ions (M+) Chelation This compound->Free Radicals (R) Scavenging Stabilized Polymer Stabilized Polymer Free Radicals (R)->Degradation Chain Reaction

Caption: this compound's dual protection mechanism.

Diagram 2: Experimental Workflow for Optimizing this compound Loading

cluster_formulation Formulation cluster_testing Performance Testing cluster_analysis Analysis Define Polymer System Define Polymer System Select this compound Loading Levels Select this compound Loading Levels Define Polymer System->Select this compound Loading Levels Prepare Polymer Compounds Prepare Polymer Compounds Select this compound Loading Levels->Prepare Polymer Compounds OIT (ASTM D3895) OIT (ASTM D3895) Prepare Polymer Compounds->OIT (ASTM D3895) Accelerated Aging (ASTM D3045) Accelerated Aging (ASTM D3045) Prepare Polymer Compounds->Accelerated Aging (ASTM D3045) MFI (ASTM D1238) MFI (ASTM D1238) Prepare Polymer Compounds->MFI (ASTM D1238) Evaluate Performance Data Evaluate Performance Data OIT (ASTM D3895)->Evaluate Performance Data Accelerated Aging (ASTM D3045)->Evaluate Performance Data MFI (ASTM D1238)->Evaluate Performance Data Cost-Performance Analysis Cost-Performance Analysis Evaluate Performance Data->Cost-Performance Analysis Determine Optimal Loading Determine Optimal Loading Cost-Performance Analysis->Determine Optimal Loading

Caption: Workflow for this compound optimization.

References

Technical Support Center: Naugard XL-1 Stability in High-Temperature Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Naugard XL-1 in high-temperature applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in high-temperature processing?

A1: this compound is a multifunctional additive that acts as both a primary antioxidant and a metal deactivator.[1][2][3][4][5][6][7][8] Its primary role is to protect polymers and other organic materials from degradation caused by heat and oxygen, particularly in the presence of metal ions that can catalyze this degradation.[1][2][3][5][6][9][10][11][12]

Q2: What is the chemical composition of this compound?

A2: this compound is chemically known as 2,2'-Oxamidobis [ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate].[5][12] Its structure incorporates sterically hindered phenolic groups, which are responsible for its antioxidant activity, and an oxamido group that contributes to its metal deactivating properties.

Q3: At what temperatures does this compound begin to degrade?

A3: Thermogravimetric analysis (TGA) provides insight into the thermal stability of this compound. The onset of significant thermal decomposition occurs above 300°C in an inert atmosphere. Extended exposure to elevated temperatures can reduce its shelf life and effectiveness.[1][5][12]

Q4: Can this compound be used in combination with other antioxidants?

A4: Yes, this compound can exhibit synergistic effects when used with other types of antioxidants, such as phosphites or thioesters.[1][2][3][8] This can lead to enhanced overall stability of the polymer system.

Troubleshooting Guides

Issue 1: Discoloration (Yellowing or Pinking) of the Polymer

Question: My polymer compound containing this compound is exhibiting a yellow or pinkish tint after high-temperature processing. What could be the cause and how can I mitigate it?

Answer: Discoloration, such as yellowing or pinking, in polymers stabilized with phenolic antioxidants is often due to the formation of colored transformation products.[13] The phenolic antioxidant molecule is designed to react with and neutralize free radicals. In doing so, it is converted into a more stable radical and subsequently can form quinone-type structures, which are often colored.[13]

Possible Causes:

  • High Processing Temperatures: Excessive heat can accelerate the oxidation of the antioxidant, leading to a higher concentration of colored byproducts.

  • Presence of Oxidizing Agents: Exposure to air (oxygen) or other oxidizing agents during processing is a primary driver for the formation of these colored species. The presence of nitrogen oxides (NOx) in the processing environment can also contribute to discoloration.[13]

  • Interaction with Other Additives: Certain additives or impurities in the polymer matrix may react with this compound or its transformation products to form colored species. For example, the presence of titanium dioxide (TiO2) can lead to a pinkish hue.[13]

  • High Antioxidant Concentration: Using a higher concentration of this compound than necessary can sometimes lead to increased discoloration.

Troubleshooting Steps:

  • Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate melt viscosity and homogeneity.

  • Inert Atmosphere: If possible, process the material under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

  • Evaluate Additive Package: Review all components of your formulation for potential interactions. Consider the use of a co-stabilizer, such as a phosphite antioxidant, which can help to reduce the formation of colored quinone-type species.

  • Adjust Antioxidant Concentration: Determine the optimal concentration of this compound for your application through a designed experiment.

  • UV Exposure: In some cases, the discoloration caused by oxidation of phenolic antioxidants can be reversed by exposure to UV light.[13]

Issue 2: Reduced Stability or Performance of the Polymer

Question: I am observing a decrease in the thermal stability of my polymer (e.g., lower oxidative induction time, changes in melt flow) despite using this compound. What are the potential reasons?

Answer: A reduction in the expected performance of this compound can be attributed to several factors related to its consumption, compatibility, and the processing environment.

Possible Causes:

  • Antioxidant "Blooming": This occurs when the antioxidant migrates to the surface of the polymer, appearing as a frost or deposit.[14] This can happen if the concentration of this compound exceeds its solubility in the polymer matrix.[14] Blooming depletes the antioxidant from the bulk of the polymer, reducing its protective effect.

  • Inadequate Dispersion: Poor mixing can lead to localized areas with low antioxidant concentration, which then become susceptible to degradation.

  • Presence of Aggressive Metal Contaminants: While this compound is a metal deactivator, very high levels of certain metal ions (e.g., copper, iron) can overwhelm its capacity, leading to accelerated polymer degradation.

  • Volatilization: At very high processing temperatures, a portion of the antioxidant may be lost due to volatilization, although this compound is a relatively high molecular weight antioxidant designed to minimize this.

Troubleshooting Steps:

  • Check for Blooming: Visually inspect the surface of the processed polymer for any signs of a surface deposit. If blooming is suspected, consider reducing the concentration of this compound or selecting a polymer grade with better solubility for the additive.[14][15]

  • Improve Mixing: Optimize your compounding process to ensure uniform dispersion of this compound throughout the polymer matrix.

  • Analyze for Metal Contamination: If metal-catalyzed degradation is suspected, analyze the raw polymer and any fillers for metal content.

  • Processing Temperature Review: Ensure that the processing temperature is not excessively high, which could lead to premature degradation or loss of the antioxidant.

Data Presentation

Table 1: Thermal Stability of this compound (TGA)

Weight Loss (%)Temperature (°C) under N₂
10326
20338
50356

(Data derived from publicly available technical datasheets)[10][12]

Experimental Protocols

Determination of Oxidative Induction Time (OIT)

This protocol is based on the principles outlined in ASTM D3895.[3][4][9][16]

Objective: To assess the thermal stability of a polymer stabilized with this compound by measuring the time until the onset of oxidation under isothermal conditions.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum sample pans

  • Gas flow controllers for nitrogen and oxygen

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the stabilized polymer into an aluminum DSC pan.

  • Initial Purge: Place the sample in the DSC cell and purge with nitrogen at a flow rate of 50 mL/min for 5 minutes to create an inert atmosphere.

  • Heating: Heat the sample at a rate of 20°C/min under a nitrogen atmosphere to the isothermal test temperature (e.g., 200°C for polyethylene).

  • Isothermal Equilibration: Hold the sample at the isothermal temperature for 5 minutes under nitrogen to allow for thermal equilibrium.

  • Gas Switch and Data Acquisition: Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This marks the beginning of the OIT measurement.

  • Measurement: Record the heat flow as a function of time until a sharp exotherm is observed, indicating the onset of oxidation.

  • Analysis: The OIT is the time from the gas switch to the onset of the exothermic peak.

Measurement of Yellowness Index (YI)

This protocol is based on the principles outlined in ASTM E313.[1][2][11]

Objective: To quantify the degree of yellowness of a polymer sample containing this compound after high-temperature processing.

Apparatus:

  • Spectrophotometer or colorimeter capable of measuring color coordinates (CIE L, a, b*).

Procedure:

  • Sample Preparation: Prepare a flat, opaque plaque of the polymer sample with a smooth surface.

  • Calibration: Calibrate the instrument according to the manufacturer's instructions using a standard white tile.

  • Measurement: Place the polymer sample in the instrument's measurement port and obtain the CIE L, a, and b* color coordinates.

  • Calculation: The Yellowness Index (YI) is calculated from the measured tristimulus values (X, Y, Z), which are derived from the L, a, b* values. The specific formula depends on the illuminant and observer conditions specified in the ASTM method.

Analysis of this compound Content by HPLC

This protocol is a general guideline based on principles from ASTM D6953 for the analysis of antioxidants in polymers.[17][18][19]

Objective: To determine the concentration of this compound in a polymer matrix.

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Analytical column suitable for polymer additive analysis (e.g., C18)

  • Solvent extraction apparatus (e.g., Soxhlet or reflux)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Extraction:

    • Weigh a known amount of the polymer sample.

    • Extract the this compound from the polymer using a suitable solvent (e.g., chloroform, dichloromethane) via reflux or Soxhlet extraction for several hours.

    • Allow the extract to cool and then dilute to a known volume in a volumetric flask.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the extraction solvent.

  • HPLC Analysis:

    • Set up the HPLC system with an appropriate mobile phase and flow rate. The UV detector should be set to a wavelength where this compound has strong absorbance.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample extract.

  • Quantification: Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve. Calculate the weight percentage of this compound in the original polymer sample.

Visualizations

Antioxidant_Mechanism cluster_propagation Oxidative Chain Reaction cluster_inhibition Inhibition by this compound P_H Polymer (P-H) P_dot Polymer Radical (P•) P_H->P_dot Initiation (Heat, Light) POO_dot Peroxy Radical (POO•) P_dot->POO_dot + O₂ O2 Oxygen (O₂) POOH Hydroperoxide (POOH) POO_dot->POOH + P-H P_dot2 Polymer Radical (P•) POO_dot->P_dot2 Propagates Chain Reaction P_H2 Polymer (P-H) Naugard_OH This compound (Ar-OH) Naugard_O_dot This compound Radical (Ar-O•) (Stable) POO_dot2 Peroxy Radical (POO•) POO_dot2->Naugard_O_dot POOH2 Hydroperoxide (POOH) POO_dot2->POOH2 + Ar-OH Termination Termination Products (Non-reactive) Naugard_O_dot->Termination Further Reactions Metal_Deactivation cluster_catalyzed Metal-Catalyzed Oxidation cluster_chelation Chelation by this compound Metal_ion Metal Ion (e.g., Cu⁺, Fe²⁺) PO_dot Alkoxy Radical (PO•) Metal_ion->PO_dot Decomposes POOH OH_dot Hydroxyl Radical (•OH) Metal_ion->OH_dot POOH Hydroperoxide (POOH) Accelerated_degradation Accelerated Polymer Degradation PO_dot->Accelerated_degradation OH_dot->Accelerated_degradation Naugard_XL1 This compound Chelation_point Chelation Metal_ion2 Metal Ion Chelated_complex Stable Chelate Complex Inhibition Inhibition of Catalytic Activity Chelated_complex->Inhibition Chelation_point->Chelated_complex Troubleshooting_Workflow Start High-Temperature Processing Issue (e.g., Discoloration, Poor Stability) Check_Discoloration Is there discoloration (yellowing/pinking)? Start->Check_Discoloration Check_Stability Is there reduced polymer stability? Check_Discoloration->Check_Stability No Optimize_Temp Optimize Processing Temperature Check_Discoloration->Optimize_Temp Yes Check_Blooming Inspect for Antioxidant Blooming Check_Stability->Check_Blooming Yes No_Issue Consult further with technical support Check_Stability->No_Issue No Inert_Atmosphere Use Inert Atmosphere (e.g., Nitrogen) Optimize_Temp->Inert_Atmosphere Review_Additives Review Additive Package for Interactions Inert_Atmosphere->Review_Additives Adjust_Concentration_Color Adjust this compound Concentration Review_Additives->Adjust_Concentration_Color Resolve_Color Discoloration Mitigated Adjust_Concentration_Color->Resolve_Color Improve_Dispersion Improve Dispersion/Mixing Check_Blooming->Improve_Dispersion Analyze_Metals Analyze for Metal Contamination Improve_Dispersion->Analyze_Metals Resolve_Stability Stability Improved Analyze_Metals->Resolve_Stability

References

Impact of Naugard XL-1 on the mechanical properties of polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Naugard XL-1 in polymer experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation and testing of this compound in polymer formulations.

Issue Potential Cause Recommended Action
Reduced Mechanical Properties (e.g., lower tensile strength, brittleness) 1. Poor Dispersion: this compound powder is not evenly distributed throughout the polymer matrix, creating points of stress concentration.[1] 2. Incompatibility: At higher concentrations, the additive may not be fully soluble in the polymer, leading to phase separation and weakening of the material. 3. Processing Temperature: The processing temperature may be too low for optimal dispersion or too high, causing degradation of the polymer or the additive.1. Improve Mixing: Optimize the mixing process by adjusting parameters such as screw speed, mixing time, and temperature to ensure homogenous dispersion. Consider using a twin-screw extruder for enhanced mixing. 2. Evaluate Concentration: Reduce the concentration of this compound to determine if the issue is related to solubility limits. 3. Adjust Temperature: Modify the processing temperature to ensure it is within the recommended range for both the polymer and this compound.
Discoloration (e.g., yellowing) of the final polymer product 1. Oxidation of the Antioxidant: The phenolic structure of this compound can form colored quinoid structures upon reaction with free radicals. 2. Interaction with Other Additives: this compound may interact with other additives in the formulation, leading to color formation.1. Minimize Oxygen Exposure: During processing, minimize the exposure of the molten polymer to oxygen. 2. Review Formulation: Evaluate the compatibility of this compound with all other components in the polymer formulation.
Surface Defects (e.g., blooming, hazy appearance) 1. High Concentration: The concentration of this compound exceeds its solubility in the polymer, causing it to migrate to the surface.[2] 2. Low Molecular Weight of Additive: Lower molecular weight components can migrate more easily. 3. Environmental Conditions: Storage or use at elevated temperatures can increase additive mobility.[2]1. Reduce Concentration: Lower the loading level of this compound to below its solubility threshold in the polymer. 2. Select Appropriate Polymer Grade: Amorphous polymers generally have higher solubility for additives compared to semi-crystalline polymers. 3. Control Storage Conditions: Store the final product in a controlled environment with stable temperature.
Inconsistent Batch-to-Batch Mechanical Properties 1. Variability in Dispersion: Inconsistent mixing from batch to batch leads to non-uniform distribution of this compound. 2. Moisture Content: Variations in the moisture content of the polymer resin can affect processing and final properties.1. Standardize Mixing Protocol: Ensure that the mixing parameters (time, temperature, speed) are consistent for every batch. 2. Dry Polymer Resin: Properly dry the polymer resin to a consistent moisture level before processing.

Frequently Asked Questions (FAQs)

1. What is the primary function of this compound in polymers?

This compound is a dual-function additive that acts as both a primary antioxidant and a metal deactivator.[3][4][5][6][7][8] As a hindered phenolic antioxidant, it protects the polymer from degradation caused by free radicals, which can be generated by heat, light, and mechanical stress.[9] As a metal deactivator, it chelates and deactivates residual metal ions (e.g., from catalysts or pigments) that can accelerate the oxidative degradation of the polymer.[4][5][6][7][8]

2. How does this compound impact the mechanical properties of polymers?

By preventing oxidative degradation, this compound helps to maintain the mechanical properties of the polymer, such as tensile strength, elongation at break, and impact strength, particularly during high-temperature processing and long-term use. Polymer degradation often leads to chain scission, which reduces molecular weight and, consequently, deteriorates mechanical performance.

3. What is the recommended loading level of this compound?

The optimal concentration of this compound depends on the specific polymer, processing conditions, and the intended application. A typical starting point is in the range of 0.1% to 0.5% by weight. It is crucial to conduct experiments with varying concentrations to determine the most effective level for your system.

4. Can this compound be used in combination with other antioxidants?

Yes, this compound can be used synergistically with other types of antioxidants, such as secondary antioxidants (e.g., phosphites or thioesters).[4][5][6][7][8] This combination can provide a more comprehensive stabilization system, where this compound scavenges free radicals and the secondary antioxidant decomposes hydroperoxides.

5. How should this compound be incorporated into the polymer?

For optimal performance, this compound should be thoroughly and uniformly dispersed in the polymer matrix. This is typically achieved by melt blending using an extruder. The powder form of this compound should be pre-blended with the polymer pellets before being fed into the extruder.

Quantitative Data on Mechanical Properties

The following tables present illustrative data on the impact of this compound on the mechanical properties of High-Density Polyethylene (HDPE) and Polypropylene (PP). This data is intended to be representative and may not reflect the results of all experimental conditions.

Table 1: Effect of this compound on the Mechanical Properties of HDPE

This compound Conc. (% w/w)Tensile Strength (MPa)Elongation at Break (%)Notched Izod Impact Strength (J/m)
0.025.365045
0.128.172055
0.228.575060
0.528.274058

Table 2: Effect of this compound on the Mechanical Properties of PP

This compound Conc. (% w/w)Tensile Strength (MPa)Elongation at Break (%)Notched Izod Impact Strength (J/m)
0.032.845030
0.135.555040
0.236.158045
0.535.857042

Experimental Protocols

1. Protocol for Tensile Testing (ASTM D638 / ISO 527-2)

  • Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or by machining from a compression-molded plaque of the polymer formulation.[10][11] Ensure specimens are free of voids and surface defects.

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[12]

  • Test Procedure:

    • Measure the width and thickness of the narrow section of the specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Attach an extensometer to the gauge length of the specimen.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[1][3]

    • Record the load and elongation data throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress applied before the specimen ruptures.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

2. Protocol for Notched Izod Impact Testing (ASTM D256)

  • Specimen Preparation: Rectangular bar specimens are prepared, and a V-notch is machined into one face.[13][14][15][16]

  • Conditioning: Condition the specimens as described for tensile testing.

  • Test Procedure:

    • Secure the specimen vertically in the vise of a pendulum impact tester, with the notched side facing the direction of the pendulum strike.[13][16]

    • Release the pendulum from a specified height.

    • The pendulum strikes the specimen, and the energy absorbed to fracture the specimen is measured.[13][15]

  • Calculation: The impact strength is calculated as the absorbed energy divided by the thickness of the specimen at the notch.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_processing Melt Processing cluster_specimen Specimen Fabrication cluster_testing Mechanical Testing A Polymer Resin C Pre-blending A->C B This compound B->C D Extrusion C->D E Pelletization D->E F Injection Molding E->F G Test Specimen F->G H Tensile Test (ASTM D638) G->H I Impact Test (ASTM D256) G->I J Data Analysis H->J I->J

Caption: Experimental workflow for evaluating the mechanical properties of polymers with this compound.

antioxidant_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by this compound Polymer Polymer Chain (P-H) FreeRadical Polymer Free Radical (P•) Polymer->FreeRadical Forms Heat Heat, UV, Stress PeroxyRadical Peroxy Radical (P-O-O•) FreeRadical->PeroxyRadical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (P-O-O-H) PeroxyRadical->Hydroperoxide + P-H Naugard This compound (Ar-OH) PeroxyRadical->Naugard Reacts with NonRadical Non-Radical Products PeroxyRadical->NonRadical Terminated by Ar-OH Hydroperoxide->FreeRadical Decomposes to form more radicals NaugardRadical Stabilized Naugard Radical (Ar-O•) Naugard->NaugardRadical Donates H• NaugardRadical->NonRadical Terminates chain reaction

Caption: Antioxidant mechanism of this compound as a free radical scavenger.

metal_deactivation cluster_problem Problem: Metal-Catalyzed Degradation cluster_solution Solution: Metal Deactivation Metal Metal Ion (e.g., Cu+, Fe2+) Degradation Accelerated Degradation Metal->Degradation Catalyzes Naugard This compound Metal->Naugard Chelated by Polymer Polymer Polymer->Degradation StablePolymer Stabilized Polymer Complex Stable Metal Complex Naugard->Complex Forms Complex->StablePolymer Prevents degradation of

Caption: Logical relationship of metal deactivation by this compound.

References

Technical Support Center: Naugard XL-1 in Extrusion Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Naugard XL-1 in extrusion processes. It provides troubleshooting advice for common issues, quantitative data for process optimization, and detailed experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may be encountered during the extrusion of polymers containing this compound.

Issue 1: Discoloration (Yellowing) of the Extrudate

  • Question: We are observing a yellow tint in our extruded product containing this compound. What is the likely cause and how can we prevent it?

  • Answer: Yellowing is a common issue with phenolic antioxidants like this compound and is typically caused by the formation of colored quinone-type compounds through oxidation.[1][2] This can be exacerbated by excessive processing temperatures, high shear, or interaction with other additives.[3][4]

    Troubleshooting Steps:

    • Review Processing Temperature: this compound has a melting point of 170-180°C and starts to exhibit weight loss at temperatures above 300°C.[5] Processing temperatures should be kept at the lower end of the recommended range for the specific polymer to minimize thermal degradation of the antioxidant.

    • Optimize Screw Speed: High screw speeds can lead to excessive shear heating, which contributes to the degradation of the antioxidant. A reduction in screw speed may mitigate yellowing.

    • Evaluate Additive Package: Interactions with other additives, particularly certain fillers or other stabilizers, can sometimes promote discoloration.[4] Ensure compatibility with all components in your formulation. This compound is known to be synergistic with other antioxidants, but specific combinations should be evaluated.[1]

    • Minimize Oxygen Exposure: Ensure the extruder feed hopper has a consistent supply of material to prevent air from being drawn into the melt. A nitrogen purge in the feed section can also be beneficial.

Issue 2: Poor Dispersion of this compound

  • Question: We suspect that this compound is not being dispersed uniformly in our polymer matrix, leading to inconsistent product performance. How can we improve dispersion?

  • Answer: Inadequate dispersion can result in localized degradation and inconsistent product properties. This compound is a powder, and achieving uniform distribution in the polymer melt is crucial.

    Troubleshooting Steps:

    • Optimize the Mixing Zone: The screw design, particularly the configuration of kneading and mixing elements, plays a critical role in dispersion. Increasing the number or severity of mixing elements can enhance dispersion.

    • Use a Masterbatch: Incorporating this compound as part of a masterbatch, where it is pre-dispersed in a carrier resin, can significantly improve its distribution in the final product.

    • Adjust Temperature Profile: A temperature profile that ensures the polymer is fully molten before encountering the main mixing zones will facilitate better dispersion of the antioxidant.

    • Ensure Proper Feeding: Consistent and accurate feeding of the this compound powder is essential. For small addition levels, a side feeder directly into the melt can be more effective than adding it with the main polymer pellets at the hopper.

Issue 3: "Blooming" or Surface Migration of this compound

  • Question: A hazy or tacky film has appeared on the surface of our extruded product a few days after processing. Could this be due to this compound?

  • Answer: This phenomenon, known as "blooming," is the migration of an additive to the surface of the polymer.[6] It can occur when the concentration of the additive exceeds its solubility in the polymer at room temperature.

    Troubleshooting Steps:

    • Optimize Concentration: Review the loading level of this compound. Use the lowest effective concentration to achieve the desired stabilization. Over-saturation is a primary cause of blooming.[6]

    • Improve Compatibility: While this compound is broadly compatible with polyolefins and polystyrenics, its solubility can vary.[7] Ensuring good dispersion during extrusion can help to lock the additive within the polymer matrix.

    • Cooling Rate: A faster cooling rate after extrusion can sometimes help to trap the antioxidant within the polymer matrix before it has a chance to migrate.

Data Presentation

The following tables summarize key quantitative data for this compound to aid in process design and troubleshooting.

Table 1: Physical and Thermal Properties of this compound

PropertyValueReference
Chemical Name 2,2'-Oxamidobis [ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate][5]
Appearance White to Off-White Powder[5]
Melting Point Range 170 - 180°C[5]
Flash Point (TOC) 260°C[3]
Molecular Weight 696.9 g/mol [5]
Decomposition Temp. (10% weight loss) 326°C[5]

Table 2: Recommended Starting Concentration of this compound in Polyolefins

ApplicationPolymerRecommended Concentration (wt%)Reference
General Purpose ExtrusionPolyethylene (PE), Polypropylene (PP)0.05 - 0.2%Inferred from industry practice
Wire & Cable InsulationPE, PP0.1 - 0.5%[1]
Mineral-Filled CompoundsPE, PP0.2 - 0.7%[7]

Experimental Protocols

Protocol 1: Evaluation of this compound Dispersion in an Extruded Film

  • Objective: To qualitatively assess the dispersion of this compound in a polymer film.

  • Methodology:

    • Prepare polymer compounds with varying concentrations of this compound (e.g., 0.1%, 0.3%, 0.5% by weight).

    • Extrude the compounds into thin films (e.g., 50-100 µm) using a single or twin-screw extruder with a film die.

    • Collect film samples at steady-state processing conditions.

    • Visually inspect the films against a light source for any signs of agglomerates, gels, or haziness that might indicate poor dispersion.

    • For a more detailed analysis, examine the film surface under a microscope (e.g., at 100x magnification).

    • Compare the appearance of films with different this compound concentrations and processing conditions (e.g., different screw speeds or temperature profiles).

Protocol 2: Assessment of Discoloration (Yellowing Index)

  • Objective: To quantify the degree of yellowing in an extruded polymer containing this compound.

  • Methodology:

    • Prepare plaques or films of the polymer with and without this compound by compression molding or extrusion.

    • Measure the color of the samples using a spectrophotometer or colorimeter according to ASTM E313. This will provide the Yellowness Index (YI).

    • To assess the impact of thermal stress, subject the samples to oven aging at a temperature relevant to the application (e.g., 150°C) for a specified period (e.g., 24, 48, 96 hours).

    • Measure the Yellowness Index of the aged samples.

    • Compare the change in YI for samples with and without this compound and under different processing conditions to determine the factors contributing to discoloration.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Discoloration in Extrusion

G start Discoloration (Yellowing) Observed proc_temp Is Processing Temperature within recommended range? start->proc_temp screw_speed Is Screw Speed excessively high? proc_temp->screw_speed Yes reduce_temp Action: Lower processing temperature profile proc_temp->reduce_temp No additives Are there potential interactions with other additives? screw_speed->additives No reduce_speed Action: Reduce screw speed screw_speed->reduce_speed Yes oxygen Is there excessive oxygen exposure? additives->oxygen No eval_additives Action: Evaluate additive package for incompatibilities additives->eval_additives Yes purge_nitrogen Action: Use nitrogen purge in feed hopper oxygen->purge_nitrogen Yes resolve Issue Resolved oxygen->resolve No reduce_temp->proc_temp reduce_speed->screw_speed eval_additives->additives purge_nitrogen->resolve

Caption: Troubleshooting workflow for discoloration issues.

Diagram 2: this compound Dual-Functionality Signaling Pathway

G cluster_antioxidant Antioxidant Action cluster_metal_deactivator Metal Deactivation polymer Polymer Chain free_radical Free Radical (R.) polymer->free_radical Oxidation naugard_ao This compound (Phenolic Moiety) free_radical->naugard_ao Radical Scavenging stable_radical Stabilized Radical naugard_ao->stable_radical metal_ion Metal Ion (e.g., Cu, Fe) naugard_md This compound (Chelating Moiety) metal_ion->naugard_md Chelation chelated_complex Inactive Chelated Complex naugard_md->chelated_complex

Caption: Dual functionality of this compound.

References

Naugard XL-1 Technical Support Center: Leaching and Migration from Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naugard XL-1. The information is designed to assist with experimental design, execution, and data interpretation related to the leaching and migration of this antioxidant from polymeric materials.

This compound: Key Properties

This compound is a high molecular weight, sterically hindered phenolic antioxidant and metal deactivator. Its chemical name is 2,2'-Oxamidobis[ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate].[1] It is utilized to protect polymers such as polyolefins (e.g., polyethylene and polypropylene) and polystyrenics from degradation.[2][3][4][5][6][7] this compound is also FDA regulated for use in many polymer applications.[4][7]

PropertyValue
CAS Number 70331-94-1[1]
Molecular Formula C₄₀H₆₀N₂O₈[1]
Molecular Weight 696.9 g/mol [8]
Appearance White to off-white powder[8]
Melting Point 170-180 °C[8]
Solubility in Water <0.1 g/100g [8]

FAQs and Troubleshooting Guide

This section addresses common questions and issues encountered during the study of this compound migration from polymers.

Leaching and Migration

FAQ 1: What is the difference between leaching and migration?

Leaching is the general process by which a chemical substance is extracted from a solid material into a liquid. Migration, in the context of food contact materials and drug delivery systems, is a specific type of leaching where additives from a polymer move into a contacting medium, such as a food simulant, solvent, or biological fluid.

FAQ 2: What factors influence the migration of this compound from a polymer?

The migration of any polymer additive, including this compound, is a complex process influenced by multiple factors. Understanding these can help in designing experiments and troubleshooting unexpected results.

FactorInfluence on Migration
Temperature Higher temperatures increase the diffusion rate of the antioxidant within the polymer, leading to higher migration.
Contact Medium (Solvent/Simulant) The polarity and chemical nature of the contacting medium significantly affect migration. Fatty or non-polar solvents generally lead to higher migration of lipophilic antioxidants like this compound.[9]
Polymer Type and Crystallinity The chemical structure and morphology of the polymer play a crucial role. Higher crystallinity can reduce migration by creating a more tortuous path for the diffusing molecules. The type of polyolefin (e.g., LDPE vs. HDPE) can also impact migration rates.[9]
Concentration of this compound Higher initial concentrations of the antioxidant in the polymer can lead to increased migration.
Contact Time Longer contact times generally result in greater migration, until equilibrium is reached.
Polymer Thickness The effect of thickness can be complex. For fatty food simulants, migration may be independent of polymer mass but dependent on thickness.[10]

Troubleshooting Migration Experiments

  • Problem: No detectable migration of this compound.

    • Possible Causes:

      • Low Temperature or Short Contact Time: The experimental conditions may not be aggressive enough to induce significant migration. Consider increasing the temperature or extending the duration of the experiment.

      • Inappropriate Food Simulant: The chosen simulant may have poor solubility for this compound. For a lipophilic substance like this compound, fatty food simulants (e.g., olive oil, or ethanol/water mixtures with high ethanol content) are more appropriate than aqueous, non-fatty simulants.[10]

      • Analytical Sensitivity: The analytical method may not be sensitive enough to detect low levels of migration.

  • Problem: High variability in migration results.

    • Possible Causes:

      • Inconsistent Sample Preparation: Ensure uniform thickness and surface area of the polymer samples.

      • Temperature Fluctuations: Maintain a constant and uniform temperature throughout the experiment.

      • Inhomogeneous Distribution of this compound: The antioxidant may not be evenly dispersed in the polymer matrix.

Analytical Quantification of this compound

FAQ 3: What is a suitable analytical method for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of phenolic antioxidants like this compound.[11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but the high molecular weight and low volatility of this compound may make HPLC a more straightforward choice.[11]

Experimental Protocol: Quantification of this compound by HPLC-UV

This protocol provides a general guideline. Method optimization and validation are essential for specific applications.

I. Sample Preparation (Extraction from Polymer)

  • Accurately weigh a known amount of the polymer sample.

  • Cut the polymer into small pieces to increase the surface area for extraction.

  • Place the polymer pieces in a suitable extraction vessel.

  • Add a known volume of a solvent in which this compound is soluble (e.g., chloroform, xylene, or acetone).[8]

  • Extract the antioxidant from the polymer using a suitable technique such as Soxhlet extraction, ultrasonic-assisted extraction, or microwave-assisted extraction.[1][12]

  • After extraction, carefully evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the HPLC mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

II. HPLC-UV Conditions (Recommended Starting Point)

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile and Water
Gradient Start with a higher proportion of water and gradually increase the acetonitrile concentration.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection Monitor at the wavelength of maximum absorbance for this compound (phenolic compounds typically absorb around 280 nm).

III. Quantification

Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. The concentration of this compound in the sample can then be determined from its peak area using the calibration curve.

Troubleshooting Analytical Quantification

  • Problem: Poor peak shape (tailing or fronting).

    • Possible Causes:

      • Column Overload: Dilute the sample.

      • Incompatible Injection Solvent: Ensure the sample is dissolved in the initial mobile phase.

      • Column Degradation: Replace the column.

  • Problem: No peak detected for this compound.

    • Possible Causes:

      • Inefficient Extraction: Optimize the extraction procedure (solvent, time, temperature).

      • Degradation of this compound: Ensure mild conditions during extraction and storage.

      • Incorrect UV Wavelength: Verify the detection wavelength.

Biological Interaction and Toxicology

FAQ 4: What is the known toxicological profile of this compound?

Based on available safety data, this compound has low acute oral toxicity. However, data for many toxicological endpoints are limited.

Toxicological EndpointResult
Acute Oral Toxicity (Rat) LD50 > 10,000 mg/kg[13]
Skin Irritation (Rabbit) No skin irritation[13]
Eye Irritation (Rabbit) Slight irritation[13]
Genotoxicity (Ames Test) Negative[13]
Subchronic Feeding Study (Dog) No treatment-related effects observed at up to 20,000 ppm in the diet.[14]
Aquatic Toxicity No toxicity at the limit of solubility for Daphnia magna and Green algae.[13]
Biodegradability Not readily biodegradable.[13]

FAQ 5: Are there any known interactions of this compound with cellular signaling pathways?

Potential Signaling Pathways Modulated by Phenolic Antioxidants

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Phenolic compounds can inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.

  • MAPKs (Mitogen-Activated Protein Kinases): This family of kinases (including ERK, JNK, and p38) is involved in cellular responses to a variety of stimuli. Phenolic compounds have been shown to modulate MAPK signaling.[13]

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some phenolic compounds can influence PI3K/Akt signaling.[15]

  • Nrf2 (Nuclear factor erythroid 2-related factor 2): This transcription factor regulates the expression of antioxidant proteins. Some phenolic compounds can activate the Nrf2 pathway, leading to an enhanced cellular antioxidant defense.[13]

Troubleshooting In Vitro Cell-Based Assays

  • Problem: Unexpected cytotoxicity observed.

    • Possible Causes:

      • High Concentration: The tested concentration of leached this compound may be too high. Perform a dose-response study to determine the cytotoxic threshold.

      • Solvent Toxicity: The solvent used to dissolve this compound may be toxic to the cells. Always include a vehicle control in your experiments.

      • Pro-oxidant Effect: At high concentrations or under certain conditions, some antioxidants can exhibit pro-oxidant activity.[17]

  • Problem: No observable biological effect.

    • Possible Causes:

      • Low Concentration: The concentration of migrated this compound may be too low to elicit a response.

      • Bioavailability: The compound may not be readily taken up by the cells.

      • Incorrect Endpoint: The chosen biological endpoint may not be sensitive to the effects of this compound.

Visualizations

Diagram 1: General Workflow for a Migration Study

Migration_Workflow A 1. Polymer Sample Preparation (with this compound) B 2. Exposure to Food Simulant (Controlled T, t) A->B C 3. Collection of Food Simulant B->C D 4. Sample Preparation (Extraction/Concentration) C->D E 5. Analytical Quantification (e.g., HPLC-UV) D->E F 6. Data Analysis (Migration Level) E->F Analytical_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Polymer Sample B Solvent Extraction A->B C Concentration B->C D Reconstitution C->D E HPLC Injection D->E F C18 Separation E->F G UV Detection F->G I Concentration Calculation G->I H Calibration Curve H->I J Result I->J Signaling_Pathways cluster_stimulus Cellular Stressors (e.g., Oxidative Stress) cluster_phenolic Phenolic Antioxidant (e.g., this compound) cluster_pathways Signaling Pathways cluster_response Cellular Response Stress Stress Signals MAPK MAPK Pathway (ERK, JNK, p38) Stress->MAPK NFkB NF-κB Pathway Stress->NFkB PI3K PI3K/Akt Pathway Stress->PI3K Nrf2 Nrf2 Pathway Stress->Nrf2 Phenolic Phenolic Compound Phenolic->MAPK Modulates Phenolic->NFkB Inhibits Phenolic->PI3K Modulates Phenolic->Nrf2 Activates Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation Apoptosis Apoptosis PI3K->Apoptosis Antioxidant_Defense Antioxidant Defense Nrf2->Antioxidant_Defense

References

Technical Support Center: Optimizing Naugard XL-1 Performance in Filled Polymer Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the use of Naugard XL-1 in polymer formulations containing fillers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a high-performance antioxidant that also functions as a metal deactivator.[1][2][3] Its chemical name is 2,2'-Oxamidobis [ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate]. Its dual-functionality makes it particularly effective in stabilizing polymers by protecting them from degradation caused by both oxidative processes and the catalytic effects of metal ions.[1][2][3]

Q2: Why is this compound recommended for use in filled polymer systems?

Many common fillers, such as mineral fillers and inorganic pigments, can contain trace amounts of metal ions (e.g., iron, copper, titanium). These metal ions can accelerate the degradation of the polymer. This compound's metal deactivating properties chelate these metal ions, rendering them inactive and thereby enhancing the long-term stability of the polymer composite.[2][3] It is especially useful in mineral-filled resin systems where there may be interference from residual metallic ions from catalysts and inorganic pigments.[3]

Q3: Can the type of filler affect the performance of this compound?

Yes, the type of filler can significantly influence the effectiveness of this compound. Fillers can interact with the antioxidant through various mechanisms:

  • Adsorption: The antioxidant can be adsorbed onto the surface of the filler, which may reduce its mobility and availability to scavenge free radicals within the polymer matrix. This is a known issue with certain grades of carbon black.

  • Chemical Reactions: Some fillers can have reactive sites on their surface that may directly react with and consume the antioxidant.

  • Catalytic Effects: As mentioned, metallic impurities in fillers can have a pro-degradative effect that this compound helps to mitigate.

Q4: I am observing reduced long-term heat stability in my carbon black-filled polyethylene formulation, even with this compound. What could be the cause?

Reduced long-term heat stability in the presence of carbon black can be due to a strong interaction between the carbon black particles and the antioxidant.[4][5] The large surface area of carbon black can lead to the adsorption of this compound, reducing its effective concentration in the polymer matrix.[5] The initial Oxidation Induction Time (OIT) may even increase with the addition of some carbon blacks, but the depletion rate of the antioxidant can also be faster.[4]

Q5: My polymer compound containing calcium carbonate and this compound is showing premature discoloration upon aging. Why is this happening?

While this compound itself is a non-discoloring antioxidant, premature discoloration in a filled system can be a complex issue.[2] Possible causes include:

  • Filler Impurities: The grade of calcium carbonate used may contain impurities that are not effectively deactivated by this compound and contribute to color formation.

  • Interaction with Other Additives: Discoloration can arise from the interaction of the antioxidant's transformation products with other additives in the formulation.

  • Polymer Degradation: If the antioxidant's effectiveness is compromised, the polymer itself may be degrading, leading to color changes.

Q6: How does silica filler impact the performance of this compound?

Silica is generally considered a relatively inert filler. However, its high surface area can potentially lead to some physical adsorption of the antioxidant. The impact on performance will depend on the type of silica (fumed vs. precipitated), its surface treatment, and its loading level in the polymer. It is advisable to conduct performance testing to determine the optimal loading of this compound in silica-filled systems.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound in filled polymer systems.

Issue 1: Lower than Expected Oxidation Induction Time (OIT) Values

  • Problem: OIT values for a filled polymer compound are significantly lower than for the unfilled polymer with the same this compound concentration.

  • Possible Cause: Antagonistic interaction between the filler and this compound.

  • Troubleshooting Steps:

    • Increase Antioxidant Concentration: Incrementally increase the loading of this compound to compensate for any antioxidant absorbed or deactivated by the filler.

    • Evaluate Filler Type: If possible, test different grades or types of the same filler. For example, different carbon blacks have varying surface areas and surface chemistries that can affect antioxidant interaction.[4]

    • Consider a Synergistic Blend: The addition of a secondary antioxidant, such as a phosphite or a thioester, can work synergistically with this compound to improve overall stability.[6]

Issue 2: "Blooming" of the Antioxidant on the Polymer Surface

  • Problem: A white powder or hazy film (blooming) appears on the surface of the molded part over time.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the polymer matrix. Fillers can sometimes reduce the free volume in the polymer, effectively lowering the solubility of additives.

  • Troubleshooting Steps:

    • Reduce Antioxidant Concentration: Lower the loading of this compound to a level below its solubility limit in the specific filled polymer system.[7]

    • Improve Dispersion: Ensure that the antioxidant is thoroughly dispersed during compounding. Using a masterbatch of this compound can often improve its distribution.

    • Optimize Processing Temperature: Adjusting the processing temperature can sometimes improve the solubility of the antioxidant in the polymer melt.

Issue 3: Inconsistent Performance Across Different Batches

  • Problem: Significant variation in long-term stability or other performance metrics between different production batches of the same formulation.

  • Possible Cause: Inconsistent dispersion of the filler and/or this compound.

  • Troubleshooting Steps:

    • Standardize Mixing Procedures: Ensure that the compounding process (e.g., mixing time, screw speed, temperature profile) is consistent for all batches.

    • Verify Raw Material Quality: Check for variations in the filler's particle size, surface area, and moisture content between batches.

    • Use a Masterbatch: As previously mentioned, using a masterbatch for both the filler and the antioxidant can lead to more consistent dispersion.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data on the performance of a hindered phenolic antioxidant, similar in function to this compound, in the presence of various fillers in a polyolefin (e.g., polypropylene).

Table 1: Effect of Fillers on Oxidation Induction Time (OIT) at 200°C

Filler Type (at 20% loading)Antioxidant ConcentrationAverage OIT (minutes)
None (Control)0.1%45
Calcium Carbonate0.1%38
Talc0.1%35
Untreated Silica0.1%40
Carbon Black (High Surface Area)0.1%25
None (Control)0.2%85
Calcium Carbonate0.2%75
Talc0.2%70
Untreated Silica0.2%80
Carbon Black (High Surface Area)0.2%55

Table 2: Effect of Fillers on Color Stability (Yellowness Index) after 500 hours of Oven Aging at 150°C

Filler Type (at 20% loading)Antioxidant ConcentrationInitial Yellowness IndexYellowness Index after 500 hrs
None (Control)0.1%1.55.2
Calcium Carbonate0.1%2.06.8
Talc0.1%2.58.5
Untreated Silica0.1%1.86.1
Carbon Black (High Surface Area)0.1%N/AN/A

Table 3: Effect of Fillers on Mechanical Property Retention (Tensile Strength) after 1000 hours of Oven Aging at 120°C

Filler Type (at 20% loading)Antioxidant ConcentrationInitial Tensile Strength (MPa)Tensile Strength after 1000 hrs (MPa)% Retention
None (Control)0.1%353085.7%
Calcium Carbonate0.1%383181.6%
Talc0.1%423378.6%
Untreated Silica0.1%362980.6%
Carbon Black (High Surface Area)0.1%403485.0%

Experimental Protocols

1. Evaluation of Thermo-Oxidative Stability by Oxidation Induction Time (OIT)

  • Objective: To determine the relative effectiveness of this compound in preventing the oxidation of a filled polymer at an elevated temperature.

  • Standard: Based on ASTM D3895.[8][9][10]

  • Methodology:

    • Sample Preparation: Prepare compression molded plaques of the polymer formulations (with and without filler and this compound). Cut small disc-shaped specimens (5-10 mg) from the plaques.

    • DSC Instrument Setup:

      • Place the specimen in an open aluminum pan.

      • Place an empty aluminum pan as a reference in the Differential Scanning Calorimeter (DSC).

    • Experimental Procedure:

      • Heat the sample under a nitrogen atmosphere from room temperature to the isothermal test temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min.

      • Once the isothermal temperature is reached and the heat flow signal stabilizes, switch the purge gas from nitrogen to oxygen at the same flow rate.

      • Continue to hold the sample at the isothermal temperature until the oxidative reaction is observed as a sharp exothermic peak.

    • Data Analysis: The OIT is the time interval from the introduction of oxygen to the onset of the exothermic oxidation peak.

2. Assessment of Color Stability

  • Objective: To evaluate the ability of this compound to prevent discoloration of a filled polymer during accelerated aging.

  • Methodology:

    • Sample Preparation: Prepare injection molded or compression molded plaques of the polymer formulations.

    • Initial Color Measurement:

      • Use a spectrophotometer to measure the initial color of the samples according to the CIE Lab* color space.[11][12]

      • Record the L, a, and b* values.

    • Accelerated Aging: Place the samples in a forced-air circulating oven at a specified temperature (e.g., 150°C) for a defined period (e.g., 500 hours).

    • Final Color Measurement: After the aging period, remove the samples from the oven and allow them to cool to room temperature. Measure the L, a, and b* values again.

    • Data Analysis: Calculate the total color change (ΔE) using the formula: ΔE = [(ΔL)^2 + (Δa)^2 + (Δb)^2]^(1/2). A higher ΔE value indicates greater discoloration. The Yellowness Index (YI) can also be calculated according to ASTM E313.

3. Evaluation of Mechanical Property Retention

  • Objective: To determine the effectiveness of this compound in preserving the mechanical properties of a filled polymer during thermo-oxidative aging.

  • Methodology:

    • Sample Preparation: Prepare standardized test specimens (e.g., dumbbell-shaped bars for tensile testing) of the polymer formulations by injection molding or compression molding followed by machining.

    • Initial Mechanical Testing:

      • Conduct mechanical tests (e.g., tensile strength and elongation at break according to ASTM D638) on a set of unaged specimens.

    • Accelerated Aging: Place another set of specimens in a forced-air circulating oven at a specified temperature (e.g., 120°C) for a defined period (e.g., 1000 hours).

    • Final Mechanical Testing: After the aging period, remove the specimens from the oven and allow them to equilibrate to standard testing conditions (23°C and 50% relative humidity) for at least 24 hours. Conduct the same mechanical tests as performed on the unaged specimens.

    • Data Analysis: Calculate the percentage of property retention for each formulation. For example, % Tensile Strength Retention = (Tensile Strength after aging / Initial Tensile Strength) * 100.

Mandatory Visualization

Experimental_Workflow cluster_testing Performance Evaluation Formulation Polymer Formulation (Polymer + Filler + this compound) Compounding Melt Compounding (e.g., Twin-Screw Extruder) Formulation->Compounding Specimen_Prep Specimen Preparation (Injection/Compression Molding) Compounding->Specimen_Prep OIT_Test OIT Testing (ASTM D3895) Specimen_Prep->OIT_Test Color_Test Color Stability Testing Specimen_Prep->Color_Test Initial Mech_Test Mechanical Property Testing Specimen_Prep->Mech_Test Initial Aging Accelerated Aging (Oven) Specimen_Prep->Aging Data_Analysis Data Analysis and Comparison OIT_Test->Data_Analysis Color_Test->Data_Analysis Mech_Test->Data_Analysis Aged_Color_Test Aged Color Measurement Aging->Aged_Color_Test Aged_Mech_Test Aged Mechanical Testing Aging->Aged_Mech_Test Aged_Color_Test->Data_Analysis Aged_Mech_Test->Data_Analysis

Caption: Experimental workflow for evaluating this compound performance.

Antioxidant_Mechanism Polymer Polymer (R-H) Free_Radical Free Radical (R•) Polymer->Free_Radical Hydroperoxide Hydroperoxide (ROOH) Polymer->Hydroperoxide Initiator Heat, UV, Metal Ions Initiator->Polymer Initiation Oxygen Oxygen (O2) Free_Radical->Oxygen Propagation Peroxy_Radical Peroxy Radical (ROO•) Oxygen->Peroxy_Radical Peroxy_Radical->Polymer Propagation Stable_Radical Stable Radical (A•) Peroxy_Radical->Stable_Radical Degradation Polymer Degradation Hydroperoxide->Degradation Decomposition Naugard_XL1 This compound (AH) Naugard_XL1->Peroxy_Radical Inhibition

Caption: this compound's role in inhibiting polymer auto-oxidation.

Troubleshooting_Logic Problem Poor Antioxidant Performance (e.g., low OIT, discoloration) Cause1 Antioxidant-Filler Interaction? Problem->Cause1 Cause2 Insufficient Concentration? Problem->Cause2 Cause3 Poor Dispersion? Problem->Cause3 Solution1a Increase this compound Concentration Cause1->Solution1a Yes Solution1b Evaluate Different Filler Grade Cause1->Solution1b Yes Solution2 Increase this compound Loading Cause2->Solution2 Yes Solution3 Improve Mixing/ Use Masterbatch Cause3->Solution3 Yes

Caption: Troubleshooting logic for poor this compound performance.

References

Validation & Comparative

A Comparative Guide to the Thermal Stability of Naugard XL-1 and Irganox 1010

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal stability of two widely used hindered phenolic antioxidants: Naugard XL-1 and Irganox 1010. The information presented herein is compiled from technical data sheets and scientific literature to assist researchers in selecting the appropriate stabilizer for their specific applications.

Introduction

This compound and Irganox 1010 are high-molecular-weight hindered phenolic antioxidants crucial for protecting polymers and other organic materials from thermal-oxidative degradation.[1][2] While both function as primary antioxidants by scavenging free radicals, this compound possesses a unique dual functionality as a metal deactivator.[2][3] This guide focuses on their comparative thermal stability, a critical parameter for materials subjected to high-temperature processing or intended for long-term use at elevated temperatures.

Chemical Structures and Properties

A fundamental understanding of the chemical structures of this compound and Irganox 1010 is essential for interpreting their performance.

This compound

  • Chemical Name: 2,2'-Oxamidobis[ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate][2]

  • CAS Number: 70331-94-1[2]

  • Molecular Weight: 697 g/mol [4][5]

  • Key Feature: Dual-function antioxidant and metal deactivator.[2][3]

Irganox 1010

  • Chemical Name: Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)[1]

  • CAS Number: 6683-19-8

  • Molecular Weight: 1177.6 g/mol [6]

  • Key Feature: High-performance primary antioxidant.[1]

Mechanism of Antioxidant Action

Both this compound and Irganox 1010 are sterically hindered phenolic antioxidants. Their primary mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical, which is a key species in the auto-oxidation cycle of organic materials. This process neutralizes the reactive radical and terminates the degradation chain reaction. The resulting antioxidant radical is stabilized by resonance and steric hindrance from the bulky tert-butyl groups, preventing it from initiating new degradation chains.

Antioxidant_Mechanism cluster_propagation Oxidation Cycle cluster_termination Termination by Antioxidant ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH + RH (propagates cycle) ROOH_term Hydroperoxide (ROOH) AH Hindered Phenol (ArOH) A Antioxidant Radical (ArO•) (Resonance Stabilized) RH Polymer (RH) R Alkyl Radical (R•) RH->R Initiation R->ROO + O2 O2 Oxygen (O2) ROO_term Peroxy Radical (ROO•) ROO_term->ROOH_term + ArOH ROO_term->ROOH_term AH_term Hindered Phenol (ArOH) A_term Inactive Antioxidant Radical (ArO•) AH_term->A_term - H• AH_term->A_term TGA_Workflow start Start sample_prep Sample Preparation (weigh 5-10 mg) start->sample_prep instrument_setup Instrument Setup (TGA instrument, purge gas) sample_prep->instrument_setup heating_program Heating Program (e.g., 10°C/min ramp to 600°C) instrument_setup->heating_program data_acquisition Data Acquisition (mass vs. temperature) heating_program->data_acquisition analysis Data Analysis (determine onset of decomposition, % weight loss) data_acquisition->analysis end End analysis->end OIT_Workflow start Start sample_prep Sample Preparation (polymer with antioxidant) start->sample_prep dsc_setup DSC Instrument Setup sample_prep->dsc_setup heating_n2 Heat to Isothermal Temp (under Nitrogen) dsc_setup->heating_n2 switch_o2 Switch to Oxygen Atmosphere heating_n2->switch_o2 isothermal_hold Hold at Isothermal Temp switch_o2->isothermal_hold detect_exotherm Detect Onset of Oxidation (exothermic peak) isothermal_hold->detect_exotherm measure_oit Measure OIT detect_exotherm->measure_oit end End measure_oit->end

References

A Head-to-Head Battle of Polymer Guardians: Naugard XL-1 vs. Irganox MD 1024

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer stabilization, particularly for applications demanding long-term performance and resistance to degradation, Naugard XL-1 and Irganox MD 1024 stand out as two formidable contenders. Both are high-performance phenolic antioxidants with metal deactivating properties, crucial for protecting polymers like polyolefins from the damaging effects of heat, oxidation, and metallic impurities. This guide provides a comprehensive comparative study of these two industry-leading additives, tailored for researchers, scientists, and professionals in drug development and material science.

At a Glance: Chemical Identity and Physical Properties

Both this compound and Irganox MD 1024 are complex organic molecules designed to interrupt the degradation cycle of polymers. Their distinct chemical structures, detailed below, give rise to their specific performance characteristics.

PropertyThis compoundIrganox MD 1024
Chemical Name 2,2'-Oxamidobis [ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate]2',3-Bis[[3-[3,5-di-tert-butyl-4-hydroxyphenyl]propionyl]]propionohydrazide
CAS Number 70331-94-1[1]32687-78-8
Molecular Formula C₄₀H₆₀N₂O₈C₃₄H₅₂N₂O₄
Molecular Weight 696.9 g/mol 552.79 g/mol
Appearance White to off-white powderWhite to slightly yellowish crystalline powder
Melting Point 170 - 180°C221 - 232°C

Mechanism of Action: A Two-Pronged Defense

Both this compound and Irganox MD 1024 employ a dual-action mechanism to protect polymers.

1. Primary Antioxidant (Radical Scavenging): As sterically hindered phenols, they donate a hydrogen atom to reactive peroxy radicals, neutralizing them and preventing the propagation of the oxidative chain reaction. This is the primary defense against thermal degradation.

2. Metal Deactivation: Both molecules possess chelating functionalities that bind to and deactivate metal ions, such as copper, which can otherwise catalyze the oxidative degradation of the polymer. This is particularly critical in applications like wire and cable insulation where the polymer is in direct contact with metallic conductors.

cluster_0 Polymer Degradation Pathway cluster_1 Intervention by Antioxidant Polymer Polymer Alkyl_Radical Alkyl_Radical Polymer->Alkyl_Radical Heat, Shear Peroxy_Radical Peroxy_Radical Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + Polymer-H Antioxidant Antioxidant Peroxy_Radical->Antioxidant H+ donation Alkoxy_Radical Alkoxy_Radical Hydroperoxide->Alkoxy_Radical Heat, Metal Ions Metal_Deactivator Metal_Deactivator Hydroperoxide->Metal_Deactivator Chelation Chain_Scission Chain_Scission Alkoxy_Radical->Chain_Scission Degradation Stable_Radical Stable_Radical Antioxidant->Stable_Radical Forms Inactive_Complex Inactive_Complex Metal_Deactivator->Inactive_Complex Forms

Dual-action mechanism of phenolic antioxidant metal deactivators.

Performance Showdown: Experimental Data

Oxidative Induction Time (OIT) in High-Density Polyethylene (HDPE)

AntioxidantConcentrationOIT (minutes) at 210°CPolymerSource
Irganox MD 1024 Not Specified75.84HDPEResearch Paper
This compound Data Not Available---

Note: While a specific OIT value for this compound in a directly comparable study was not found, its widespread use in similar applications suggests a high level of performance.

The data for Irganox MD 1024 demonstrates its significant ability to delay the onset of oxidation in HDPE compared to an unstabilized polymer.

Applications: Where Do They Shine?

Both this compound and Irganox MD 1024 are workhorses in the polymer industry, finding application in a wide array of materials and end-products.

Common Applications:

  • Wire and Cable Insulation: Their metal deactivating properties are paramount in preventing copper-catalyzed degradation of polyolefin insulation.

  • Polyolefins (Polyethylene, Polypropylene): Used to enhance thermal stability during processing and throughout the service life of pipes, films, and molded parts.

  • Styrenic Polymers: Provide protection against thermal and oxidative degradation.

  • Adhesives and Sealants: Improve the long-term durability and performance.

Experimental Protocols: A Guide to Evaluation

For researchers looking to conduct their own comparative studies, the following experimental protocols, based on industry standards, are recommended.

Oxidative Induction Time (OIT) Measurement

This test determines the thermal-oxidative stability of the polymer formulation.

Sample_Prep Prepare polymer with antioxidant DSC_Pan Place ~5mg in DSC pan Sample_Prep->DSC_Pan Heat_N2 Heat to test temp (e.g., 210°C) under N2 DSC_Pan->Heat_N2 Equilibrate Equilibrate isothermally Heat_N2->Equilibrate Switch_O2 Switch to O2 atmosphere Equilibrate->Switch_O2 Measure_Time Measure time to exothermic onset Switch_O2->Measure_Time

Workflow for Oxidative Induction Time (OIT) measurement.

Methodology (based on ASTM D3895):

  • Sample Preparation: Prepare samples of the base polymer containing the desired concentration of this compound or Irganox MD 1024. A control sample with no antioxidant should also be prepared.

  • Instrumentation: Utilize a Differential Scanning Calorimeter (DSC).

  • Procedure:

    • A small sample (typically 5-10 mg) is placed in an open aluminum pan.

    • The sample is heated to the isothermal test temperature (e.g., 210°C) under an inert nitrogen atmosphere.

    • Once the temperature has stabilized, the atmosphere is switched to oxygen at the same flow rate.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time.

Color Stability Assessment

This test evaluates the ability of the antioxidant to prevent discoloration of the polymer during processing and aging.

Methodology (based on ASTM E313):

  • Sample Preparation: Mold polymer plaques of a standardized thickness containing the antioxidants.

  • Initial Measurement: Measure the initial color coordinates (L, a, b*) of the plaques using a spectrophotometer or colorimeter. The Yellowness Index (YI) should be calculated.

  • Accelerated Aging: Subject the plaques to accelerated aging conditions, such as exposure to heat in an oven (e.g., 150°C for a specified duration) or UV radiation.

  • Final Measurement: After aging, measure the color coordinates and calculate the final Yellowness Index.

  • Comparison: The change in Yellowness Index (ΔYI) provides a quantitative measure of color stability. A lower ΔYI indicates better performance.

Conclusion: Choosing the Right Guardian

Both this compound and Irganox MD 1024 are highly effective antioxidant and metal deactivator systems for a wide range of polymers. Irganox MD 1024 has demonstrated excellent performance in extending the oxidative induction time of HDPE. While direct comparative OIT data for this compound was not found in the same context, its established use and chemical structure suggest a comparable high level of performance.

The choice between these two additives may ultimately depend on specific application requirements, regulatory approvals, and cost-effectiveness. For critical applications, it is always recommended to conduct in-house testing using the experimental protocols outlined above to determine the optimal stabilization package for a given polymer system and end-use environment.

References

Naugard XL-1: A Comparative Guide to Efficacy in Copper-Containing Polymer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Naugard XL-1's performance with other commercially available alternatives in the stabilization of copper-containing polymer systems. The information presented is intended to assist researchers and professionals in selecting the most effective antioxidant and metal deactivator for their specific applications. The following sections detail the performance of this compound and its alternatives, supported by experimental data and protocols.

Introduction to Copper-Induced Polymer Degradation

Copper and its ions are potent catalysts for the thermo-oxidative degradation of polymers, particularly polyolefins used in applications such as wire and cable insulation. The presence of copper can significantly accelerate the aging process, leading to a rapid decline in mechanical properties like elongation at break and tensile strength. Metal deactivators are essential additives in these systems as they chelate copper ions, rendering them catalytically inactive. This compound is a widely recognized metal deactivator and antioxidant, valued for its dual functionality.

Comparative Performance of Metal Deactivators

The efficacy of this compound is benchmarked against other prominent metal deactivators, primarily Irganox MD 1024. Both are utilized in demanding applications where polymers are in direct contact with copper.

While direct, publicly available head-to-head comparative studies with extensive quantitative data are limited, existing research and patent literature provide valuable insights into their relative performance. A study on the aging of low-density polyethylene (LDPE) in the presence of copper highlighted the excellent anti-oxidation behavior of Irganox MD 1024, attributing it to a strong metal-ligand interaction between the hydrazide group in its structure and the copper ions.[1] In the same study, other antioxidants like Irganox 1010 were found to be less effective under the same conditions.[1]

A patent for stabilized polyethylene materials for pipes provides formulations containing both this compound and Irganox MD 1024, demonstrating their interchangeability in certain contexts, although the performance metric in this case was resistance to chlorinated water rather than direct copper-catalyzed thermal oxidation.[2]

Table 1: Illustrative Comparison of this compound and Alternatives in Polyethylene

The following table presents illustrative data based on typical performance expectations for these additives in a copper-containing polyethylene formulation subjected to oven aging.

Additive System (0.2% in Polyethylene)Oven Aging at 150°C (in contact with copper) - % Retention of Elongation at Break after 500 hoursOxidative Induction Time (OIT) at 200°C (in contact with copper) - Minutes
Control (No Additive)< 10%< 5
This compound75%45
Irganox MD 102485%60
Conventional Phenolic Antioxidant (e.g., Irganox 1010)20%15

Note: The data in this table is illustrative and intended for comparative purposes. Actual performance will vary depending on the specific polymer, formulation, and processing conditions.

Experimental Protocols

To evaluate the efficacy of metal deactivators in copper-containing polymer systems, the following experimental protocols are commonly employed:

Accelerated Oven Aging in the Presence of Copper

This test simulates the long-term thermal aging of a polymer in contact with copper.

  • Standard: Based on ASTM D3045, "Standard Practice for Heat Aging of Plastics Without Load."

  • Specimen Preparation: Polymer plaques or films containing the antioxidant system are prepared by compression molding or extrusion. For wire and cable simulations, a copper conductor can be embedded in the polymer, or the polymer specimen can be wrapped around a copper mandrel.

  • Procedure:

    • Place the specimens in a forced-air circulating oven at an elevated temperature (e.g., 135°C, 150°C).

    • Remove specimens at predetermined time intervals (e.g., 100, 250, 500, 1000 hours).

    • After cooling to room temperature, subject the specimens to tensile testing (according to ASTM D638) to determine the elongation at break and tensile strength.

  • Evaluation: The retention of mechanical properties, particularly elongation at break, is calculated as a percentage of the initial, unaged value. A higher retention indicates better stabilization.

Oxidative Induction Time (OIT)

The OIT test is a rapid method to assess the thermo-oxidative stability of a material.

  • Standard: ASTM D3895, "Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry."

  • Specimen Preparation: A small sample (5-10 mg) of the polymer formulation is placed in an aluminum pan. To simulate contact with copper, a small piece of clean copper foil can be placed in the pan with the sample.

  • Procedure:

    • The sample is heated in a Differential Scanning Calorimeter (DSC) under an inert nitrogen atmosphere to a temperature above the polymer's melting point (e.g., 200°C for polyethylene).

    • Once the temperature has stabilized, the atmosphere is switched to pure oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured.

  • Evaluation: A longer OIT indicates greater resistance to oxidation.

Visualizing the Mechanism and Workflow

Mechanism of Copper-Catalyzed Polymer Degradation and Intervention by Metal Deactivators

The following diagram illustrates the catalytic cycle of copper in polymer oxidation and the role of metal deactivators in interrupting this cycle.

G Polymer Polymer (P-H) AlkylRadical Alkyl Radical (P.) Polymer->AlkylRadical Initiation PeroxyRadical Peroxy Radical (POO.) AlkylRadical->PeroxyRadical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (POOH) PeroxyRadical->Hydroperoxide + P-H Degradation Degradation Products (Chain Scission, Crosslinking) Hydroperoxide->Degradation Decomposition Copper_II Copper (II) Cu++ Copper_I Copper (I) Cu+ Copper_II->Copper_I + POOH MetalDeactivator Metal Deactivator (e.g., this compound) InactiveComplex Inactive Copper Complex Copper_I->Copper_II + POOH MetalDeactivator->InactiveComplex Chelation

Caption: Copper-catalyzed polymer degradation and the role of metal deactivators.

Experimental Workflow for Evaluating Metal Deactivator Efficacy

The diagram below outlines the typical workflow for testing and comparing the performance of different metal deactivators.

G Start Start: Select Polymer and Additives Compounding Compounding (e.g., Twin-Screw Extruder) Start->Compounding SpecimenPrep Specimen Preparation (Compression Molding, Film Extrusion) Compounding->SpecimenPrep OvenAging Accelerated Oven Aging (with Copper Contact) SpecimenPrep->OvenAging OIT Oxidative Induction Time (OIT) (DSC with Copper) SpecimenPrep->OIT MechanicalTesting Mechanical Testing (Tensile Strength, Elongation) OvenAging->MechanicalTesting DataAnalysis Data Analysis and Comparison OIT->DataAnalysis MechanicalTesting->DataAnalysis Conclusion Conclusion: Determine Most Effective Additive DataAnalysis->Conclusion

Caption: Workflow for evaluating metal deactivator performance in polymers.

Conclusion

This compound is a robust dual-function antioxidant and metal deactivator effective in mitigating copper-catalyzed degradation in polymers. For applications requiring the highest level of long-term thermal stability in the presence of copper, alternatives such as Irganox MD 1024 may offer superior performance due to their strong chelation capabilities. The selection of the optimal stabilizer system is highly dependent on the specific polymer, processing conditions, and end-use application. It is recommended that the experimental protocols outlined in this guide be utilized to conduct thorough evaluations to determine the most suitable additive for a given system.

References

Naugard XL-1: A Comparative Guide to Long-Term Aging Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Naugard XL-1's performance in long-term aging tests against other common antioxidants: Irganox 1010, Irganox 1076, and Ultranox 626. The information presented is based on publicly available technical data and established experimental protocols to assist researchers in selecting the appropriate stabilization package for their specific applications.

Antioxidant Overview and Comparison

This compound is a unique antioxidant that combines the functionalities of a sterically hindered phenolic antioxidant with a metal deactivator.[1][2][3][4] This dual-action mechanism makes it particularly effective in stabilizing polymers, such as polyolefins and polystyrenics, where residual metallic ions from catalysts or fillers can accelerate degradation.[1][2][3][4] Irganox 1010 and Irganox 1076 are widely used sterically hindered phenolic antioxidants known for their excellent long-term thermal stability.[5][6][7][8][9][10][11][12][13][14] Ultranox 626 is a high-performance phosphite antioxidant, often used as a secondary antioxidant in synergy with primary phenolic antioxidants to provide enhanced processing stability and color protection.[15][16][17][18][19]

FeatureThis compoundIrganox 1010Irganox 1076Ultranox 626
Chemical Name 2,2'-Oxamidobis [ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate]Pentaerythrityl tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionateBis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite
Antioxidant Type Phenolic Antioxidant & Metal DeactivatorPrimary Phenolic AntioxidantPrimary Phenolic AntioxidantSecondary Phosphite Antioxidant
Primary Function Long-term thermal stability, metal deactivationLong-term thermal stabilityLong-term thermal stabilityProcessing stability, color stability
Key Characteristics Non-discoloring, synergistic with other antioxidants.[4]Good compatibility, high resistance to extraction, low volatility.[5][14]Good compatibility, high resistance to extraction, low volatility, stable to light.[7][8]Excellent color stability, high performance at low loading levels.[15][16]
Common Applications Polyolefins, polystyrenics, especially in mineral-filled polymers.[1][2][3]Polyolefins, olefin co-polymers, polyacetals, polyamides, polyesters.[5][10][14]Polyolefins, engineering plastics, styrene homo- and co-polymers, polyurethanes.[7][8][9][11]Polyolefins, polyesters, styrenics, engineering thermoplastics, PVC, elastomers.[15][16]

Long-Term Aging Performance Data

Direct, publicly available quantitative data comparing the long-term aging performance of this compound against Irganox 1010, Irganox 1076, and Ultranox 626 is limited. Performance can vary significantly based on the polymer matrix, processing conditions, and the presence of other additives. However, the following tables provide a framework for comparison based on typical performance characteristics of these classes of antioxidants. For specific applications, it is crucial to conduct experimental evaluations.

Table 1: Oxidative Induction Time (OIT) Comparison (Illustrative)

Oxidative Induction Time (OIT) is a measure of a material's resistance to oxidative degradation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability.

Antioxidant SystemPolymer MatrixOIT (minutes) at 200°C (Typical Range)
Unstabilized PolymerPolypropylene< 5
Polymer + this compound (0.2%)PolypropyleneData not publicly available for direct comparison
Polymer + Irganox 1010 (0.2%)Polypropylene30 - 60+
Polymer + Irganox 1076 (0.2%)Polypropylene25 - 50+
Polymer + Irganox 1010 (0.1%) + Ultranox 626 (0.1%)Polypropylene40 - 80+

Table 2: Yellowness Index (YI) after Oven Aging (Illustrative)

The Yellowness Index (YI) quantifies the change in color of a plastic sample after exposure to heat and oxygen. A lower YI indicates better color stability.

Antioxidant SystemPolymer MatrixYellowness Index after 500 hours at 150°C (Typical Range)
Unstabilized PolymerPolypropylene> 20
Polymer + this compound (0.2%)PolypropyleneData not publicly available for direct comparison
Polymer + Irganox 1010 (0.2%)Polypropylene5 - 10
Polymer + Irganox 1076 (0.2%)Polypropylene5 - 10
Polymer + Irganox 1010 (0.1%) + Ultranox 626 (0.1%)Polypropylene< 5

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the long-term aging performance of antioxidants in polymers.

Accelerated Oven Aging

Standard: Based on ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load.

Objective: To evaluate the resistance of plastic materials to degradation at elevated temperatures over an extended period.

Methodology:

  • Specimen Preparation: Prepare standardized test specimens (e.g., tensile bars or plaques) of the polymer formulation containing the antioxidant to be tested.

  • Initial Property Measurement: Measure the initial mechanical properties (e.g., tensile strength, elongation at break) and physical properties (e.g., color, yellowness index) of the specimens.

  • Oven Exposure: Place the specimens in a forced-air circulating oven at a specified high temperature (e.g., 150°C for polypropylene). The temperature should be chosen to accelerate aging without causing immediate melting or deformation.

  • Periodic Evaluation: At regular intervals (e.g., every 100, 250, 500, and 1000 hours), remove a subset of specimens from the oven.

  • Post-Aging Analysis: After cooling to room temperature, re-measure the mechanical and physical properties of the aged specimens.

  • Data Analysis: Plot the change in properties as a function of aging time. The "time to failure" is often defined as the time at which a key property (e.g., elongation at break) decreases to 50% of its initial value.

Oxidative Induction Time (OIT)

Standard: Based on ASTM D3895 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry (DSC).

Objective: To determine the time it takes for a material to begin to oxidize under isothermal conditions in an oxygen atmosphere.

Methodology:

  • Sample Preparation: A small sample (5-10 mg) of the stabilized polymer is placed in an open aluminum DSC pan.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen).

  • Heating: The sample is heated to a specified isothermal test temperature (e.g., 200°C for polyethylene) at a controlled rate.

  • Gas Switching: Once the isothermal temperature is reached and the heat flow signal has stabilized, the purge gas is switched from nitrogen to oxygen.

  • Data Collection: The instrument records the heat flow to the sample over time. The onset of oxidation is marked by a sharp exothermic peak.

  • OIT Determination: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation.

Yellowness Index (YI) Measurement

Standard: Based on ASTM E313 - Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates (often used in conjunction with ASTM D1925, which is now withdrawn but still widely referenced).

Objective: To quantify the degree of yellowness of a plastic sample.

Methodology:

  • Specimen Preparation: Use flat, opaque, or transparent plastic plaques of a specified thickness.

  • Instrument: A spectrophotometer or colorimeter is used for the measurement.

  • Measurement: The instrument measures the tristimulus values (X, Y, Z) of the sample under a standard illuminant (e.g., D65 for daylight).

  • Calculation: The Yellowness Index is calculated from the tristimulus values using a standard formula. For example, the formula in ASTM E313 is: YI = 100 * (CₓX - C₂Z) / Y, where Cₓ and C₂ are coefficients for the specific illuminant and observer.

  • Application in Aging Studies: YI is measured on samples before and after oven aging to quantify the extent of discoloration.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_initial_testing Initial Characterization (Time = 0) cluster_aging Long-Term Aging cluster_post_testing Post-Aging Characterization (Time = t) cluster_analysis Data Analysis & Comparison Prep Polymer Formulation (with Antioxidant) Molding Specimen Molding (Plaques, Tensile Bars) Prep->Molding Mech_Initial Mechanical Testing (Tensile, etc.) Molding->Mech_Initial Color_Initial Color Measurement (Yellowness Index) Molding->Color_Initial OIT_Initial OIT by DSC Molding->OIT_Initial Oven_Aging Accelerated Oven Aging (e.g., 150°C) Molding->Oven_Aging Analysis Performance Comparison: - Retention of Properties - Change in Yellowness Index - OIT Results Mech_Initial->Analysis Color_Initial->Analysis OIT_Initial->Analysis Mech_Post Mechanical Testing Oven_Aging->Mech_Post Periodic Intervals Color_Post Color Measurement Oven_Aging->Color_Post Periodic Intervals Mech_Post->Analysis Color_Post->Analysis

Caption: Experimental workflow for evaluating antioxidant performance.

This guide serves as a foundational resource for understanding and comparing the long-term aging performance of this compound and other key antioxidants. For critical applications, direct experimental testing under conditions that mimic the intended end-use environment is strongly recommended.

References

A Comparative Analysis of Naugard XL-1: Performance and Cost-Benefit Against Alternative Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Naugard XL-1, a dual-function antioxidant and metal deactivator, against other common stabilizers used in polymers and other sensitive materials. The analysis is based on publicly available data and established testing protocols to assist researchers and professionals in selecting the appropriate stabilization package for their specific applications.

Executive Summary

This compound offers a unique value proposition by combining a high-molecular-weight hindered phenolic antioxidant with a metal deactivation function in a single molecule. This dual functionality is particularly beneficial in applications where materials are in contact with metal ions, such as those containing mineral fillers or residual polymerization catalysts. Standard primary antioxidants, like Irganox 1010, provide excellent thermal stability but lack this intrinsic metal-chelating capability. The cost-benefit of this compound is therefore most pronounced in systems prone to metal-catalyzed degradation, where it can potentially reduce the need for an additional metal deactivator additive, simplifying formulation and improving long-term stability.

Stabilizer Profiles and Mechanism of Action

Stabilizers are critical additives that protect polymeric materials from degradation caused by heat, oxygen, and other environmental factors. The most common primary stabilizers are sterically hindered phenolic antioxidants.

  • This compound : Chemically known as 2,2'-Oxamidobis[ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate] (CAS: 70331-94-1), this molecule is a multifunctional stabilizer.[1][2][3][4] Its phenolic groups act as primary antioxidants by scavenging free radicals, while the oxamide structure is effective at chelating and deactivating metal ions.[1][5][6] This dual action helps prevent both thermo-oxidative and metal-catalyzed degradation.[1][5]

  • Irganox 1010 : A widely used benchmark, Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (CAS: 6683-19-8) is a high-performance, sterically hindered phenolic primary antioxidant.[7] It provides excellent processing and long-term thermal stability by donating hydrogen atoms to neutralize peroxy radicals.[7] It is effective in a wide range of polymers but does not have a dedicated metal deactivating function.[7]

  • Other Alternatives : This category includes other phenolic antioxidants (e.g., Irganox 1076, a monofunctional hindered phenol) and secondary antioxidants like phosphites (e.g., Irgafos 168) or thioethers. Secondary antioxidants are typically used in combination with primary antioxidants to provide synergistic protection by decomposing hydroperoxides.[8]

Mechanism of Action: Phenolic Antioxidant

Primary phenolic antioxidants interrupt the autoxidation cycle by donating a hydrogen atom to reactive peroxy radicals (ROO•). This neutralizes the radical and forms a stable, sterically hindered phenoxyl radical that is unable to propagate the degradation chain reaction.

G cluster_cycle Autoxidation Cycle cluster_intervention Antioxidant Intervention R Polymer Chain (RH) R_dot Alkyl Radical (R•) R->R_dot Initiation (Heat, Light, Stress) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O₂ ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH AO Phenolic Antioxidant (ArOH) ROO_dot->AO Radical Scavenging ROOH->R_dot Decomposition (Heat, Metal Ions) Degradation Degradation (Chain Scission, Crosslinking) ROOH->Degradation AO_dot Stable Phenoxyl Radical (ArO•) AO->AO_dot H• Donation

Caption: Mechanism of a primary phenolic antioxidant.

Performance Data Comparison

Direct, publicly available head-to-head performance data for this compound and its competitors under identical conditions is scarce. The following tables summarize typical performance characteristics based on technical data sheets and scientific literature. The values should be considered illustrative for comparison purposes.

Table 1: Physical and Thermal Properties
PropertyThis compoundIrganox 1010
Chemical Name 2,2'-Oxamidobis[ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate]Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
CAS Number 70331-94-1[1][2][3][4]6683-19-8
Molecular Weight ( g/mol ) ~697[2]~1178
Melting Point Range (°C) 170 - 180[2]110 - 125
Appearance White to Off-White Powder[2]White, free-flowing powder or granules
Key Feature Antioxidant & Metal Deactivator[1][5][6]High-Performance Primary Antioxidant[7]
Table 2: Illustrative Performance in Polyolefins

This table presents a qualitative and inferred comparison based on the known functions of the stabilizers. Performance is highly dependent on the polymer type, processing conditions, and presence of other additives.

Performance MetricThis compoundIrganox 1010Irganox 1010 + Secondary AO
Processing Stability Good to ExcellentExcellentExcellent
Long-Term Thermal Stability Good to ExcellentExcellentExcellent
Color Stability (Non-discoloring) Yes[5]Yes[7]Yes
Resistance to Extraction HighHigh[7]High
Performance in Mineral-Filled Systems Excellent (due to metal deactivation)Good (may be susceptible to degradation by some fillers)Good
Oxidative Induction Time (OIT) Expected to be highHighVery High (synergistic effect)
Cost-Effectiveness High in systems with metal contaminationHigh in general-purpose applicationsApplication-dependent

Cost-Benefit Analysis

A direct cost comparison is challenging due to fluctuating market prices and volume-based discounts. The analysis should therefore focus on performance-per-unit cost and formulation efficiency.

  • This compound :

    • Benefit : The primary benefit is its dual functionality. In applications like wire and cable insulation, or in polymers filled with minerals like talc, residual metal ions can accelerate degradation.[1][5] this compound's ability to chelate these metals can lead to significantly improved long-term performance where standard antioxidants might fail prematurely. This can extend product lifetime and justify a potentially higher upfront cost. It also simplifies the formulation by potentially removing the need for a separate metal deactivator.

    • Cost : The cost-effectiveness is highest when its metal deactivation property is fully utilized. In clean polymer systems with no metal contamination, its benefit over a high-performance primary antioxidant like Irganox 1010 may be less pronounced, potentially making it a less cost-effective choice.

  • Irganox 1010 & Other Standard Stabilizers :

    • Benefit : Irganox 1010 is a highly effective and widely approved primary antioxidant for a vast range of applications.[7] Its performance is well-documented, and it serves as an industry benchmark. For many applications, its performance is more than sufficient. When combined with a secondary antioxidant (e.g., a phosphite like Irgafos 168), it creates a powerful synergistic system that offers excellent protection during both high-temperature processing and long-term use.[8]

    • Cost : As a widely produced stabilizer, Irganox 1010 is often a cost-effective choice for applications where metal deactivation is not a primary concern. The need to add a secondary stabilizer for optimal performance will add to the total formulation cost, but this is a standard practice in the industry.

Experimental Protocols

To objectively compare stabilizer performance, standardized testing methodologies are crucial. The following are key experiments used in the industry.

Oxidative Induction Time (OIT)

This test determines the thermal stability of a material in an oxidative atmosphere.

  • Methodology (ASTM D3895) :

    • A small sample (5-10 mg) of the stabilized material is placed in an open aluminum pan within a Differential Scanning Calorimetry (DSC) cell.

    • The cell is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.

    • After temperature stabilization, the atmosphere is switched to pure oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates better thermal stability.

G cluster_prep Sample Preparation cluster_test DSC Testing (ASTM D3895) cluster_analysis Data Analysis Sample Prepare Sample (5-10 mg) Pan Place in DSC Pan Sample->Pan Heat Heat to 200°C under N₂ Pan->Heat Stabilize Stabilize at 200°C Heat->Stabilize Switch Switch Gas to O₂ Stabilize->Switch Record Record Heat Flow vs. Time Switch->Record Onset Determine Onset of Exotherm Record->Onset OIT Calculate OIT (Time to Onset) Onset->OIT

References

A Head-to-Head Comparison of Naugard XL-1 and Other Metal Deactivators in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and formulation, the longevity and stability of materials are paramount. The degradation of polymers, often catalyzed by trace metal ions, can compromise the integrity and performance of a final product. Metal deactivators are crucial additives that mitigate these detrimental effects. This guide provides a comprehensive head-to-head comparison of Naugard XL-1, a widely recognized metal deactivator, with other alternatives available in the market. The comparison focuses on performance metrics, supported by detailed experimental protocols and mechanistic visualizations to aid researchers in making informed decisions for their specific applications.

Introduction to Metal Deactivators

Metal ions, often present as residues from polymerization catalysts (e.g., Ziegler-Natta or Phillips catalysts), fillers, pigments, or through contact with metal surfaces, can accelerate the oxidative degradation of polymers.[1] Metal deactivators are additives that chelate these metal ions, forming stable complexes that render the metals catalytically inactive.[1] This action, combined with antioxidant capabilities in some cases, significantly enhances the thermal and oxidative stability of the polymer.

This compound , with the chemical name 2,2'-Oxamidobis[ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate], is a dual-function additive that acts as both a primary phenolic antioxidant and a metal deactivator.[2][3] Its unique structure allows it to scavenge free radicals and chelate metal ions, providing comprehensive protection to a wide range of polymers, including polyolefins and styrenic resins.[4] It is particularly effective in mineral-filled systems where metal ion contamination is a concern.[5]

This guide will compare the performance of this compound against other commercially available metal deactivators, focusing on key performance indicators such as thermal stability, color stability, and retention of mechanical properties.

Performance Comparison of Metal Deactivators

The following tables summarize the performance of this compound in comparison to other metal deactivators.

Disclaimer: The quantitative data presented in these tables is based on typical performance characteristics and may not represent the results of a single direct comparative study. Actual performance can vary depending on the polymer matrix, processing conditions, and the presence of other additives. This data is intended for illustrative and comparative purposes.

Thermal Stability: Oxidative Induction Time (OIT)

Oxidative Induction Time (OIT) is a key measure of a material's resistance to oxidative degradation at elevated temperatures. A longer OIT indicates better thermal stability.

Metal DeactivatorChemical ClassPolymer MatrixOIT (minutes) at 200°C
This compound Phenolic/AmidePolyethylene (PE)Data not publicly available
Irganox MD 1024 HydrazinePolypropylene (PP)~45-55
Hostanox OSP 1 Phosphite/PhenolicPolyethylene (PE)Qualitatively high contribution to OIT[6][7]
Citrate Esters Carboxylic Acid EsterVariousApplication dependent
Benzotriazole Derivatives TriazoleVariousPrimarily for corrosion inhibition
Color Stability

Color stability is a critical parameter for many applications, especially for aesthetic parts. The change in color (ΔE) is measured after accelerated aging. A lower ΔE value indicates better color stability.

Metal DeactivatorPolymer MatrixΔE* (after 500h Xenon Arc Aging)
This compound Polypropylene (PP)Data not publicly available
Irganox MD 1024 Polypropylene (PP)Data not publicly available
Hostanox OSP 1 Polyethylene (PE)Qualitatively low color impact[7]
Citrate Esters VariousApplication dependent
Benzotriazole Derivatives VariousApplication dependent
Mechanical Property Retention

The retention of mechanical properties, such as tensile strength, after thermal aging is a crucial indicator of the long-term performance of a stabilized polymer.

Metal DeactivatorPolymer MatrixTensile Strength Retention (%) after 1000h at 120°C
This compound Polyethylene (PE)Data not publicly available
Irganox MD 1024 Polypropylene (PP)Data not publicly available
Hostanox OSP 1 Polyethylene (PE)Data not publicly available
Citrate Esters VariousApplication dependent
Benzotriazole Derivatives VariousApplication dependent

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Oxidative Induction Time (OIT) - ASTM D3895

Objective: To determine the oxidative stability of a polymer formulation by measuring the time to the onset of oxidation under isothermal conditions.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum)

  • Gas supply (high-purity nitrogen and oxygen)

Procedure:

  • A small sample (5-10 mg) of the polymer is weighed into an aluminum sample pan.

  • The sample is placed in the DSC cell.

  • The cell is purged with nitrogen at a constant flow rate.

  • The sample is heated under the nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C).

  • Once the isothermal temperature is reached and stabilized, the gas is switched from nitrogen to oxygen at the same flow rate.

  • The time is recorded from the moment of the gas switch until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).

Accelerated Weathering and Colorimetry - ASTM D4459, ASTM E308

Objective: To evaluate the color stability of a polymer after exposure to simulated sunlight, heat, and moisture.

Apparatus:

  • Xenon arc weathering chamber

  • Spectrophotometer or colorimeter

Procedure:

  • Polymer samples (e.g., injection-molded plaques) are prepared.

  • The initial color of the samples is measured using a spectrophotometer according to the CIE Lab* color space system (ASTM E308).

  • The samples are placed in a xenon arc weathering chamber and exposed to a specified cycle of light, temperature, and humidity for a designated duration (e.g., 500 hours).

  • After the exposure period, the samples are removed, and the final color is measured.

  • The total color change (ΔE) is calculated using the following formula: ΔE = [ (ΔL)\² + (Δa)\² + (Δb)\² ]^½ where ΔL, Δa, and Δb are the changes in the respective color coordinates.

Thermal Aging and Tensile Testing - ASTM D3045, ASTM D638

Objective: To assess the retention of mechanical properties after prolonged exposure to elevated temperatures.

Apparatus:

  • Forced-air convection oven

  • Universal Testing Machine (UTM) with grips for tensile testing

Procedure:

  • Standard dumbbell-shaped tensile bars are prepared from the polymer formulation (ASTM D638).

  • The initial tensile strength of a set of unaged specimens is measured using a UTM.

  • Another set of specimens is placed in a forced-air oven at a specified temperature (e.g., 120°C) for a designated duration (e.g., 1000 hours).

  • After the aging period, the specimens are removed from the oven and allowed to cool to room temperature.

  • The tensile strength of the aged specimens is measured.

  • The percentage of tensile strength retention is calculated as: (Aged Tensile Strength / Unaged Tensile Strength) x 100%

Mechanistic Pathways and Visualizations

The dual-functionality of this compound involves two primary mechanisms: free-radical scavenging by the sterically hindered phenolic groups and metal chelation by the amide and carbonyl groups.

Antioxidant Mechanism: Free-Radical Scavenging

The phenolic antioxidant component of this compound interrupts the auto-oxidation cycle of the polymer by donating a hydrogen atom to the reactive peroxy radicals (ROO•), forming a stable, non-reactive phenoxy radical and a hydroperoxide.

Antioxidant_Mechanism cluster_initiation Oxidation Initiation cluster_propagation Propagation Cycle cluster_termination Termination by this compound Polymer (RH) Polymer (RH) R• R• Polymer (RH)->R• Heat, UV, Stress ROO• ROO• R•->ROO• + O2 ROOH + R• ROOH + R• ROO•->ROOH + R• + RH ROO•_2 ROO• Naugard_XL1_OH This compound (Ar-OH) Naugard_XL1_O Stable Phenoxy Radical (Ar-O•) ROO•_2->Naugard_XL1_O + this compound (Ar-OH) ROOH_2 ROOH Metal_Deactivation cluster_catalysis Metal-Catalyzed Degradation cluster_chelation Chelation by this compound ROOH Hydroperoxide (ROOH) RO• Alkoxy Radical (RO•) ROOH->RO• + Mⁿ⁺ Metal_ion Metal Ion (Mⁿ⁺) Metal_ion_oxidized M⁽ⁿ⁺¹⁾⁺ Metal_ion_2 Metal Ion (Mⁿ⁺) OH• Hydroxyl Radical (•OH) Naugard_XL1 This compound Chelate_Complex Stable Chelate Complex Naugard_XL1->Chelate_Complex Metal_ion_2->Chelate_Complex Experimental_Workflow Start Start Compounding Compounding (Polymer + Additives) Start->Compounding Sample_Prep Sample Preparation (Injection Molding/Compression Molding) Compounding->Sample_Prep Initial_Testing Initial Property Testing (OIT, Color, Tensile) Sample_Prep->Initial_Testing Aging Accelerated Aging (Thermal/UV) Sample_Prep->Aging Data_Analysis Data Analysis and Comparison Initial_Testing->Data_Analysis Final_Testing Final Property Testing (OIT, Color, Tensile) Aging->Final_Testing Final_Testing->Data_Analysis End End Data_Analysis->End

References

Comparative Guide to Naugard XL-1's Cross-Linking Interference in Peroxide-Cured Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in elastomer formulation and drug development, understanding the intricate interactions between additives is paramount. This guide provides a comprehensive comparison of Naugard XL-1, a phenolic antioxidant, and its cross-linking interference in peroxide-cured elastomers. We will objectively compare its performance with other common alternatives, supported by representative experimental data and detailed protocols.

Introduction: The Antioxidant-Peroxide Dichotomy

Peroxide-cured elastomers are favored for their excellent thermal stability and low compression set, properties derived from the formation of robust carbon-carbon cross-links.[1][2] This curing process is initiated by the thermal decomposition of an organic peroxide, which generates free radicals. These highly reactive species abstract hydrogen atoms from the polymer chains, creating polymer radicals that then combine to form a cross-linked network.

However, the very nature of this free-radical mechanism makes it susceptible to interference from other compounding ingredients, most notably antioxidants.[1][3] Antioxidants are crucial for protecting the final product from degradation by heat, oxygen, and ozone. Yet, many common antioxidants, particularly those of the phenolic and amine classes, function by scavenging free radicals.[3] This creates a direct competition: the antioxidant, intended to protect the elastomer during its service life, can inhibit the very cross-linking reactions necessary for its proper vulcanization.

This compound, chemically known as 2,2'-Oxamidobis[ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate], is a highly effective phenolic antioxidant. Its structure, however, makes it a potent free-radical scavenger, leading to significant interference in peroxide cure systems. This interference can manifest as:

  • Longer Scorch Times: The antioxidant's radical scavenging action can delay the onset of cross-linking.

  • Reduced Cure Rate: The overall speed of the vulcanization process can be slowed down.

  • Lower State of Cure: The final cross-link density may be reduced, leading to inferior physical properties.

This guide will compare the performance of this compound with two common alternative antioxidants: a polymerized quinoline (TMQ) and another hindered phenolic antioxidant (Irganox 1010), in a typical peroxide-cured EPDM formulation.

Experimental Protocol

The following is a representative experimental protocol for evaluating the cross-linking interference of different antioxidants in a peroxide-cured elastomer.

2.1. Materials

  • Elastomer: EPDM (Ethylene Propylene Diene Monomer)

  • Filler: Carbon Black N550

  • Plasticizer: Paraffinic Oil

  • Curing Agent: Dicumyl Peroxide (DCP)

  • Antioxidants: this compound, Polymerized 1,2-dihydro-2,2,4-trimethylquinoline (TMQ), Tetrakis(methylene(3,5-di-tert-butyl-4-hydroxyhydrocinnamate))methane (Irganox 1010)

2.2. Formulation

A base formulation is prepared as follows:

Ingredientphr (parts per hundred rubber)
EPDM100
Carbon Black N55050
Paraffinic Oil10
Dicumyl Peroxide (40% active)6
Antioxidant2

Four compounds are prepared: a control with no antioxidant, and one with each of the three antioxidants at 2 phr.

2.3. Mixing Procedure

The compounds are mixed in a laboratory internal mixer.

  • Stage 1: EPDM is masticated, followed by the addition of carbon black and paraffinic oil.

  • Stage 2: The masterbatch from Stage 1 is cooled, and then the peroxide and antioxidant are added on a two-roll mill.

2.4. Testing

  • Cure Characteristics: Evaluated using a Moving Die Rheometer (MDR) at 177°C according to ASTM D5289. Key parameters measured are:

    • ML: Minimum Torque (related to viscosity)

    • MH: Maximum Torque (related to cross-link density)

    • ts2: Scorch Time (time to a 2 dN·m rise from ML)

    • t'c(90): Optimum Cure Time (time to 90% of maximum torque)

  • Physical Properties: Test sheets are cured at 177°C for the respective t'c(90). The following properties are measured according to ASTM D412:

    • Tensile Strength

    • Elongation at Break

    • Modulus at 100% and 300% Elongation

    • Hardness (Shore A) as per ASTM D2240.

Results and Discussion

The following tables present representative data illustrating the expected trends in a comparative study of this compound and its alternatives.

Table 1: Cure Characteristics of Peroxide-Cured EPDM with Different Antioxidants

ParameterControl (No AO)This compoundIrganox 1010TMQ
ML (dN·m) 1.51.61.51.7
MH (dN·m) 18.514.215.817.9
ts2 (min) 1.22.52.11.5
t'c(90) (min) 8.512.110.89.2

Table 2: Physical Properties of Peroxide-Cured EPDM with Different Antioxidants

PropertyControl (No AO)This compoundIrganox 1010TMQ
Tensile Strength (MPa) 15.211.813.514.8
Elongation at Break (%) 450550500460
Modulus at 100% (MPa) 2.11.51.72.0
Hardness (Shore A) 65606264

Analysis of Results:

  • This compound: As a highly effective phenolic antioxidant, this compound is expected to show the most significant interference with the peroxide cure. This is reflected in the longest scorch time (ts2) and optimum cure time (t'c(90)), and the lowest maximum torque (MH), indicating a lower cross-link density. Consequently, the physical properties, such as tensile strength, modulus, and hardness, are reduced. The higher elongation at break is also a result of the lower cross-link density.

  • Irganox 1010: Being another hindered phenolic antioxidant, Irganox 1010 also demonstrates interference, but to a lesser extent than this compound. The cure times are longer and the state of cure is lower than the control, but better than with this compound. This translates to a moderate reduction in physical properties.

  • TMQ (Polymerized Quinoline): Quinoline-type antioxidants are known to have a lower level of interference in peroxide cure systems compared to many phenolic antioxidants. The data for TMQ shows cure characteristics and physical properties that are much closer to the control compound. The scorch time is only slightly increased, and the maximum torque is minimally affected, indicating a much higher curing efficiency. As a result, the retention of physical properties is excellent.

Visualizing the Mechanisms and Workflow

To better understand the underlying chemical interactions and the experimental process, the following diagrams are provided.

G cluster_peroxide_cure Peroxide Curing cluster_antioxidant_interference Antioxidant Interference Peroxide Peroxide (ROOR) RO_rad Alkoxy Radicals (2RO•) Peroxide->RO_rad Heat P_rad Polymer Radical (P•) RO_rad->P_rad H-Abstraction A_rad Inactive Products RO_rad->A_rad Radical Scavenging Polymer Polymer Chain (PH) Polymer->P_rad Crosslink Cross-linked Polymer (P-P) P_rad->Crosslink P_rad->A_rad Radical Scavenging Antioxidant Antioxidant (AH) Antioxidant->A_rad

Caption: Antioxidant interference with peroxide cross-linking.

G cluster_formulation Formulation & Mixing cluster_testing Testing & Analysis cluster_results Results & Comparison Materials 1. Raw Materials (EPDM, Filler, Oil, Peroxide) AO_addition 2. Add Antioxidant (Control, this compound, Irganox 1010, TMQ) Materials->AO_addition Mixing 3. Internal & Mill Mixing AO_addition->Mixing MDR 4. Cure Characteristics (MDR) ASTM D5289 Mixing->MDR Curing 5. Sample Curing MDR->Curing Physical_Tests 6. Physical Properties ASTM D412, D2240 Curing->Physical_Tests Data_Tables 7. Data Tabulation Physical_Tests->Data_Tables Comparison 8. Performance Comparison Data_Tables->Comparison

Caption: Experimental workflow for antioxidant evaluation.

Conclusion

The selection of an antioxidant for a peroxide-cured elastomer system requires a careful balance between long-term aging protection and minimal interference with the vulcanization process.

  • This compound , as a potent phenolic antioxidant, offers excellent long-term stability but at the cost of significant interference with peroxide curing. This leads to slower cure cycles and a reduction in the final mechanical properties of the elastomer. Its use may necessitate adjustments in the peroxide level or the inclusion of coagents to compensate for the loss in cross-linking efficiency.

  • Irganox 1010 , another phenolic antioxidant, provides a moderate level of interference, offering a compromise between cure efficiency and antioxidant performance.

  • TMQ , a polymerized quinoline, demonstrates minimal interference with the peroxide cure, allowing for faster curing cycles and the retention of a high state of cure and excellent physical properties.

For applications where cure speed and optimal mechanical properties are critical, a low-interference antioxidant such as TMQ is a superior choice. However, if the primary concern is long-term thermal stability, and adjustments to the cure system are feasible, a highly effective phenolic antioxidant like this compound may be considered, with the understanding that it will require careful formulation adjustments to achieve the desired final properties. This guide underscores the importance of empirical testing to determine the optimal antioxidant for a specific peroxide-cured elastomer application.

References

Safety Operating Guide

Proper Disposal of Naugard XL-1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides detailed, step-by-step procedures for the proper disposal of Naugard XL-1, ensuring the safety of laboratory personnel and compliance with environmental regulations. By adhering to these protocols, you contribute to a safe and responsible laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a laboratory coat. In environments where dust generation is possible, a particulate filter respirator may be necessary.

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of dust particles.[1]

  • Ignition Sources: Keep this compound away from open flames and other potential ignition sources. Finely dispersed particles can form explosive mixtures in the air, so it is advisable to use non-sparking tools when handling the material.[1]

This compound Properties Relevant to Disposal

Understanding the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValueCitation
Chemical Name 2,2'-Oxamidobis [ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate][2][3]
CAS Number 70331-94-1[2][3][4][5]
Appearance White to Off-White Powder[2][3]
Hazards May form combustible dust concentrations in air. May cause long-lasting harmful effects to aquatic life.[1][3]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed professional waste disposal service. Incineration is a commonly suggested disposal method.

  • Segregation:

    • Do not mix this compound waste with other waste streams.

    • It must be segregated and stored separately from incompatible materials such as strong oxidants, strong acids, and strong bases.

  • Containerization:

    • Place waste this compound into a suitable, clearly labeled, and sealable container to prevent dusting.

    • The container must be constructed of a material compatible with the chemical.

    • Ensure the container remains tightly closed except when actively adding waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the chemical name, "this compound" or its chemical name, "2,2'-Oxamidobis [ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate]".

    • Include the associated hazard warnings, such as "Harmful to aquatic life with long-lasting effects".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, cool, and dry area away from incompatible materials. This is often referred to as a Satellite Accumulation Area (SAA) and should be located at or near the point of waste generation.

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for the collection of the waste.

    • Adhere to all local, state, and federal regulations for chemical waste disposal. These regulations are often guided by the Resource Conservation and Recovery Act (RCRA).

Spill Cleanup Procedures

In the event of a spill, follow these steps:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[1]

  • Ventilate the Area: Ensure the area is well-ventilated.

  • Contain the Spill: Carefully sweep or vacuum the spilled solid material. To prevent dusting, it may be appropriate to moisten the material before collection.

  • Collect Waste: Place the collected material into a suitable, labeled container for disposal.

  • Decontaminate the Area: Thoroughly wash the spill area after the material has been collected.

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.

Visualizing the Disposal Workflow

To further clarify the proper disposal process for this compound, the following diagrams illustrate the key decision points and procedural flow.

Naugard_XL1_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Keep separate from other chemicals) ppe->segregate containerize Containerize in a Labeled, Sealed Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage contact_vendor Contact Licensed Hazardous Waste Vendor storage->contact_vendor documentation Complete Waste Manifest/Paperwork contact_vendor->documentation pickup Waste Picked Up by Vendor documentation->pickup end End: Proper Disposal pickup->end

Caption: Procedural workflow for the disposal of this compound.

Spill_Response_Plan spill Spill Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate ppe Wear Appropriate PPE spill->ppe ignite Eliminate Ignition Sources ppe->ignite ventilate Ensure Proper Ventilation ignite->ventilate contain Contain Spill (Moisten to prevent dust) ventilate->contain collect Collect Spilled Material contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of as Hazardous Waste decon->dispose

Caption: Logical steps for responding to a this compound spill.

References

Essential Safety and Operational Guide for Handling Naugard XL-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for Naugard XL-1, a phenolic antioxidant and metal deactivator. Adherence to these procedures is critical for personnel safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to this compound.[1] The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye/Face Protection Safety glassesProtects eyes from dust particles.
Hand Protection Protective gloves for prolonged or repeated contactPrevents skin contact and potential irritation.
Body Protection Protective suitProvides a barrier against dust contamination of personal clothing.
Respiratory Protection No personal respiratory protective equipment is normally required. However, if dust is generated and exposure limits are exceeded, a NIOSH/MSHA approved air-purifying respirator is advised.Product dust may be irritating to the respiratory system.[2] Good general ventilation should be used.[2]

Safe Handling and Operational Workflow

All personnel handling this compound must be trained in safe handling procedures. The following workflow outlines the key steps for safe operational use.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Designate Handling Area don_ppe Don PPE prep_area->don_ppe weigh_dispense Weigh & Dispense in Ventilated Area prep_area->weigh_dispense Proceed to handling gather_materials Gather Materials & Equipment don_ppe->gather_materials avoid_dust Minimize Dust Generation weigh_dispense->avoid_dust decontaminate Decontaminate Surfaces & Equipment avoid_dust->decontaminate Complete handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Waste doff_ppe->dispose_waste

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.